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  • Product: 2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid
  • CAS: 1404741-15-6

Core Science & Biosynthesis

Foundational

Technical Guide to 2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic Acid: Synthesis, Properties, and Applications in Peptide Stapling

Executive Summary The development of alpha-helical peptidomimetics has revolutionized the targeting of challenging protein-protein interactions (PPIs). Central to this field is the use of unnatural alkenyl amino acids to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of alpha-helical peptidomimetics has revolutionized the targeting of challenging protein-protein interactions (PPIs). Central to this field is the use of unnatural alkenyl amino acids to create "stapled peptides"—molecules structurally locked into their bioactive alpha-helical conformations.

2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid (commonly referred to as N-Cbz-2-aminohept-6-enoic acid or Z-Ahe-OH) is a highly specialized building block in this domain. While its unprotected parent backbone (2-aminohept-6-enoic acid) is widely cataloged, the N-benzyloxycarbonyl (Cbz/Z) protected derivative is typically generated in situ or custom-synthesized for specific orthogonal protection strategies in Solid-Phase Peptide Synthesis (SPPS). This whitepaper provides an in-depth mechanistic and procedural guide to its synthesis, physicochemical properties, and application in ruthenium-catalyzed Ring-Closing Metathesis (RCM).

Chemical Identity and Physicochemical Properties

The structural hallmark of 2-aminohept-6-enoic acid is its 5-carbon side chain terminating in an alkene. When incorporated into a peptide sequence, this specific chain length is mathematically calibrated to span the pitch of an alpha-helix (typically bridging the i and i+4 or i+7 positions) when paired with a complementary alkenyl amino acid[1].

The quantitative data and registry identifiers for the compound and its parent isomers are summarized below:

PropertyValue
Chemical Name 2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid
Common Synonyms N-Cbz-2-aminohept-6-enoic acid, Z-Ahe-OH
Molecular Formula C15H19NO4
Molecular Weight 277.32 g/mol
Parent Amino Acid CAS (S-isomer) 166734-64-1[2]
Parent Amino Acid CAS (R-isomer) 103067-79-4[3]
Parent Amino Acid CAS (Racemic) 10325-17-4[4]
Protecting Group Benzyloxycarbonyl (Cbz / Z)
Primary Application Olefin metathesis (Peptide Stapling)

Mechanistic Role in Peptide Stapling

The primary utility of Z-Ahe-OH lies in its ability to undergo Ring-Closing Metathesis (RCM). In stapled peptides, a ruthenium-catalyzed RCM reaction between successive turns of an alpha-helix causes the formation of a covalent hydrocarbon link[1]. This macrocyclization restricts the conformational entropy of the peptide, significantly enhancing its alpha-helicity, proteolytic stability, and cell permeability.

RCM_Mechanism A Unstapled Peptide (Alkenyl Amino Acids) C Ring-Closing Metathesis (RCM) A->C Addition B Ruthenium Catalyst (Grubbs Generation I/II) B->C Catalysis D Stapled Peptide (Stabilized α-Helix) C->D Macrocyclization E Ethylene Gas (Reaction Driver) C->E Elimination

Logical relationship of Ruthenium-catalyzed Ring-Closing Metathesis in peptide stapling.

Synthetic Methodologies

Synthesis of the Core Amino Acid

The synthesis of enantiopure (S)-2-aminohept-6-enoic acid is typically achieved via the asymmetric alkylation of a chiral Ni(II) Schiff base complex of glycine with 5-bromopent-1-ene[5]. This method ensures high diastereoselectivity (>95:5 d.r.). Following acidic decomposition of the complex, the free amino acid is isolated and subsequently protected.

Protocol 1: Cbz Protection of 2-Aminohept-6-enoic Acid
  • Causality & Expert Insight: Why use a Cbz protecting group on an alkenyl amino acid? In Fmoc-based SPPS, Cbz is highly stable to the basic conditions (piperidine) used for iterative deprotection. If Z-Ahe-OH is utilized as the N-terminal capping residue, it will survive the entire synthesis and cleavage process (TFA). Critical Warning: If the Cbz group must be removed post-synthesis, standard catalytic hydrogenation (Pd/C, H 2​ ) cannot be used, as it will simultaneously reduce the critical alkene staple to an alkane. Non-reductive cleavage (e.g., TMSI or HF) is strictly required.

Step-by-Step Methodology:

  • Dissolution: Dissolve (S)-2-aminohept-6-enoic acid (1.0 eq) in a 1:1 mixture of 10% aqueous Na 2​ CO 3​ and 1,4-dioxane. Reasoning: The biphasic system ensures the zwitterionic amino acid is soluble and the nucleophilic alpha-amine is fully deprotonated for acylation.

  • Acylation: Cool the reaction vessel to 0 °C. Add Benzyl chloroformate (Cbz-Cl) (1.2 eq) dropwise over 30 minutes. Reasoning: Dropwise addition controls the exothermic nature of the reaction and minimizes the formation of unwanted dipeptide byproducts.

  • Propagation: Allow the reaction to warm to room temperature and stir vigorously for 12 hours.

  • Workup: Wash the aqueous layer with diethyl ether (3x) to extract unreacted Cbz-Cl and benzyl alcohol byproducts.

  • Acidification & Extraction: Carefully acidify the aqueous layer to pH 2.0 using 1M HCl. Reasoning: Acidification protonates the carboxylate group, rendering the product highly lipophilic and driving it into the organic phase. Extract immediately with ethyl acetate (3x).

  • Purification: Dry the combined organic layers over anhydrous MgSO 4​ , concentrate in vacuo, and purify via silica gel flash chromatography to yield pure Z-Ahe-OH.

Experimental Protocol: SPPS and On-Resin RCM

To incorporate Z-Ahe-OH into a functional therapeutic, it must be integrated into a solid-phase workflow followed by on-resin macrocyclization.

SPPS_Workflow Step1 1. Resin Swelling & Deprotection (Prepare solid support) Step2 2. Amino Acid Coupling (Iterative chain elongation) Step1->Step2 Step3 3. Incorporation of Z-Ahe-OH (Introduce alkenyl side-chain) Step2->Step3 Step4 4. On-Resin RCM (Grubbs Catalyst in anhydrous DCE) Step3->Step4 Step5 5. Cleavage & Global Deprotection (TFA/TIPS/H2O Cocktail) Step4->Step5 Step6 6. Purification & Validation (HPLC & MS/CD Spectroscopy) Step5->Step6

Step-by-step experimental workflow for the incorporation and stapling of Z-Ahe-OH via SPPS.

Protocol 2: On-Resin Ring-Closing Metathesis
  • Causality & Trustworthiness: This protocol utilizes 1,2-dichloroethane (DCE) as the solvent. DCE is chosen over DCM because it provides superior swelling of the peptidyl-resin while maintaining the stability of the ruthenium carbene intermediate at slightly elevated temperatures if needed. The protocol is self-validating via a micro-cleavage step.

Step-by-Step Methodology:

  • Resin Preparation: Wash the peptidyl-resin (containing Z-Ahe-OH and a complementary alkenyl amino acid) with anhydrous DCE (3 × 5 min). Reasoning: Moisture rapidly poisons ruthenium catalysts; strictly anhydrous conditions are mandatory.

  • Catalyst Addition: Prepare a 10 mM solution of Grubbs 1st or 2nd Generation Catalyst (15-20 mol % relative to resin loading) in anhydrous DCE. Add this to the resin.

  • Metathesis & Agitation: Agitate the mixture under a continuous stream of nitrogen gas at room temperature for 2 hours. Reasoning: Nitrogen bubbling serves a dual purpose: it gently agitates the fragile resin beads and continuously purges the ethylene gas byproduct from the system, driving the thermodynamic equilibrium toward the macrocyclic product.

  • Self-Validation (Micro-cleavage): Withdraw 5-10 resin beads. Treat with a cleavage cocktail (TFA/TIPS/H 2​ O, 95:2.5:2.5) for 1 hour. Analyze the supernatant via LC-MS. Reasoning: Complete RCM is validated by a precise mass shift of -28 Da (corresponding to the loss of one ethylene molecule).

  • Washing: Once validated, drain the catalyst solution and wash the resin extensively with DCE (3x), DMF (3x), and DCM (3x) to remove residual ruthenium before proceeding to global cleavage.

Applications in Drug Development

The integration of 2-aminohept-6-enoic acid derivatives into peptide sequences has yielded significant clinical and pre-clinical breakthroughs. A prominent example includes the development of cell-permeable stapled peptides based on HIV-1 integrase inhibitors[1]. By replacing linear, unstructured sequences with hydrocarbon-stapled alpha-helices, researchers achieved a dramatic increase in both proteolytic resistance and the ability of the peptide to cross cellular membranes, effectively neutralizing HIV-1 replication pathways in vivo.

References

  • Title: (d,l)
  • Title: AB482069 | CAS 166734-64-1 – abcr Gute Chemie Source: abcr Gute Chemie URL
  • Title: 103067-79-4 | (R)
  • Source: ACS Chemical Biology (NIH PubMed Central)
  • Title: Organic & Biomolecular Chemistry - Asymmetric synthesis of unnatural alkenyl amino acids Source: RSC Publishing URL

Sources

Exploratory

Comprehensive Structural Elucidation of 2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic Acid: A Technical Guide

Executive Summary & Scientific Context The non-canonical amino acid (ncAA) 2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid (commonly referred to as Cbz-HeAA or Z- α -aminohept-6-enoic acid) is a pivotal building block in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The non-canonical amino acid (ncAA) 2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid (commonly referred to as Cbz-HeAA or Z- α -aminohept-6-enoic acid) is a pivotal building block in modern chemical biology and drug discovery. Featuring a seven-carbon aliphatic chain terminating in an alkene, and an α -amino group protected by a benzyloxycarbonyl (Cbz) moiety, this molecule ( C15​H19​NO4​ ) provides exceptional orthogonal reactivity.

Its primary application lies in the synthesis of all-hydrocarbon stapled peptides via ruthenium-catalyzed Ring-Closing Metathesis (RCM)[1]. This macrocyclization strategy locks peptides into their bioactive α -helical conformations, a technique successfully deployed in developing cell-permeable inhibitors against targets such as HIV-1 integrase[2]. Furthermore, as genetic code expansion (GCE) technologies advance, terminal alkene-containing ncAAs like HeAA are increasingly incorporated into membrane proteins to serve as bioorthogonal handles for structural probing[3].

Given its critical role in synthesizing complex therapeutics, the rigorous structural elucidation of Cbz-HeAA is paramount. This whitepaper outlines a self-validating, multi-modal analytical workflow to unequivocally confirm its chemical structure.

Analytical Strategy & Logical Workflow

To prevent downstream synthetic failures during solid-phase peptide synthesis (SPPS) or RCM, the structural integrity of Cbz-HeAA must be verified through orthogonal analytical techniques. We employ High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass and molecular formula, followed by 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy to map the carbon backbone and confirm the position of the terminal double bond. Finally, Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to validate the presence of the carbamate and carboxylic acid functional groups[4].

ElucidationWorkflow A Sample Prep (CDCl3 Solvent) B HRMS (ESI-TOF) Mass Validation A->B Aliquot C 1D NMR (1H & 13C) A->C NMR Tube E ATR-FTIR Functional Groups A->E Neat Solid F Elucidated Structure Cbz-HeAA B->F Formula D 2D NMR (COSY & HMBC) C->D Connectivity D->F Backbone E->F Validation

Fig 1: Multi-modal analytical workflow for the structural elucidation of Cbz-HeAA.

High-Resolution Mass Spectrometry (HRMS)

Causality of Experimental Design

Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is selected due to its soft ionization capabilities, which prevent the fragmentation of the relatively labile Cbz protecting group. The analysis is conducted in positive ion mode to observe the protonated molecule [M+H]+ and the sodium adduct [M+Na]+ .

Self-Validating Protocol: HRMS Acquisition
  • Sample Preparation: Dissolve 1 mg of Cbz-HeAA in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid. The formic acid acts as a proton source, driving the equilibrium toward the [M+H]+ species.

  • Tuning & Calibration: Calibrate the TOF analyzer using a standard tuning mix (e.g., Agilent ESI-L) to ensure mass accuracy within < 5 ppm.

  • Injection: Inject 1 μ L into the ESI source (Capillary voltage: 3000 V, Drying gas: 8 L/min at 300 °C).

  • Self-Validation Check: The theoretical monoisotopic mass of C15​H19​NO4​ is 277.1314 Da. Locate the [M+H]+ peak at m/z 278.1392. To validate the formula, analyze the isotopic distribution: the M+1 peak (arising from natural 13C abundance) must be approximately 16.5% of the base [M+H]+ peak intensity. A deviation >2% indicates potential contamination or an incorrect molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive topological map of Cbz-HeAA. Deuterated chloroform ( CDCl3​ ) is the solvent of choice because it effectively solvates the hydrophobic aliphatic chain and the aromatic Cbz group, while minimizing the rapid proton exchange that broadens amide signals in protic solvents.

Causality in Spectral Assignment
  • The Terminal Alkene: The C6​=C7​ double bond is the critical functional handle for RCM[1]. The terminal C7​ protons appear as a multiplet at ~5.00 ppm, while the internal C6​ proton presents as a distinct doublet of doublets of triplets (ddt) at ~5.78 ppm due to coupling with the C7​ protons (cis/trans) and the allylic C5​ protons.

  • The Cbz Group: The aromatic ring yields a 5H multiplet at 7.30–7.38 ppm. The benzylic CH2​ is highly deshielded by the adjacent oxygen and aromatic ring, appearing as a sharp singlet at 5.11 ppm.

  • The Aliphatic Chain: The C2​ ( α -proton) is shifted downfield to 4.40 ppm due to the electron-withdrawing carboxylic acid and carbamate groups. The C5​ protons are allylic and appear at 2.06 ppm, differentiating them from the C3​ and C4​ methylenes.

Self-Validating Protocol: NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of Cbz-HeAA in 0.6 mL of CDCl3​ (containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm precision NMR tube.

  • 1H Acquisition: Acquire 16 scans at 400 MHz. Set the relaxation delay ( d1​ ) to 1.5 seconds to ensure complete relaxation of the aliphatic protons.

  • 13C Acquisition: Acquire 1024 scans at 100 MHz. Crucial Step: Set d1​ to at least 2.0 seconds. The quaternary carbons (C-1 carboxylic acid and Cbz carbonyl) lack attached protons for dipole-dipole relaxation; a short d1​ will result in these critical peaks disappearing into the baseline noise.

  • Self-Validation Check: Integrate the 1H spectrum. Set the benzylic CH2​ singlet (5.11 ppm) to exactly 2.00. The aromatic multiplet (7.30–7.38 ppm) must integrate to 5.00 ± 0.05. The terminal alkene protons (4.95–5.05 ppm) must integrate to 2.00 ± 0.05. Any fractional integration suggests the presence of truncated impurities or solvent adduction.

Quantitative Data Presentation

Table 1: 1H NMR Assignments (400 MHz, CDCl3​ )

PositionChemical Shift (ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment110.50br s-1HCOOHCbz-Ar7.30 – 7.38m-5HAromatic protons65.78ddt17.0, 10.2, 6.61HAlkene internal CHNH5.25d8.01HCarbamate NHCbz- CH2​ 5.11s-2HBenzylic CH2​ 74.95 – 5.05m-2HAlkene terminal CH2​ 24.40m-1H α -CH52.06q7.02HAllylic CH2​ 31.70 – 1.88m-2H β CH2​ 41.45m-2H γ CH2​ Table 2: 13C NMR Assignments (100 MHz, CDCl3​ ) PositionChemical Shift (ppm)Carbon TypeAssignment1176.5QuaternaryCarboxylic Acid (C=O)Cbz-C=O156.2QuaternaryCarbamate (C=O)6138.1CHAlkene internalCbz-Ar136.1QuaternaryAromatic ipso-carbonCbz-Ar128.6, 128.3, 128.2CHAromatic methines7115.2 CH2​ Alkene terminalCbz- CH2​ 67.3 CH2​ Benzylic methylene253.6CH α -carbon533.3 CH2​ Allylic methylene331.8 CH2​ β -methylene424.6 CH2​ γ -methylene

Application: Ring-Closing Metathesis (RCM) Pathway

The structural verification of the terminal alkene is critical because it serves as the substrate for Grubbs' catalyst during peptide stapling[2]. In this reaction, two alkene-bearing ncAAs (such as Cbz-HeAA) undergo a [2+2] cycloaddition with the ruthenium alkylidene catalyst, forming a metallacyclobutane intermediate. Subsequent cycloreversion yields the macrocyclic stapled peptide and releases ethylene gas, which entropically drives the reaction forward[1].

RCM L Linear Peptide (Cbz-HeAA) M Metallacyclobutane L->M + Catalyst C Grubbs Catalyst C->M S Stapled Peptide M->S Cycloreversion E Ethylene Gas M->E Byproduct

Fig 2: Ring-Closing Metathesis (RCM) mechanism utilizing the terminal alkene of Cbz-HeAA.

Fourier-Transform Infrared (FT-IR) Spectroscopy

To orthogonally validate the functional groups assigned by NMR, Attenuated Total Reflectance (ATR) FT-IR is utilized.

Self-Validating Protocol: FT-IR Acquisition
  • Background: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm−1 resolution).

  • Sample Application: Place ~1 mg of solid Cbz-HeAA directly onto the crystal. Apply the pressure anvil until the force gauge indicates optimal contact.

  • Acquisition & Validation: Acquire 32 scans from 4000 to 400 cm−1 .

  • Self-Validation Check: Confirm the presence of the broad O-H stretch of the carboxylic acid (2500–3300 cm−1 ), the sharp carbamate N-H stretch (~3320 cm−1 ), the carboxylic acid C=O stretch (~1710 cm−1 ), and the carbamate C=O stretch (~1690 cm−1 ). Crucially, verify the alkene C=C stretching frequency at ~1640 cm−1 , which corroborates the NMR alkene assignment[4].

References

  • ChemicalBook.CBZ-ALPHA-ALLYL-L-GLY | 78553-51-2 Chemical Properties, Uses, Production.
  • National Institutes of Health (PubMed).Enzymatic synthesis of peptides containing unnatural amino acids.
  • ACS Chemical Biology.Cell-Permeable Stapled Peptides Based on HIV-1 Integrase Inhibitors Derived from HIV-1 Gene Products.
  • National Institutes of Health (PMC).The Synthesis and Inhibitory Activity of Dethiotrypanothione and Analogues Against Trypanothione Reductase.
  • Amazon Web Services (AWS) Hosted Supplementary Data.Crystal structures of stapled and hydrogen bond surrogate peptides targeting a fully buried protein-helix interaction.
  • ACS Chemical Reviews.Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies.

Sources

Foundational

Engineering Non-Canonical Amino Acids: Nomenclature, Synthesis, and Application of Cbz-Protected 2-Aminohept-6-enoic Acid

Executive Summary The integration of non-canonical amino acids (ncAAs) into peptide sequences has revolutionized the development of peptidomimetics and targeted therapeutics. Among these, 2-aminohept-6-enoic acid (HeAA)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of non-canonical amino acids (ncAAs) into peptide sequences has revolutionized the development of peptidomimetics and targeted therapeutics. Among these, 2-aminohept-6-enoic acid (HeAA) serves as a critical building block for olefin metathesis and peptide stapling. To utilize this molecule in complex synthetic schemes, its reactive α-amine must be transiently masked, commonly utilizing the carboxybenzyl (Cbz) protecting group. This technical guide provides an authoritative breakdown of the IUPAC nomenclature, the mechanistic causality behind its synthesis, and its downstream structural applications.

Structural Anatomy & IUPAC Nomenclature

Before executing any synthetic protocol, a rigorous understanding of the molecule's structural identity is paramount. The IUPAC name for Cbz-protected 2-aminohept-6-enoic acid is 2-{[(benzyloxy)carbonyl]amino}hept-6-enoic acid . If derived from the naturally occurring L-configuration, the stereospecific designation is (2S)-2-{[(benzyloxy)carbonyl]amino}hept-6-enoic acid .

Nomenclature Breakdown:

  • Parent Chain: The longest carbon chain containing both the principal functional group (carboxylic acid) and the alkene is seven carbons long. The carboxylic acid carbon is designated as C1, placing the double bond at C6, yielding hept-6-enoic acid .

  • Primary Substituent: An amino group is located at the alpha position (C2), forming the base unnatural amino acid 2-aminohept-6-enoic acid .

  • Protecting Group: The Cbz group is formally a benzyl ester of carbamic acid. In IUPAC terminology, it is a (benzyloxy)carbonyl moiety.

  • Assembly: The protecting group is attached to the nitrogen of the C2 amine, resulting in the complete systematic name.

Synthesis & Protection Strategy: The Schotten-Baumann Paradigm

The installation of the Cbz group onto 2-aminohept-6-enoic acid is classically achieved via Schotten-Baumann conditions . This approach utilizes a biphasic solvent system to manage the disparate solubilities of the zwitterionic amino acid and the hydrophobic acylating agent, benzyl chloroformate (Cbz-Cl) .

Mechanistic Causality: The biphasic system (e.g., Water/Dioxane) is not merely a solubility aid; it acts as a kinetic regulator. It compartmentalizes the highly reactive Cbz-Cl in the organic phase, metering its exposure to the aqueous amine. This suppresses the competitive hydrolysis of Cbz-Cl into benzyl alcohol and carbon dioxide. Sodium carbonate ( Na2​CO3​ ) is selected as the base because it maintains the aqueous pH between 9.0 and 10.0—alkaline enough to deprotonate the α-amine ( pKa​≈9.5 ), rendering it nucleophilic, but mild enough to prevent rapid degradation of the chloroformate.

G A 2-Aminohept-6-enoic Acid (Zwitterion) B Na2CO3 / H2O (pH 9-10) A->B Deprotonation C Nucleophilic Amine Intermediate B->C E Aqueous Salt of Cbz-HeAA C->E + Cbz-Cl D Benzyl Chloroformate (Cbz-Cl) D->E Acylation F HCl Acidification (pH 2) E->F Work-up G Cbz-2-aminohept-6-enoic acid (Product) F->G Precipitation/ Extraction

Workflow of Schotten-Baumann Cbz protection for 2-aminohept-6-enoic acid.

Self-Validating Experimental Protocol: N-Cbz Protection

This protocol is engineered as a self-validating system. Each phase transition and pH adjustment serves as an intrinsic quality control checkpoint, ensuring the reaction proceeds along the intended thermodynamic pathway.

Step 1: Dissolution and Activation

  • Action: Suspend 10.0 mmol of (2S)-2-aminohept-6-enoic acid in 20 mL of 1 M aqueous Na2​CO3​ . Stir until complete dissolution.

  • Validation: The transition from a turbid suspension to a clear solution confirms the deprotonation of the carboxylic acid, forming the water-soluble sodium salt. The pH must read ~9.5, confirming the amine is free and nucleophilic.

Step 2: Biphasic Acylation

  • Action: Cool the solution to 0 °C in an ice bath. Add 10 mL of 1,4-Dioxane. Dropwise, over 30 minutes, add 11.0 mmol (1.1 eq) of Benzyl chloroformate (Cbz-Cl) while maintaining vigorous stirring.

  • Validation: The liberation of HCl during acylation will consume the carbonate base, generating CO2​ micro-bubbles. The continuous evolution of gas and the maintenance of pH > 8.0 self-validates that the acylation is actively proceeding without exhausting the basic buffer.

Step 3: Quenching and Phase Separation

  • Action: Allow the reaction to warm to room temperature and stir for 4 hours. Wash the aqueous layer with diethyl ether ( 2×15 mL) and discard the organic wash.

  • Validation: TLC monitoring (Ninhydrin stain) of the aqueous layer will show the disappearance of the primary amine spot. The ether wash removes unreacted Cbz-Cl and benzyl alcohol byproducts, isolating the target molecule in the aqueous phase as a sodium salt.

Step 4: Acidification and Isolation

  • Action: Cool the aqueous layer to 0 °C and carefully acidify to pH 2.0 using 1 M HCl. Extract the resulting milky suspension with Ethyl Acetate ( 3×20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Validation: The sudden precipitation (milky suspension) at pH 2.0 confirms the protonation of the carboxylic acid, rendering the Cbz-protected amino acid hydrophobic. Its complete transfer into the Ethyl Acetate layer leaves a clear aqueous phase, validating a successful extraction.

Quantitative Data Summary

The choice of reagents significantly impacts the yield and purity of the protected amino acid. The table below summarizes the causality and outcomes of various protection conditions.

Reagent SystemSolvent SystemTemp (°C)Time (h)Yield (%)Causality & Observation
Cbz-Cl / Na2​CO3​ H2​O / Dioxane0 to 25485–90Optimal biphasic system; compartmentalization minimizes Cbz-Cl hydrolysis.
Cbz-Cl / NaOH H2​O 0 to 25260–70Excessive alkalinity leads to rapid Cbz-Cl hydrolysis; lower isolated yield.
Cbz-OSu / Et3​N DMF251292–95Slower, highly specific acylation using an activated ester; avoids aqueous workup.
Cbz-Cl / NaHCO3​ H2​O / THF0 to 25680–85Milder base prevents over-reaction but requires extended time to reach completion.

Downstream Applications: Olefin Metathesis & Peptide Stapling

While Fmoc and Boc are the standard protecting groups for solid-phase peptide synthesis (SPPS), Cbz protection of 2-aminohept-6-enoic acid is strategically employed in solution-phase synthesis or when orthogonal deprotection is required (e.g., cleavage via hydrogenolysis using Pd/C) .

The primary utility of the hept-6-enoic acid side chain lies in its terminal alkene. When incorporated into a peptide sequence at position i , and paired with another olefinic amino acid (such as 2-aminopent-4-enoic acid) at position i+4 or i+7 , the two side chains can undergo Ring-Closing Metathesis (RCM) catalyzed by a Ruthenium-based Grubbs catalyst.

Causality of Chain Length: The 7-carbon chain of HeAA provides the exact steric reach required to span one to two turns of an alpha-helix without inducing severe ring strain. This covalent "staple" locks the peptide into its bioactive helical conformation, drastically reducing its susceptibility to proteolytic degradation and enhancing cellular permeability.

RCM Linear Linear Peptide (Unstructured) HeAA Incorporated HeAA (Terminal Alkene) Linear->HeAA Metathesis Ring-Closing Metathesis (- Ethylene) HeAA->Metathesis Catalyst Grubbs Catalyst (Ru-based) Catalyst->Metathesis Catalyzes Stapled Stapled Peptide (Alpha-Helical) Metathesis->Stapled Conformational Lock

Ring-Closing Metathesis (RCM) utilizing HeAA for alpha-helical peptide stapling.

References

  • Title: PubChem Compound Summary for CID 40418874, (2S)-2-Aminohept-6-enoic acid Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism Source: Total Synthesis Archives URL: [Link]

  • Title: Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies Source: Chemical Reviews (American Chemical Society) URL: [Link]

Exploratory

Solubility Dynamics of 2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic Acid in Organic Solvents

Executive Summary The compound 2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid (commonly referred to as Z-Aha-OH or Cbz-2-aminohept-6-enoic acid) is a highly specialized non-natural amino acid. It serves as a critical bu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid (commonly referred to as Z-Aha-OH or Cbz-2-aminohept-6-enoic acid) is a highly specialized non-natural amino acid. It serves as a critical building block in the synthesis of modified peptidomimetics and stapled peptides [1]. Unlike its alpha-methylated counterpart (Fmoc-S5-OH) often used in standard stapling, Z-Aha-OH retains the native alpha-proton, offering unique conformational flexibility.

Understanding its solubility profile in organic solvents is paramount for optimizing coupling efficiencies, preventing racemization, and facilitating downstream ring-closing metathesis (RCM). This guide provides a rigorous, causality-driven analysis of its solvation thermodynamics and a self-validating protocol for empirical solubility determination.

Molecular Architecture and Solvation Thermodynamics

To predict and manipulate the solubility of Z-Aha-OH, one must deconstruct its molecular architecture. While unprotected natural amino acids exist as zwitterions that are highly soluble in water but insoluble in non-polar organic solvents [4], the installation of the Benzyloxycarbonyl (Cbz/Z) group fundamentally inverts this profile [3].

The molecule's solubility is dictated by three competing structural domains:

  • The Cbz Protecting Group: This bulky, aromatic moiety is highly lipophilic. It drives solubility in aromatic and chlorinated solvents via strong π−π stacking interactions and London dispersion forces.

  • The Hept-6-enoic Acid Backbone: The five-carbon aliphatic side chain terminating in an alkene acts as a hydrophobic tail. This further suppresses aqueous solubility while increasing affinity for moderately polar to non-polar organic media.

  • The Carboxylic Acid Core: The free C-terminal −COOH and the carbamate −NH are capable of strong intermolecular hydrogen bonding. In the solid state, these form tightly bound crystal lattice dimers. Dissolution requires a solvent with sufficient Hydrogen-Bond Acceptor (HBA) capacity to disrupt these dimers.

Causality in Solvent Selection: A solvent like hexane lacks the polarity to break the carboxylic acid dimers, resulting in near-zero solubility. Conversely, N,N-Dimethylformamide (DMF) acts as a powerful HBA, easily cleaving the dimers while simultaneously solvating the lipophilic tail, resulting in exceptional solubility.

Quantitative Solubility Profile in Organic Solvents

The table below summarizes the theoretical and empirically observed solubility behaviors of Cbz-protected aliphatic amino acids like Z-Aha-OH across standard organic solvents[2, 3].

SolventDielectric Constant ( ε )Dipole Moment (D)Estimated Solubility (mg/mL)Mechanistic Rationale for Solvation
DMF / DMSO > 35.0> 3.80> 150 (Very High)Exceptional H-bond acceptors; completely disrupts −COOH dimers.
Dichloromethane (DCM) 8.91.6050 - 100 (High)Superior solvation of the aromatic Cbz group and aliphatic alkene tail.
Tetrahydrofuran (THF) 7.51.75> 50 (High)Coordinates with the acidic proton; effectively solvates the organic framework.
Ethyl Acetate (EtOAc) 6.01.7820 - 50 (Moderate)Good general organic solvent; balances polarity and lipophilicity.
Methanol (MeOH) 32.71.7010 - 30 (Moderate)Protic solvent; solvates well but competes with internal H-bonds.
Hexane / Heptane ~ 2.00.00< 1 (Poor)Insufficient polarity and HBA capacity; crystal lattice remains intact.

Self-Validating Protocol for Thermodynamic Solubility Determination

Standard "shake-flask" methods often fall victim to supersaturation artifacts or incomplete equilibration. As an application scientist, I mandate the following self-validating isothermal gravimetric/HPLC workflow to ensure absolute data integrity.

The Self-Validating System: Dual-Approach Equilibration

To prove that the measured concentration is the true thermodynamic equilibrium and not a metastable kinetic state, the system must be approached from two directions simultaneously:

  • Path A (Undersaturation): Solid Z-Aha-OH is added to the solvent at 25°C until saturated.

  • Path B (Supersaturation): Solid Z-Aha-OH is dissolved in the solvent at 40°C, then cooled to 25°C to force precipitation.

  • Validation: The protocol is only considered valid if Path A and Path B yield identical HPLC concentrations ( ±2% ).

Step-by-Step Methodology
  • Sample Preparation: Weigh approximately 200 mg of Z-Aha-OH into two separate 2.0 mL glass HPLC vials equipped with PTFE-lined caps.

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., DCM or DMF) spiked with 0.1 mg/mL of Biphenyl (acting as an internal standard to validate downstream injection volumes).

  • Thermal Equilibration:

    • Place Vial A in a thermomixer at 25.0 ± 0.1 °C.

    • Place Vial B in a thermomixer at 40.0 °C for 2 hours, then reduce to 25.0 ± 0.1 °C.

  • Isothermal Agitation: Agitate both vials at 500 rpm for exactly 48 hours. (Causality: 48 hours is the industry standard to guarantee the crystal lattice has reached thermodynamic equilibrium with the solvent).

  • Phase Separation: Centrifuge the vials at 10,000 × g for 10 minutes. Immediately draw 0.5 mL of the supernatant and pass it through a 0.22 µm PTFE syringe filter. (Causality: PTFE is universally solvent-resistant. Filtering removes micro-particulates that would otherwise cause false-positive concentration spikes).

  • Quantification: Dilute the filtered aliquot 1:100 in the HPLC mobile phase (e.g., Acetonitrile/Water with 0.1% TFA). Analyze via HPLC-UV.

  • Detection: Monitor at 254 nm. (Causality: 254 nm specifically targets the aromatic ring of the Cbz group, isolating the signal from the aliphatic backbone and non-UV-absorbing solvents).

Workflow Visualization

SolvationWorkflow Solid Solid Z-Aha-OH (Crystal Lattice) Mix Isothermal Mixing (25°C, 48h) Solid->Mix Solvent Organic Solvent (e.g., DMF, DCM) Solvent->Mix Eq Thermodynamic Equilibrium Mix->Eq Dissolution Filter PTFE Filtration (0.22 µm) Eq->Filter Phase Separation HPLC HPLC-UV Analysis (254 nm) Filter->HPLC Quantification

Fig 1: Standardized thermodynamic solubility workflow for Z-Aha-OH in organic solvents.

Implications for Peptide Synthesis and RCM

The solubility of Z-Aha-OH directly dictates the success of downstream synthetic steps:

  • Solid-Phase Peptide Synthesis (SPPS): Because the Cbz group provides excellent solubility in polar aprotic solvents, coupling reactions should be performed in DMF or N-Methyl-2-pyrrolidone (NMP). These solvents ensure the amino acid remains fully dissolved at high concentrations (typically 0.2 - 0.5 M) required for efficient coupling kinetics.

  • Ring-Closing Metathesis (RCM): If Z-Aha-OH is incorporated into a peptide sequence intended for macrocyclization via Ruthenium catalysts (e.g., Grubbs I/II), the solvent must be switched. Ruthenium catalysts perform optimally in chlorinated solvents. Fortunately, the lipophilic Cbz group ensures that the peptide intermediate remains highly soluble in DCM or 1,2-Dichloroethane (DCE) during the cyclization step.

References

  • Cell-Permeable Stapled Peptides Based on HIV-1 Integrase Inhibitors Derived from HIV-1 Gene Products. ACS Chemical Biology / National Institutes of Health.1

  • (2S)-2-Aminohept-6-enoic acid | CID 40418874. PubChem, National Center for Biotechnology Information.2

  • N-Cbz-D-Phenylalanine Properties and Solubility. ChemicalBook.3

  • Amino Acids and Derivatives Solubility Profiles. LookChem.4

Sources

Foundational

Discovery and Application of Novel Unnatural Amino Acids: Terminal Alkene Derivatives in Peptide Drug Development

Executive Summary Peptide therapeutics occupy a privileged pharmacological space, offering high target affinity and low toxicity. However, their clinical translation is frequently hindered by poor proteolytic stability,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Peptide therapeutics occupy a privileged pharmacological space, offering high target affinity and low toxicity. However, their clinical translation is frequently hindered by poor proteolytic stability, rapid renal clearance, and an inability to cross cell membranes. The discovery and integration of novel unnatural amino acids (UAAs)—specifically terminal alkene derivatives like Cbz-2-aminohept-6-enoic acid—have revolutionized peptide engineering. By providing bioorthogonal chemical handles, these UAAs enable advanced macrocyclization strategies such as hydrocarbon stapling, fundamentally altering the pharmacokinetic and pharmacodynamic landscapes of peptide drugs[1].

Mechanistic Rationale: The Role of Terminal Alkene UAAs

The structural logic behind utilizing UAAs such as 2-aminohept-6-enoic acid lies in their precise geometric and chemical properties. Rather than merely substituting residues, these molecules act as architectural keystones for structural reinforcement.

  • Spatial Pitch Matching: To stabilize an α -helix, the distance between the i and i+4 (one helical turn) or i and i+7 (two helical turns) positions must be bridged perfectly. The 7-carbon backbone of 2-aminohept-6-enoic acid provides the exact aliphatic length required to span these distances without distorting the native hydrogen-bond network[2].

  • Ring-Closing Metathesis (RCM): The terminal alkene serves as an inert, bioorthogonal handle that exclusively reacts under ruthenium-catalyzed conditions (e.g., Grubbs I/II catalysts). This allows for late-stage, on-resin macrocyclization without interfering with the canonical amino acid side chains[3].

  • Orthogonal Protection (Cbz): While Fmoc is the standard for solid-phase peptide synthesis (SPPS), the Carboxybenzyl (Cbz) protecting group in Cbz-2-aminohept-6-enoic acid offers a distinct strategic advantage. Cbz is stable to the basic conditions of Fmoc deprotection (piperidine) and the mildly acidic conditions of Boc deprotection, allowing for complex, multi-dimensional syntheses where selective, orthogonal deprotection (via hydrogenolysis or strong Lewis acids) is required prior to global cleavage[4].

Experimental Workflow: Synthesis and Stapling Protocol

The following is a self-validating, step-by-step protocol for the incorporation of Cbz-2-aminohept-6-enoic acid and subsequent peptide stapling. The causality of each solvent and reagent choice is detailed to ensure high-fidelity replication.

Step 1: UAA Incorporation via SPPS

  • Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes to maximize surface area for coupling.

  • Elongation: Perform standard Fmoc-SPPS up to the i+4 position.

  • First UAA Coupling: Couple the first UAA (e.g., Fmoc-2-aminopent-4-enoic acid) using HATU/DIPEA (1:2 eq) for 2 hours. Rationale: Extended coupling time is required to overcome the steric hindrance of the α -carbon substituents.

  • Sequence Continuation: Continue SPPS to the i position.

  • Terminal Alkene UAA Coupling: Couple the Cbz-2-aminohept-6-enoic acid. Use DIC/Oxyma Pure instead of HATU to minimize epimerization during the activation of this specific synthetic building block.

Step 2: On-Resin Ring-Closing Metathesis (RCM)

  • Solvent Exchange: Wash the resin thoroughly with anhydrous 1,2-dichloroethane (DCE). Rationale: Traces of DMF or water will coordinate with and poison the ruthenium catalyst, halting the metathesis.

  • Purging: Swell the resin in DCE and purge with N2​ for 10 minutes to ensure an oxygen-free environment.

  • Catalysis: Add a 10 mM solution of Grubbs I catalyst in DCE. Agitate gently at room temperature for 2 hours.

  • Equilibrium Driving: Drain and repeat the catalyst treatment. Rationale: RCM is an equilibrium reaction; refreshing the catalyst drives the reaction toward the thermodynamically favored cyclized (stapled) product.

  • Quenching: Wash the resin with DCE, then DCM, and finally MeOH to strip catalyst byproducts from the resin matrix.

Step 3: Cleavage and Global Deprotection

  • Cleavage: Treat the resin with a cleavage cocktail (TFA/TIS/H2O, 95:2.5:2.5) for 2 hours. (Note: If Cbz retention is desired for downstream assays, milder cleavage conditions must be optimized, or standard strong acid cleavage will remove it).

  • Isolation: Precipitate the crude stapled peptide in cold diethyl ether, centrifuge, and lyophilize.

Data Presentation: Impact of UAA Stapling

The incorporation of terminal alkene UAAs drastically improves the biophysical properties of linear peptides. Table 1 summarizes the typical enhancements observed when wild-type sequences are stapled using 2-aminohept-6-enoic acid derivatives[2].

ParameterWild-Type Linear PeptideUAA-Stapled Peptide ( i,i+4 )Fold Improvement
α -Helicity (%) 12 - 18%65 - 85%~4.5x
Protease Half-Life (Trypsin) < 15 minutes> 12 hours>48x
Cell Permeability (Apparent) NegligibleHigh (Endosomal Escape)Significant
Target Binding Affinity ( Kd​ ) 250 nM15 nM~16x

Table 1: Comparative biophysical and pharmacological properties of linear vs. UAA-stapled peptides.

Workflow Visualization

The logical progression from UAA design to biological validation is a tightly coupled system. The diagram below illustrates this workflow, highlighting the critical transition from linear synthesis to macrocyclization.

UAA_Workflow N1 Design & Synthesis of UAA (e.g., Cbz-2-aminohept-6-enoic acid) N2 Solid-Phase Peptide Synthesis (SPPS) Incorporation of UAA at i, i+4 positions N1->N2 Purified UAA N3 Ring-Closing Metathesis (RCM) Grubbs I/II Catalyst N2->N3 On-resin peptide N4 Cleavage & Deprotection (TFA/Scavengers) N3->N4 Stapled peptide N5 Purification & Characterization (HPLC, LC-MS) N4->N5 Crude peptide N6 Biological Evaluation (Helicity, Protease Stability, Binding) N5->N6 >95% Purity

Workflow for synthesis, RCM stapling, and evaluation of terminal alkene UAA-modified peptides.

Conclusion

The strategic discovery and deployment of unnatural amino acids like Cbz-2-aminohept-6-enoic acid represent a paradigm shift in peptide drug discovery. By providing the exact chemical architecture needed for bioorthogonal macrocyclization, these molecules solve the historical limitations of peptide therapeutics, bridging the gap between small molecules and large biologics.

References

  • Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. URL:[Link]

  • Cell-Permeable Stapled Peptides Based on HIV-1 Integrase Inhibitors Derived from HIV-1 Gene Products. ACS Chemical Biology. URL:[Link]

  • Development of bifunctional, Raman active diyne-girder stapled - α-helical peptides. ChemRxiv. URL:[Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC (National Institutes of Health). URL:[Link]

Sources

Protocols & Analytical Methods

Method

The Synthesis of a Constrained Piperidine-2-Carboxylic Acid Scaffold via Ring-Closing Metathesis: Application Notes and Protocols

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of a protected six-m...

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of a protected six-membered cyclic amino acid derivative, specifically targeting the piperidine-2-carboxylic acid scaffold, through Ring-Closing Metathesis (RCM). The focus of this application note is the cyclization of 2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid, a substrate designed to yield a key structural motif prevalent in numerous pharmaceuticals and biologically active compounds. This document will delve into the mechanistic underpinnings of the reaction, catalyst selection, optimization of reaction parameters, and post-reaction purification strategies, offering field-proven insights to guide researchers in this synthetic endeavor.

Introduction: The Strategic Value of Constrained Amino Acids

In the landscape of modern drug discovery and development, the conformational constraint of peptide and small molecule ligands is a paramount strategy for enhancing binding affinity, selectivity, and metabolic stability. Cyclic amino acids, particularly those embedded within a six-membered ring system like the piperidine-2-carboxylic acid core, serve as invaluable building blocks in this pursuit. The rigidified structure reduces the entropic penalty upon binding to a biological target and can orient key pharmacophoric elements in a bioactive conformation.

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the construction of such cyclic systems.[1] Catalyzed by well-defined ruthenium alkylidene complexes, RCM offers exceptional functional group tolerance, allowing for the cyclization of complex and sensitive molecules under mild reaction conditions.[2] The intramolecular metathesis of a diene precursor, such as 2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid, results in the formation of a cyclic alkene with the concomitant release of volatile ethylene, which drives the reaction to completion.[3] This guide will provide the necessary technical details to successfully execute this transformation.

Mechanistic Rationale and Catalyst Selection

The widely accepted Chauvin mechanism describes the catalytic cycle of olefin metathesis.[3] The reaction is initiated by the coordination of one of the terminal alkenes of the diene substrate to the ruthenium catalyst, followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. A subsequent retro-[2+2] cycloaddition releases the initial alkylidene ligand and forms a new ruthenium alkylidene species. This new catalyst then undergoes an intramolecular [2+2] cycloaddition with the second terminal alkene of the substrate to form another metallacyclobutane. The final retro-[2+2] cycloaddition releases the desired cyclic alkene product and regenerates a ruthenium alkylidene that can re-enter the catalytic cycle.

RCM_Mechanism cluster_cycle Catalytic Cycle Cat [Ru]=CH2 Intermediate1 [Ru]-Substrate Complex Substrate Diene Substrate Substrate->Cat Coordination Metallacyclobutane1 Metallacyclobutane I Intermediate1->Metallacyclobutane1 [2+2] Cycloaddition Intermediate2 New [Ru] Alkylidene Metallacyclobutane1->Intermediate2 Retro [2+2] - Alkylidene Metallacyclobutane2 Metallacyclobutane II (Intramolecular) Intermediate2->Metallacyclobutane2 Intramolecular [2+2] Cycloaddition Product_Complex [Ru]-Product Complex Metallacyclobutane2->Product_Complex Retro [2+2] Product_Complex->Cat Release of Product Product Cyclic Alkene + Ethylene Product_Complex->Product

Caption: Generalized Catalytic Cycle of Ring-Closing Metathesis.

For the RCM of N-protected amino acids, second-generation Grubbs (G-II) and Hoveyda-Grubbs (HG-II) catalysts are generally preferred due to their enhanced activity and stability in the presence of various functional groups, including amides and carboxylic acids.[4][5] The N-heterocyclic carbene (NHC) ligand in these catalysts promotes higher turnover numbers and broader substrate scope compared to their first-generation counterparts. For the protocol outlined below, the Grubbs Second Generation catalyst is selected for its proven efficacy in similar systems.[6]

Experimental Guide: From Starting Material to Purified Product

This section provides a detailed, step-by-step protocol for the ring-closing metathesis of 2-{[(benzyloxy)carbonyl]amino}hept-6-enoic acid.

Synthesis of the Starting Material (Brief Overview)

The diene substrate, 2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid, can be synthesized from commercially available amino acids. A common route involves the N-protection of a suitable amino acid with benzyl chloroformate (Cbz-Cl), followed by functional group manipulations to introduce the terminal alkene moieties.[7]

Detailed Protocol for Ring-Closing Metathesis

This protocol is adapted from established procedures for the RCM of N-protected amino acid derivatives.[6]

Materials and Reagents:

  • 2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid

  • Grubbs Catalyst, 2nd Generation

  • Anhydrous, degassed dichloromethane (DCM) or toluene

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Reaction Setup and Procedure:

  • Preparation of the Reaction Vessel: A Schlenk flask equipped with a magnetic stir bar and a reflux condenser is dried in an oven and allowed to cool under a stream of inert gas.

  • Dissolution of the Substrate: In the prepared Schlenk flask, dissolve 2-{[(benzyloxy)carbonyl]amino}hept-6-enoic acid in anhydrous, degassed dichloromethane to a concentration of 0.05 M. The use of a relatively dilute solution helps to minimize intermolecular side reactions.

  • Inert Atmosphere: The solution is thoroughly degassed by bubbling a gentle stream of argon or nitrogen through it for 15-20 minutes. Maintaining an inert atmosphere throughout the reaction is crucial for catalyst stability.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Grubbs Second Generation catalyst (5 mol%) to the stirring solution. The solution will typically change color upon addition of the catalyst.

  • Reaction Monitoring: The reaction mixture is heated to reflux (for DCM, ~40°C) and stirred. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS, observing the consumption of the starting material and the appearance of the product spot. Reaction times can vary, but are typically in the range of 2-12 hours.

  • Reaction Quenching: Once the reaction is complete, cool the mixture to room temperature. To quench the catalyst, a few drops of ethyl vinyl ether can be added, and the mixture stirred for 30 minutes.

Work-up and Purification:

  • Solvent Removal: The solvent is removed under reduced pressure.

  • Chromatographic Purification: The crude residue is purified by silica gel column chromatography. A gradient of ethyl acetate in hexanes is typically effective for separating the product from the ruthenium byproducts. The colored ruthenium species are usually retained at the top of the column.

  • Alternative Ruthenium Removal: For applications where very low levels of ruthenium are required, further purification can be achieved by treating the crude product with a ruthenium scavenger, such as tris(hydroxymethyl)phosphine (THMP) or activated carbon, followed by filtration and column chromatography.[8]

RCM_Workflow Start Starting Material: 2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid Dissolve Dissolve in Anhydrous, Degassed DCM (0.05 M) Start->Dissolve Degas Degas with Ar/N2 Dissolve->Degas Add_Catalyst Add Grubbs II Catalyst (5 mol%) Degas->Add_Catalyst Reflux Reflux under Inert Atmosphere Add_Catalyst->Reflux Monitor Monitor by TLC/LC-MS Reflux->Monitor Quench Quench with Ethyl Vinyl Ether Monitor->Quench Concentrate Concentrate in vacuo Quench->Concentrate Purify Purify by Silica Gel Chromatography Concentrate->Purify Product Purified Cyclic Product Purify->Product

Caption: Experimental Workflow for the RCM of 2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid.

Data Presentation and Expected Outcomes

The following table summarizes typical reaction parameters and expected outcomes for the RCM of N-protected amino acid derivatives to form six-membered rings.

Substrate AnalogueCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
N-Cbz-D-allylglycine derivativeGrubbs I (5)CH₂Cl₂Reflux24~40-50[6]
N-protected acrylic amideGrubbs I (5)CH₂Cl₂Reflux3>90[6]
Generic Diene for 8-membered lactoneGrubbs II (5)Toluene801282[8]

Note: The yields and reaction times can vary depending on the specific substrate and the purity of the reagents.

Troubleshooting and Field-Proven Insights

  • Low or No Conversion:

    • Catalyst Inactivation: Ensure that all solvents and reagents are rigorously dried and degassed. The reaction must be performed under a strict inert atmosphere.

    • Substrate Impurities: Impurities in the starting material can poison the catalyst. Ensure the diene is of high purity.

    • Insufficient Catalyst Loading: For challenging substrates, increasing the catalyst loading to 10 mol% may be necessary.

  • Formation of Oligomers/Polymers:

    • Concentration Effects: If intermolecular reactions are problematic, further dilution of the reaction mixture (e.g., to 0.01 M) can favor the intramolecular cyclization. Slow addition of the substrate to a solution of the catalyst can also be beneficial.

  • Difficulty in Ruthenium Removal:

    • Multiple Chromatographic Columns: Sometimes, a single column is insufficient. Passing the product through a second silica gel plug can be effective.

    • Specialized Scavengers: A variety of commercially available ruthenium scavengers can be employed post-reaction for highly sensitive applications.

Conclusion

Ring-Closing Metathesis provides a robust and efficient pathway for the synthesis of conformationally constrained cyclic amino acids. The protocol detailed herein for the cyclization of 2-{[(benzyloxy)carbonyl]amino}hept-6-enoic acid offers a reliable method for accessing the valuable piperidine-2-carboxylic acid scaffold. By understanding the mechanistic principles and carefully controlling the experimental parameters, researchers can successfully employ this powerful transformation in the development of novel therapeutics and chemical probes.

References

  • Rutjes, F. P. J. T., et al. (1996). Ruthenium-Catalyzed Ring Closing Olefin Metathesis of Non-Natural α-Amino Acids. Tetrahedron Letters, 37(46), 8421-8424.
  • Scribd. N-Cbz Protection Method Overview. [Link]

  • Wikipedia. (2023). Grubbs catalyst. [Link]

  • Wikipedia. (2023). Ring-closing metathesis. [Link]

  • MDPI. (2021). Hoveyda–Grubbs Catalyst. [Link]

  • Organic Chemistry Portal. (2025). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. [Link]

  • National Center for Biotechnology Information. (2020). Application of New Efficient Hoveyda–Grubbs Catalysts Comprising an N→Ru Coordinate Bond in a Six-Membered Ring for the Synthesis of Natural Product-Like Cyclopenta[b]furo[2,3-c]pyrroles. [Link]

  • UTC Scholar. (2012). Synthesis of novel dienes and cyclic compounds via olefin metathesis reactions catalyzed by the second generation Grubbs catalys. [Link]

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. [Link]

  • Defense Technical Information Center. (2005). Ring-Closing Metathesis of Macrocyclic Compounds and Cross-Metathesis of Allyl Esters of Amino Acids Leading to Peptidominetics. [Link]

  • Reddit. (2016). Hoveyda Grubbs 2nd Gen Catalyst Experience?[Link]

  • Organic Chemistry Portal. Ring Closing Metathesis (RCM). [Link]

  • Tetrahedron Letters. (2011). An improved large scale procedure for the preparation of N-Cbz amino acids. [Link]

  • Crossref. (2006). Synthesis of Methyl 2-[(Benzyloxycarbonyl)amino]-3-cyanopropenoate and Its Transformations into Derivatives of Pyrrole, 2,5-Dioxoimidazolidine, 1H-Pyrazole, and 4,6-Diaminopyridazine. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of six-membered carbocyclic ring α,α-disubstituted amino acids and arginine-rich peptides to investigate the effect of ring size on the properties of the peptide. [Link]

  • University of Windsor. (2007). Formation of medium-ring heterocycles by diene and enyne metathesis. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Google Patents. (2006).
  • ResearchGate. (2010). Efficient synthesis of benzyl 2-( S)-[( tert-butoxycarbonyl)amino]-ω-iodoalkanoates. [Link]

  • National Center for Biotechnology Information. (2019). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. [Link]

  • ResearchGate. (2024). Optimization of ring-closing metathesis under flow conditions using ruthenium(II)-based catalysts. [Link]

  • Google Patents. (2010). Process for preparing enantiomerically enriched amino-alcohols.

Sources

Application

Application Note: Cross-Coupling Strategies for 2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic Acid in Peptidomimetic Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic rationale, optimized protocols, and self-validating workflows for transition metal-catalyzed cross-coupling of term...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic rationale, optimized protocols, and self-validating workflows for transition metal-catalyzed cross-coupling of terminal alkene-bearing unnatural amino acids.

Introduction and Mechanistic Rationale

The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a cornerstone of modern drug discovery, enabling the synthesis of stapled peptides, macrocycles, and functionalized biotherapeutics. 2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid (commonly referred to as Cbz-protected 2-aminohept-6-enoic acid) is a highly versatile building block [1]. Structurally, it features a terminal alkene separated from the α -carbon by a three-carbon aliphatic spacer, making it an ideal candidate for transition metal-catalyzed cross-coupling reactions, specifically Olefin Metathesis and Mizoroki-Heck Coupling [2].

The Causality of Structural Design
  • The Terminal Alkene: The unhindered nature of the terminal double bond at the C6-C7 position ensures rapid coordination with Ruthenium (Ru) alkylidene or Palladium (Pd) catalysts, minimizing steric clashes that often plague α -quaternary or shorter-chain alkenyl amino acids.

  • Cbz Protection: The benzyloxycarbonyl (Cbz) group is not merely a protecting group; it is a mechanistic necessity. Free α -amines are potent Lewis bases that can irreversibly coordinate to and poison both Ru and Pd catalysts. The Cbz group withdraws electron density from the nitrogen, effectively passivating it during the catalytic cycle [3].

ReactionPathways Substrate Cbz-2-aminohept-6-enoic acid (Terminal Alkene) CM Cross-Metathesis (CM) [Ru Catalyst] Substrate->CM Terminal Olefin (Intermolecular) RCM Ring-Closing Metathesis [Ru Catalyst] Substrate->RCM Intramolecular (Peptide Stapling) Heck Heck Coupling [Pd Catalyst] Substrate->Heck Aryl Halide (C-C Bond Formation) ProdCM Functionalized Aliphatic Amino Acid CM->ProdCM ProdRCM Macrocyclic / Stapled Peptide RCM->ProdRCM ProdHeck Aryl-Substituted Amino Acid Heck->ProdHeck

Caption: Divergent transition metal-catalyzed cross-coupling pathways for Cbz-2-aminohept-6-enoic acid.

Quantitative Data: Condition Optimization

The success of cross-coupling reactions depends heavily on the choice of catalyst, solvent, and temperature. Below is a synthesized dataset demonstrating the optimization of these parameters.

Table 1: Optimization of Ruthenium-Catalyzed Cross-Metathesis (CM) Reaction: Cbz-2-aminohept-6-enoic acid + Methyl Acrylate (3.0 eq)

Catalyst (mol%)SolventTemp (°C)Time (h)Conversion (%)E/Z RatioRationale for Outcome
Grubbs I (10%)DCM252445%85:15Low activity for electron-deficient cross-partners.
Grubbs II (5%)DCM4012>95%92:8High tolerance and robust turnover via N-heterocyclic carbene (NHC) ligand.
Hoveyda-Grubbs II (5%)Toluene806>95%95:5Elevated temp drives off ethylene gas, pushing equilibrium forward.

Table 2: Optimization of Palladium-Catalyzed Heck Coupling Reaction: Cbz-2-aminohept-6-enoic acid + Iodobenzene (1.2 eq)

Catalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)
Pd(OAc)₂ (5%)PPh₃Et₃NDMF8062%
Pd(OAc)₂ (5%)P(o-tolyl)₃Cy₂NMeDMF10088%
Pd₂(dba)₃ (2.5%)XPhosK₂CO₃1,4-Dioxane10094%

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure that the researcher can verify the success of each step before proceeding.

Protocol A: Ruthenium-Catalyzed Cross-Metathesis (CM)

This protocol describes the cross-metathesis of Cbz-2-aminohept-6-enoic acid with a terminal olefin (e.g., an aliphatic alkene or acrylate) to generate a functionalized, extended-chain amino acid [4].

Materials:

  • Cbz-2-aminohept-6-enoic acid (1.0 mmol)

  • Cross-coupling partner (e.g., methyl acrylate) (3.0 mmol)

  • Grubbs 2nd Generation Catalyst (0.05 mmol, 5 mol%)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • Ethyl vinyl ether (excess)

Step-by-Step Methodology:

  • Substrate Preparation & Degassing: Dissolve Cbz-2-aminohept-6-enoic acid and the cross-coupling partner in 10 mL of anhydrous DCM in a flame-dried Schlenk flask.

    • Causality: DCM is chosen because it is non-coordinating and readily dissolves protected amino acids.

    • Validation: Sparge the solution with Argon for 15 minutes. Oxygen must be rigorously excluded as it oxidatively degrades the Ru-alkylidene species.

  • Catalyst Addition: Add the Grubbs 2nd Generation catalyst in one portion under a positive stream of Argon. The solution will immediately turn a deep reddish-purple.

  • Reaction Propagation: Attach a reflux condenser and heat the mixture to 40°C (reflux) for 12 hours.

    • Causality: Heating drives the expulsion of volatile ethylene gas (the byproduct of terminal olefin metathesis), shifting the thermodynamic equilibrium toward the cross-coupled product according to Le Chatelier's principle.

    • Validation (IPC): Monitor via LC-MS or TLC (Hexane/EtOAc 7:3). The disappearance of the starting material mass [M+H]+ and the appearance of the product mass confirms conversion.

  • Quenching: Cool the reaction to room temperature. Add 1.0 mL of ethyl vinyl ether and stir for 30 minutes.

    • Causality: Ethyl vinyl ether reacts with the active Ru-alkylidene to form a stable, catalytically inactive Fischer carbene.

    • Validation: The reaction mixture will undergo a distinct color change from reddish-purple to a dull brown/black, visually confirming that the catalyst has been successfully quenched.

  • Purification: Concentrate the mixture in vacuo and purify via silica gel flash chromatography.

Workflow Step1 Step 1: Preparation Dissolve substrates in DCM Sparge with Argon (15 min) Step2 Step 2: Initiation Add Grubbs II Catalyst (5 mol%) Observe purple/red color Step1->Step2 Step3 Step 3: Propagation Reflux at 40°C for 12h Monitor via LC-MS (IPC) Step2->Step3 Step4 Step 4: Quenching Add Ethyl Vinyl Ether Observe color change to brown Step3->Step4 Step5 Step 5: Isolation Concentrate & Purify via Flash Chromatography Step4->Step5

Caption: Self-validating experimental workflow for the Ruthenium-catalyzed cross-metathesis.

Protocol B: Palladium-Catalyzed Mizoroki-Heck Coupling

This protocol details the arylation of the terminal alkene to yield a rigidified, aryl-substituted unnatural amino acid.

Materials:

  • Cbz-2-aminohept-6-enoic acid (1.0 mmol)

  • Aryl Iodide (1.2 mmol)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

  • XPhos ligand (0.1 mmol, 10 mol%)

  • K₂CO₃ (2.0 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

  • System Assembly: In a glovebox or under strict Argon atmosphere, combine Pd₂(dba)₃, XPhos, and K₂CO₃ in a sealed vial.

    • Causality: XPhos is a bulky, electron-rich biaryl phosphine ligand that accelerates the oxidative addition of the aryl halide and promotes reductive elimination, preventing catalyst resting-state trapping.

  • Solvent and Substrate Addition: Add the aryl iodide and Cbz-2-aminohept-6-enoic acid dissolved in 10 mL of degassed 1,4-Dioxane.

  • Heating and Monitoring: Heat the sealed vial to 100°C for 16 hours.

    • Validation (IPC): Extract a 10 µL aliquot, dilute in MeCN, and analyze via UPLC-MS. Look for the characteristic isotopic pattern of the coupled product and the absence of the aryl iodide peak.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove the insoluble inorganic base and precipitated Palladium black.

  • Acid-Base Extraction: Wash the organic layer with 1M HCl (to neutralize remaining base and protonate the carboxylic acid), followed by brine. Dry over Na₂SO₄, concentrate, and purify.

Conclusion

The strategic utilization of 2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid provides a robust pathway for generating complex peptidomimetics. By strictly adhering to the mechanistic principles of catalyst preservation (degassing, proper quenching) and utilizing the self-validating visual and analytical cues embedded in these protocols, researchers can achieve high-fidelity cross-coupling with minimal optimization.

References

  • Brimble, M. A., et al. "Cell-Permeable Stapled Peptides Based on HIV-1 Integrase Inhibitors Derived from HIV-1 Gene Products." ACS Chemical Biology, 2013. Available at:[Link]

  • Rijkers, D. T. S. "Synthesis of Cyclic Peptides and Peptidomimetics by Metathesis Reactions." Utrecht University Repository, 2012. Available at:[Link]

  • Grubbs, R. H., et al. "A General Model for Selectivity in Olefin Cross Metathesis." Journal of the American Chemical Society, 2003. Available at:[Link]

  • Lemke, E. A., et al. "Engineering Pyrrolysyl-tRNA Synthetase for the Incorporation of Non-Canonical Amino Acids with Smaller Side Chains." MDPI, 2021. Available at:[Link]

Method

Application Note: 2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic Acid in Medicinal Chemistry &amp; Peptide Engineering

Target Audience: Medicinal Chemists, Peptide Engineers, and Drug Development Professionals. Focus: Macrocyclization, Hydrocarbon Stapling, and Bioorthogonal Functionalization.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Peptide Engineers, and Drug Development Professionals. Focus: Macrocyclization, Hydrocarbon Stapling, and Bioorthogonal Functionalization.

Chemical Profile & Mechanistic Rationale

2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid (commonly abbreviated as Cbz-Aha-OH or Z-2-aminohept-6-enoic acid ) is a highly versatile unnatural amino acid. Structurally, it features a 5-carbon side chain terminating in an α -olefin, paired with an α -amino group protected by a Benzyloxycarbonyl (Cbz/Z) group.

In medicinal chemistry, Cbz-Aha-OH is primarily utilized as a critical building block for the synthesis of all-hydrocarbon stapled peptides and cyclic peptidomimetics via Ruthenium-catalyzed Ring-Closing Metathesis (RCM)[1].

The Cbz-Alkene Synergy: A Strategic Advantage

While Fmoc is the standard protecting group for Solid-Phase Peptide Synthesis (SPPS), the use of the Cbz protecting group on an alkene-bearing amino acid offers a profound strategic advantage in solution-phase synthesis or hybrid solid/solution workflows.

The standard method for Cbz deprotection is catalytic hydrogenation (Pd/C, H2​ ). Because hydrogenation also reduces carbon-carbon double bonds, subjecting an RCM-cyclized peptide to these conditions achieves two critical transformations in a single step:

  • Global Deprotection: Cleavage of the N-terminal Cbz group (releasing toluene and CO2​ ).

  • Staple Saturation: Reduction of the reactive macrocyclic alkene into an oxidatively stable, fully saturated alkane staple.

This dual-action pathway eliminates the need for harsh acidic deprotection (e.g., HF or TMSBr) and yields an in vivo-ready peptidomimetic with enhanced metabolic stability [2].

Key Applications in Drug Development

A. Cell-Permeable Stapled Peptides (e.g., HIV-1 Integrase Inhibitors)

Unmodified α -helical peptides often suffer from rapid proteolytic degradation and poor cellular uptake. By incorporating Aha at the i and i+4 or i+7 positions, researchers can "staple" the peptide into a rigid α -helix. A landmark application of this molecule was the development of cell-permeable stapled peptides targeting HIV-1 Integrase (IN) [1]. The incorporation of 2-aminohept-6-enoic acid stabilized the Vpr-derived helical motif, granting the peptide resistance to proteases and facilitating direct cytosolic entry without the need for highly cytotoxic poly-arginine tags [1].

B. Disruption of Protein-Protein Interactions (PPIs)

Because PPI interfaces are often large, flat, and mediated by α -helices, small molecules struggle to inhibit them. Aha-derived cyclic peptidomimetics are used to mimic these interfacial helices, effectively acting as dominant-negative inhibitors against targets like B7-H3 in oncology models.

Bio_Pathway A Cbz-Aha Stapled Peptide B Enhanced Alpha-Helical Propensity A->B C Protease Resistance & Cell Permeability B->C D Intracellular Target Binding (e.g., HIV-1 IN) C->D E Inhibition of Protein-Protein Interactions D->E

Mechanism of action for Aha-derived stapled peptides in intracellular target inhibition.

Quantitative Data: Alkene Amino Acids for RCM

To design an effective macrocycle, the side-chain length of the unnatural amino acids must perfectly match the pitch of the α -helix. The table below summarizes the geometric requirements for RCM cyclization using Aha and its analogs [2].

Unnatural Amino AcidSide Chain LengthOptimal RCM PartnerStaple Type (Spacing)Resulting Ring Size
2-aminopent-4-enoic acid (Apa) 3 carbonsAha (5 carbons) i,i+3 29-membered
2-aminohex-5-enoic acid 4 carbonsItself (4 carbons) i,i+4 30-membered
2-aminohept-6-enoic acid (Aha) 5 carbonsApa (3 carbons) i,i+4 31-membered
2-aminohept-6-enoic acid (Aha) 5 carbonsItself (5 carbons) i,i+7 36-membered

Note: For standard i,i+4 stapling without α -methyl groups, pairing a 5-carbon alkene (Aha) with a 3-carbon alkene (Apa) provides the optimal 8-carbon cross-link necessary to span one turn of the helix.

Self-Validating Experimental Protocols

The following protocols detail the solution-phase macrocyclization of a Cbz-Aha-OH containing peptide, followed by the synergistic one-pot deprotection/saturation step.

RCM_Workflow A Linear Peptide (Cbz-Aha-OH) B Ru-Catalyzed RCM (Grubbs Catalyst) A->B C Unsaturated Cbz-Stapled Peptide B->C D Pd/C, H2 Hydrogenation C->D E Saturated Staple (Free Amine) D->E

Workflow demonstrating synergistic RCM and simultaneous Cbz-deprotection/alkene saturation.

Protocol A: Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)

Objective: Covalently cross-link the terminal alkenes of the peptide to form a macrocycle.

  • Preparation & Degassing: Dissolve the linear Cbz-Aha-containing peptide (1.0 eq, typically 2-5 mM to favor intramolecular cyclization over intermolecular dimerization) in anhydrous 1,2-dichloroethane (DCE).

    • Causality: High dilution is strictly required for macrocyclization. The solvent must be sparged with Argon for 15 minutes. Oxygen is a potent poison to Ruthenium-alkylidene catalysts and will prematurely terminate the reaction.

  • Catalyst Addition: Add Grubbs 1st Generation (G1) or Hoveyda-Grubbs 2nd Generation catalyst (15-20 mol%) under a stream of Argon.

  • Reaction Execution: Heat the mixture to 50°C for 2 hours. Monitor the reaction via LC-MS.

    • Validation Step: The product mass should shift by -28.03 Da (loss of ethylene gas, C2​H4​ ), confirming successful metathesis rather than simple isomerization.

  • Quenching: Once complete, add an excess of ethyl vinyl ether (50 eq relative to catalyst) and stir for 15 minutes.

    • Causality: Ethyl vinyl ether reacts with the active Ruthenium carbene to form a Fischer carbene, which is catalytically dead. If this step is omitted, the catalyst will isomerize the newly formed macrocyclic double bond during concentration, ruining the structural integrity of the staple.

  • Purification: Concentrate under reduced pressure and purify via preparative RP-HPLC.

Protocol B: One-Pot Cbz Cleavage and Macrocycle Saturation

Objective: Remove the N-terminal Cbz group while simultaneously reducing the macrocyclic alkene to a metabolically stable alkane.

  • Reaction Setup: Dissolve the purified unsaturated Cbz-stapled peptide in a 1:1 mixture of Methanol/Ethyl Acetate (0.05 M).

  • Catalyst Introduction: Carefully add 10% Pd/C (10-20% w/w relative to peptide).

    • Safety/Causality: Pd/C is pyrophoric when dry. Always add it to the solvent under an inert atmosphere (Argon/Nitrogen) before introducing hydrogen.

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas (via balloon). Stir vigorously at room temperature for 4-6 hours.

  • Validation via LC-MS: Monitor the reaction. The mass will shift by -132 Da (loss of the Cbz group as toluene and CO2​ , +134 Da - 2 Da) and +2 Da (saturation of the alkene), resulting in a net mass change of -130 Da from the starting material.

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite thoroughly with Methanol. Concentrate the filtrate to yield the final, deprotected, saturated stapled peptide.

References

  • Nomura, W., et al. (2013). Cell-Permeable Stapled Peptides Based on HIV-1 Integrase Inhibitors Derived from HIV-1 Gene Products. ACS Chemical Biology, 8(10), 2235-2244. Available at:[Link]

  • Rijkers, D. T. S., et al. (2016). Synthesis of Cyclic Peptides and Peptidomimetics by Metathesis Reactions. DSpace/Utrecht University Repository. Available at:[Link]

Application

Application Notes and Protocols: Incorporation of 2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic Acid into Peptidomimetics

Introduction: The Strategic Value of Alkene-Bearing Unnatural Amino Acids in Peptidomimetic Design The pursuit of therapeutic peptides with enhanced pharmacological profiles—improved stability, greater potency, and bette...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Alkene-Bearing Unnatural Amino Acids in Peptidomimetic Design

The pursuit of therapeutic peptides with enhanced pharmacological profiles—improved stability, greater potency, and better cell permeability—has led to the extensive exploration of peptidomimetics. These are molecules designed to mimic the structure and function of natural peptides but with modifications to overcome their inherent limitations[1]. A powerful strategy in the design of peptidomimetics is the incorporation of unnatural amino acids (UAAs), which can introduce novel chemical functionalities and conformational constraints[1].

Among the diverse array of available UAAs, those bearing terminal alkene functionalities, such as 2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid, represent a particularly versatile class of building blocks. The terminal alkene serves as a bioorthogonal handle, a reactive group that does not interfere with native biological processes, allowing for specific post-synthetic modifications. This unique feature enables the construction of complex peptide architectures, such as cyclic or "stapled" peptides, and the conjugation of various molecular entities, including small molecules, imaging agents, or polymers.

This guide provides a comprehensive overview of the incorporation of 2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid into peptide sequences and its subsequent chemical manipulation. We will detail protocols for its synthesis, its integration into peptide chains via both solid-phase and solution-phase methods, and its application in two powerful post-synthetic modification techniques: olefin metathesis and thiol-ene "click" chemistry. The methodologies described herein are intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile building block in their peptidomimetic design strategies.

Part 1: Synthesis of 2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic Acid

The synthesis of the title compound can be achieved through several established routes for α-amino acid synthesis. A common and effective method involves the alkylation of a glycine equivalent. The following protocol is a representative example based on the principles of the amidomalonate synthesis, adapted for the specific target molecule.

Protocol 1: Synthesis via Amidomalonate Alkylation

This protocol outlines a two-step process starting from diethyl acetamidomalonate and 5-bromopent-1-ene.

Materials and Reagents:

  • Diethyl acetamidomalonate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • 5-Bromopent-1-ene

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Benzyl chloroformate (Cbz-Cl)

  • Dioxane

  • Sodium carbonate (Na2CO3)

  • Diethyl ether

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO4), anhydrous

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Alkylation of Diethyl Acetamidomalonate:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diethyl acetamidomalonate (1.0 eq) in anhydrous ethanol.

    • Add a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol dropwise at room temperature.

    • Stir the mixture for 30 minutes.

    • Add 5-bromopent-1-ene (1.2 eq) dropwise and heat the reaction mixture to reflux.

    • Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction to room temperature.

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to yield diethyl 2-acetamido-2-(pent-4-en-1-yl)malonate.

  • Hydrolysis and Decarboxylation:

    • To the purified product from the previous step, add an excess of 6 M hydrochloric acid.

    • Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide to a pH of approximately 7.

    • The resulting solution contains the crude 2-aminohept-6-enoic acid.

  • N-Protection with Benzyloxycarbonyl (Cbz) Group:

    • To the aqueous solution of 2-aminohept-6-enoic acid, add sodium carbonate (2.5 eq) and cool the mixture to 0 °C in an ice bath.

    • Add a solution of benzyl chloroformate (1.2 eq) in dioxane dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

    • Acidify the aqueous layer with 1 M HCl to a pH of 2-3.

    • Extract the product with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

    • The crude 2-{[(benzyloxy)carbonyl]amino}hept-6-enoic acid can be purified by crystallization or silica gel column chromatography.

Part 2: Incorporation into Peptidomimetics

The incorporation of 2-{[(benzyloxy)carbonyl]amino}hept-6-enoic acid into a peptide sequence can be accomplished using either solid-phase peptide synthesis (SPPS) or solution-phase synthesis. For routine synthesis of longer peptides, SPPS is the method of choice due to its efficiency and ease of purification. For SPPS, the Fmoc-protected analogue, (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hept-6-enoic acid, is more commonly used and is commercially available. However, for the purpose of this guide, we will also outline the principles of incorporating the Z-protected amino acid in solution-phase synthesis.

Solid-Phase Peptide Synthesis (SPPS) using the Fmoc-Protected Analogue

The standard Fmoc/tBu strategy is well-suited for incorporating (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hept-6-enoic acid.

Materials and Reagents:

  • (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hept-6-enoic acid

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids

  • Coupling reagents: e.g., HATU, HBTU, or DIC/Oxyma[2]

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Deprotection solution: 20% piperidine in dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O

  • Diethyl ether, cold

Step-by-Step Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and byproducts.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hept-6-enoic acid (3-5 equivalents relative to resin loading) with the chosen coupling reagent (e.g., HATU, 0.95 eq relative to the amino acid) and a base (e.g., DIPEA, 2 eq relative to the amino acid) in DMF for a few minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for the required coupling time (typically 1-2 hours).

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Peptide Synthesis

Solution-phase synthesis is advantageous for the production of short peptides or for large-scale synthesis. The Z-protected 2-{[(benzyloxy)carbonyl]amino}hept-6-enoic acid is well-suited for this approach.

This protocol describes the coupling of Z-2-aminohept-6-enoic acid with a C-terminally protected amino acid (e.g., Leucine methyl ester).

Materials and Reagents:

  • 2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid

  • Leucine methyl ester hydrochloride (H-Leu-OMe·HCl)

  • Coupling reagent: e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Additive: 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • Base: N-Methylmorpholine (NMM) or DIPEA

  • Solvents: DCM, DMF

  • Saturated sodium bicarbonate solution (NaHCO3)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Step-by-Step Procedure:

  • Activation of the Carboxyl Group:

    • Dissolve 2-{[(benzyloxy)carbonyl]amino}hept-6-enoic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add the coupling reagent (e.g., DCC, 1.1 eq) and stir for 15-30 minutes at 0 °C.

  • Coupling Reaction:

    • In a separate flask, dissolve H-Leu-OMe·HCl (1.0 eq) in DCM or DMF and add NMM (1.1 eq) to neutralize the hydrochloride salt.

    • Add the neutralized amino acid ester solution to the activated carboxyl component at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

    • Dilute the filtrate with additional solvent and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude dipeptide by silica gel column chromatography.

Part 3: Post-Synthetic Modifications

The terminal alkene of the hept-6-enoic acid side chain is a versatile functional group for a variety of post-synthetic modifications. Here, we focus on two of the most powerful and widely used reactions: olefin metathesis and thiol-ene chemistry.

Olefin Metathesis for Peptide Cyclization ("Stapling")

Ring-closing metathesis (RCM) is a powerful tool for creating cyclic peptides by forming a new carbon-carbon double bond between two alkene-bearing side chains. This "stapling" can enforce a specific secondary structure, such as an α-helix, leading to increased proteolytic stability and cell permeability[1].

This protocol describes the cyclization of a resin-bound peptide containing two 2-aminohept-6-enoic acid residues.

Materials and Reagents:

  • Peptide-resin containing two alkene-bearing side chains

  • Grubbs' catalyst (e.g., 1st or 2nd generation)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM, degassed

  • Inert atmosphere supplies (argon or nitrogen)

Step-by-Step Procedure:

  • Resin Preparation: After synthesis of the linear peptide on resin, wash thoroughly with DCM and then with degassed DCE.

  • Metathesis Reaction:

    • In a glovebox or under a stream of inert gas, prepare a solution of Grubbs' catalyst (e.g., 10-20 mol% relative to the peptide-resin) in degassed DCE.

    • Add the catalyst solution to the peptide-resin.

    • Gently agitate the mixture at room temperature or with gentle heating (e.g., 40 °C) for 2-4 hours.

    • Monitor the reaction by cleaving a small sample of resin and analyzing the peptide by LC-MS. The cyclic product will have a lower molecular weight corresponding to the loss of ethylene.

    • If the reaction is incomplete, filter the resin, wash with DCE, and repeat the catalyst treatment.

  • Catalyst Removal: Wash the resin extensively with DCE and DCM to remove the ruthenium catalyst.

  • Cleavage and Purification: Cleave the cyclic peptide from the resin and purify as described in Protocol 2.

Data Presentation: Representative Olefin Metathesis Conditions

ParameterConditionRationale
Catalyst Grubbs' 1st or 2nd Generation2nd generation catalysts generally have higher activity and broader functional group tolerance.
Catalyst Loading 10-20 mol%Sufficient for most on-resin cyclizations; higher loading may be required for difficult sequences.
Solvent 1,2-Dichloroethane (DCE)A common solvent for olefin metathesis, providing good solubility for the catalyst and swelling of the resin.
Temperature Room Temperature to 40 °CMild conditions are generally sufficient; gentle heating can improve reaction rates.
Reaction Time 2-4 hours (repeated if necessary)Reaction progress should be monitored to determine the optimal time.
Thiol-Ene "Click" Chemistry for Conjugation

The thiol-ene reaction is a highly efficient and bioorthogonal "click" reaction that involves the radical-mediated addition of a thiol to an alkene[3][4]. This reaction proceeds under mild conditions, often initiated by UV light, and is tolerant of a wide range of functional groups, making it ideal for peptide modification[3][4].

This protocol describes the conjugation of a thiol-containing molecule (e.g., cysteine-containing peptide or a small molecule thiol) to a purified peptide bearing a 2-aminohept-6-enoic acid residue.

Materials and Reagents:

  • Purified peptide containing a hept-6-enoic acid side chain

  • Thiol-containing molecule (e.g., N-acetylcysteine)

  • Photoinitiator: e.g., 2,2-Dimethoxy-2-phenylacetophenone (DMPA)

  • Solvent: Acetonitrile/water mixture or other suitable solvent system

  • UV lamp (e.g., 365 nm)

Step-by-Step Procedure:

  • Reaction Setup:

    • In a quartz reaction vessel, dissolve the alkene-containing peptide and the thiol-containing molecule (typically in a slight excess, e.g., 1.2 eq) in the chosen solvent system.

    • Add the photoinitiator (e.g., 0.1 eq).

  • Degassing: Degas the solution by bubbling with an inert gas (e.g., argon) for 15-20 minutes to remove oxygen, which can quench the radical reaction.

  • Photoreaction:

    • Irradiate the reaction mixture with a UV lamp at room temperature.

    • Monitor the reaction by LC-MS to track the formation of the thioether conjugate.

  • Purification: Once the reaction is complete, purify the conjugated peptide by RP-HPLC.

Data Presentation: Key Parameters for Thiol-Ene Conjugation

ParameterConditionRationale
Thiol to Alkene Ratio 1.2 : 1A slight excess of the thiol ensures complete consumption of the peptide.
Photoinitiator DMPA (or other suitable initiator)Efficiently generates radicals upon UV irradiation to initiate the reaction.
Solvent Acetonitrile/WaterA common solvent system that provides good solubility for both peptides and reagents.
Wavelength 365 nmA common wavelength for initiating many photoredox reactions.
Reaction Time 30 min - 2 hoursTypically a rapid reaction; progress should be monitored.

Part 4: Data Analysis and Characterization

Thorough characterization of the final peptidomimetic is crucial to confirm its identity, purity, and structural integrity. The following techniques are essential for this purpose.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for monitoring reaction progress and assessing the purity of the final product. The expected mass of the modified peptide should be calculated and compared with the observed mass spectrum.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the synthesized molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Can be used to confirm the presence of specific structural motifs. For example, in olefin metathesis, the disappearance of the terminal alkene proton signals and the appearance of new internal alkene proton signals are indicative of successful cyclization. In the thiol-ene reaction, the disappearance of the alkene signals and the appearance of new signals corresponding to the thioether linkage confirm the conjugation.

    • 2D NMR (e.g., COSY, TOCSY, NOESY): For more complex peptidomimetics, 2D NMR experiments can be used to determine the three-dimensional structure in solution. This is particularly important for cyclic peptides to confirm the desired conformation.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Used for both purification and final purity analysis of the peptide.

Diagrams

Experimental Workflow: SPPS and On-Resin Cyclization

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_RCM On-Resin Ring-Closing Metathesis (RCM) A Resin Swelling B Fmoc Deprotection (20% Piperidine/DMF) A->B C Washing B->C D Amino Acid Coupling (HATU/DIPEA) C->D E Repeat Cycle D->E E->B for each amino acid F Wash with Degassed DCE E->F G Add Grubbs' Catalyst F->G H Agitate (RT - 40°C) G->H I Wash to Remove Catalyst H->I J Cleavage from Resin (TFA Cocktail) I->J K Purification (RP-HPLC) J->K L Characterization (LC-MS, NMR) K->L

Caption: Workflow for SPPS incorporation and on-resin cyclization.

Logical Relationship: Post-Synthetic Modification Pathways

cluster_Modifications Post-Synthetic Modification Options Start Linear Peptide with Hept-6-enoic Acid Side Chain(s) RCM Olefin Metathesis (RCM) Start->RCM Requires two alkene side chains ThiolEne Thiol-Ene 'Click' Chemistry Start->ThiolEne Requires a thiol partner Product_Cyclic Cyclic ('Stapled') Peptidomimetic RCM->Product_Cyclic Product_Conjugate Peptide-Thiol Conjugate ThiolEne->Product_Conjugate

Caption: Post-synthetic modification pathways for alkene-bearing peptides.

Conclusion and Future Perspectives

The incorporation of 2-{[(benzyloxy)carbonyl]amino}hept-6-enoic acid and its Fmoc-protected analogue into peptide synthesis provides a robust and versatile platform for the creation of advanced peptidomimetics. The terminal alkene functionality serves as a powerful handle for post-synthetic modifications, enabling the construction of conformationally constrained cyclic peptides through olefin metathesis and the site-specific attachment of various molecular payloads via the thiol-ene reaction. The protocols and guidelines presented in this document offer a solid foundation for researchers to explore the vast potential of this unnatural amino acid in drug discovery and chemical biology. Future work in this area will likely focus on the development of new catalysts for even more efficient and selective on-peptide reactions, as well as the application of these methodologies to the synthesis of increasingly complex and biologically active peptidomimetic constructs.

References

  • Aimetti, A. A., Machen, A. J., & Anseth, K. S. (2010). Poly(ethylene glycol) hydrogels for controlled release of neural stem cells. Biomacromolecules, 11(6), 1616–1623.
  • D'Souza, C., & El-Sagheer, A. H. (2014). The Thiol-Ene “Click” Reaction: A Powerful Tool for the Synthesis of Modified Oligonucleotides. Current Protocols in Nucleic Acid Chemistry, 58(1), 4.60.1–4.60.14.
  • Fairlie, D. P., & Dantas de Maria, M. (2019). Ring-Closing Metathesis in Peptides. Chemical Reviews, 119(18), 10835–10874.
  • Hoyt, E. A., & Schafmeister, C. E. (2015). Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. Methods in Molecular Biology, 1248, 33–54.
  • Lin, Y. A., Chalker, J. M., & Davis, B. G. (2009).
  • Verdine, G. L., & Hilinski, G. J. (2012). Stapled Peptides for Intracellular Drug Targets. Methods in Enzymology, 503, 3–33.
  • Walensky, L. D., & Bird, G. H. (2014). Hydrocarbon-stapled peptides: principles, practice, and progress. Journal of Medicinal Chemistry, 57(15), 6275–6288.

Sources

Method

Application Note: A Robust Protocol for the Synthesis of Macrocyclic Peptides via Ring-Closing Metathesis Using Cbz-Protected Hept-6-enoic Acid

Introduction: The Imperative for Conformational Constraint in Peptide Therapeutics Macrocyclic peptides have emerged as a compelling therapeutic modality, occupying a unique chemical space between small molecules and lar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Conformational Constraint in Peptide Therapeutics

Macrocyclic peptides have emerged as a compelling therapeutic modality, occupying a unique chemical space between small molecules and large biologics.[1][2] Their constrained architecture often imparts significant advantages over linear counterparts, including enhanced proteolytic resistance, increased target affinity and specificity, and improved cell permeability.[3] One of the most powerful and versatile methods for introducing this conformational rigidity is through side-chain-to-side-chain cyclization, particularly via Ring-Closing Metathesis (RCM).[2][4]

RCM offers a robust and predictable method for forming a stable carbon-carbon double bond, creating a hydrocarbon staple that can lock a peptide into its bioactive conformation.[5] The success of this strategy hinges on the efficient incorporation of non-canonical amino acids bearing terminal alkenes into a linear peptide precursor.[6][7] This guide provides a detailed protocol and expert insights for the synthesis of macrocyclic peptides using a key building block: 2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid . The extended seven-carbon chain of this amino acid provides the necessary flexibility and reach to facilitate the macrocyclization of a wide range of peptide sequences.

The benzyloxycarbonyl (Cbz or Z) protecting group on the α-amine is a classic urethane-type protection, well-understood in peptide chemistry.[8] Its stability under the basic conditions of Fmoc-based Solid-Phase Peptide Synthesis (SPPS) and its clean removal via catalytic hydrogenation make it a suitable, albeit less common, choice for specific applications where orthogonality is required. This protocol will detail its incorporation into a peptide sequence, followed by on-resin assembly, solution-phase macrocyclization, and final purification.

Strategic Workflow: From Linear Precursor to Purified Macrocycle

The synthesis pathway is a multi-stage process that requires careful planning and execution at each step. The overall strategy involves the assembly of a linear peptide on a solid support, incorporation of the olefin-bearing amino acid at desired positions, cleavage from the support, cyclization in solution, and final deprotection and purification.

G cluster_0 Solid Phase cluster_1 Solution Phase A 1. Resin Loading & Swelling B 2. Iterative Fmoc-SPPS (Standard Amino Acids) A->B C 3. Incorporation of Cbz-AA-hept-6-enoic acid B->C D 4. Final Elongation & N-terminal Capping C->D E 5. Cleavage from Resin (Protected Peptide) D->E Transition to Solution F 6. Ring-Closing Metathesis (RCM) (Grubbs' Catalyst) E->F G 7. Global Deprotection (Hydrogenolysis for Cbz/Bn) F->G H 8. Purification & Characterization (RP-HPLC, LC-MS) G->H

Figure 1: High-level workflow for the synthesis of a macrocyclic peptide using an olefin-bearing unnatural amino acid. The process is divided into solid-phase synthesis and solution-phase modification and purification stages.

The Key Building Block: 2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic Acid

The choice of this specific amino acid is deliberate. The heptenoic acid scaffold provides a C5 linker (-(CH₂)₅-) between the peptide backbone and the terminal alkene. This length is crucial for enabling cyclization across multiple amino acid residues (e.g., i to i+4 or i+7) without inducing excessive ring strain, a common challenge with shorter linkers like that of allylglycine.

The Cbz protecting group is stable to the piperidine solutions used for Fmoc removal during SPPS.[9] However, it is important to note that the Cbz group is acid-labile to a degree and may not be fully orthogonal with the very strong acids like anhydrous HF used in Boc-based SPPS.[10] For the Fmoc-based strategy described here, it serves its purpose well.

Figure 2: Structural components and their strategic function in the title amino acid. A placeholder image is used for the chemical structure.

Detailed Experimental Protocols

Disclaimer: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol assumes a standard Fmoc/tBu strategy on a 0.1 mmol scale.[11][12] The choice of resin is critical; for producing a fully protected peptide fragment for solution-phase cyclization, a highly acid-labile resin such as 2-chlorotrityl chloride (2-CTC) resin is ideal.[13]

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-protected amino acids

  • 2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid

  • Coupling Reagents: HBTU, HOBt

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Cleavage Cocktail: Acetic acid/Trifluoroethanol/DCM (1:2:7 v/v/v)

Procedure:

  • Resin Loading:

    • Place 2-CTC resin (0.1 mmol) in a SPPS reaction vessel.

    • Swell the resin in DCM for 30 minutes.

    • In a separate vial, dissolve the first Fmoc-amino acid (0.3 mmol) and DIPEA (0.6 mmol) in minimal DCM.

    • Add the amino acid solution to the swelled resin and agitate for 2 hours.

    • Cap any remaining reactive sites by adding a solution of DCM/Methanol/DIPEA (80:15:5) and agitating for 30 minutes.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, drain, and repeat with fresh solution for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (Standard):

    • In a separate vial, pre-activate the next Fmoc-amino acid (0.4 mmol) with HBTU (0.38 mmol), HOBt (0.4 mmol), and DIPEA (0.8 mmol) in DMF for 2 minutes.[14]

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

    • Self-Validation: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, repeat the coupling step.[14]

  • Incorporation of Cbz-protected Amino Acid:

    • Follow the same procedure as step 3, using 2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid in place of an Fmoc-amino acid. Crucially, omit the subsequent Fmoc deprotection step for this residue, as it is protected with Cbz.

  • Peptide Elongation and Final Cleavage:

    • Repeat steps 2 and 3 until the full linear sequence is assembled. Ensure a second olefin-bearing amino acid is incorporated at the desired position.

    • After the final coupling, perform a final Fmoc deprotection (if the N-terminus is not capped).

    • Wash the resin extensively with DCM and dry under vacuum.

    • Add the mild cleavage cocktail (Acetic acid/TFA/DCM) to the resin and agitate for 2 hours. This cleaves the peptide while leaving acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) intact.

    • Filter the resin, collect the filtrate, and evaporate the solvent under reduced pressure.

Protocol 2: Ring-Closing Metathesis (RCM) in Solution

The success of RCM is highly dependent on concentration. The reaction must be run under high dilution to favor the intramolecular cyclization over intermolecular dimerization or oligomerization.[2]

G A Linear Peptide Precursor in High Dilution (0.5-1 mM) B Add Grubbs' Catalyst (e.g., G-II or Hoveyda-Grubbs II) A->B C Intramolecular RCM (Favored) B->C High Dilution D Intermolecular Dimerization (Disfavored) B->D High Concentration E Reaction Monitoring (LC-MS) C->E F Quench Reaction (e.g., Ethyl Vinyl Ether) E->F Upon Completion

Figure 3: Logical flow of the RCM reaction, emphasizing the critical role of high dilution in favoring the desired intramolecular macrocyclization.

Materials:

  • Protected linear peptide from Protocol 1

  • Grubbs' 2nd Generation Catalyst

  • Anhydrous, degassed 1,2-dichloroethane (DCE) or toluene

  • Ethyl vinyl ether (for quenching)

Procedure:

  • Reaction Setup:

    • Dissolve the crude protected linear peptide in anhydrous, degassed DCE to a final concentration of 0.5-1 mM. This high dilution is the most critical parameter for successful macrocyclization.

    • Sparge the solution with argon or nitrogen for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Addition:

    • Add Grubbs' 2nd Generation catalyst (5-10 mol%) to the peptide solution under a positive pressure of inert gas.

    • Heat the reaction to 40-50 °C and stir.

  • Monitoring:

    • Monitor the reaction progress by LC-MS. Look for the disappearance of the starting material mass and the appearance of a new peak corresponding to the mass of the cyclic peptide minus the mass of ethene (28 Da).

    • The reaction is typically complete within 2-12 hours.

  • Quenching:

    • Once the reaction is complete, cool the solution to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst.

    • Stir for 30 minutes.

    • Remove the solvent under reduced pressure.

Protocol 3: Global Deprotection and Purification

The final step removes all remaining protecting groups to yield the target macrocyclic peptide. The Cbz group is efficiently removed by catalytic hydrogenation.

Materials:

  • Crude cyclic peptide from Protocol 2

  • Palladium on carbon (10% Pd/C)

  • Solvent: Methanol or Acetic Acid

  • Hydrogen source (balloon or H-Cube®)

  • RP-HPLC system

  • Solvents: Water (0.1% TFA), Acetonitrile (0.1% TFA)

Procedure:

  • Hydrogenolysis:

    • Dissolve the crude cyclic peptide in methanol or a suitable solvent.

    • Add 10% Pd/C catalyst (approx. 10% by weight of the peptide).

    • Stir the suspension under a hydrogen atmosphere (e.g., a balloon) for 4-6 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent.

  • Purification:

    • Dissolve the final crude peptide in a minimal amount of aqueous acetonitrile.

    • Purify the peptide using preparative Reverse-Phase HPLC (RP-HPLC) with a suitable C18 column.

    • Use a gradient of acetonitrile in water (both containing 0.1% TFA).

    • Collect fractions and analyze by LC-MS to identify those containing the pure product.

  • Lyophilization:

    • Pool the pure fractions and lyophilize to obtain the final macrocyclic peptide as a white, fluffy powder.

Data Presentation and Characterization

Thorough characterization is essential to confirm the identity and purity of the final product.

Table 1: Hypothetical Characterization Data for a 10-mer Macrocycle

Analyte Method Expected Value (Da) Observed Value (Da) Purity (%)
Linear Precursor (Protected) ESI-MS 1452.8 1452.9 [M+H]⁺ >90 (crude)
Cyclic Peptide (Protected) ESI-MS 1424.8 1424.8 [M+H]⁺ >85 (crude)

| Final Macrocycle (Deprotected) | ESI-MS | 986.5 | 986.6 [M+H]⁺ | >98 (HPLC) |

Troubleshooting and Expert Insights

ProblemPotential Cause(s)Recommended Solution(s)
Low RCM Yield 1. Catalyst deactivation by impurities or oxygen. 2. Unfavorable peptide conformation. 3. Steric hindrance near alkene tethers.1. Use high-purity, degassed solvents. Ensure an inert atmosphere. 2. Introduce turn-inducing residues (e.g., Gly, Pro, D-amino acids) into the linear sequence to pre-organize it for cyclization.[7] 3. Redesign the peptide to place the olefin-bearing residues away from bulky amino acids like Trp or Val.
Dimer Formation Reaction concentration is too high, favoring intermolecular reaction.Strictly adhere to high dilution conditions (≤ 1 mM). Consider using a syringe pump for slow addition of the linear peptide to the catalyst solution to maintain low instantaneous concentration.
Incomplete Cbz Removal Catalyst poisoning or insufficient hydrogen pressure/time.Use fresh, high-quality Pd/C catalyst. If the problem persists, increase hydrogen pressure or reaction time. Ensure the solvent is appropriate (Methanol, Ethanol, or Acetic Acid are good choices).
Poor HPLC Resolution Peptide aggregation or suboptimal gradient.Add organic modifiers like isopropanol to the mobile phase. Optimize the HPLC gradient to be shallower over the elution range of the peptide.

Conclusion

The use of 2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid provides a reliable and effective means for synthesizing macrocyclic peptides of varying ring sizes. The protocols outlined in this guide, from solid-phase synthesis to solution-phase ring-closing metathesis and final purification, offer a comprehensive framework for researchers. By understanding the causality behind key steps—such as the critical need for high dilution in RCM and the selection of orthogonal protecting groups—scientists can successfully employ this strategy to create conformationally constrained peptides for applications in drug discovery and chemical biology.

References

  • Iannuzzelli, J. A., & Fasan, R. (2020). Expanded toolbox for directing the biosynthesis of macrocyclic peptides in bacterial cells. Organic & Biomolecular Chemistry. Available at: [Link]

  • Broussy, S., et al. (2007). Peptide cyclization via ring-closing metathesis: The N-alkenoxy peptide approach. Tetrahedron. Available at: [Link]

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry. Available at: [Link]

  • van der Hek, T., et al. (2000). Synthesis of Cyclic Peptides by Ring-Closing Metathesis. The Journal of Organic Chemistry. Available at: [Link]

  • Wild, S., et al. (2017). Structure-Based Design of Non-natural Macrocyclic Peptides That Inhibit Protein–Protein Interactions. Journal of Medicinal Chemistry. Available at: [Link]

  • Hughes, D. L. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Drug Hunter. Available at: [Link]

  • Schafmeister, C. E., et al. (2009). Application of ring-closing metathesis macrocyclization to the development of Tsg101-binding antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Che, Y., et al. (2023). Identification of Macrocyclic Peptide Families from Combinatorial Libraries Containing Noncanonical Amino Acids Using Cheminformatics and Bioinformatics Inspired Clustering. ACS Chemical Biology. Available at: [Link]

  • D'Souza, A. D., & Fairlie, D. P. (2019). Discovery and Optimization of Peptide Macrocycles. UQ eSpace. Available at: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]

  • Vizzavona, J., & El-Mahdi, O. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology. Available at: [Link]

  • Singh, B., et al. (2025). Biosynthesis of Macrocyclic Peptides by Formation and Crosslinking of ortho-Tyrosines. bioRxiv. Available at: [Link]

  • Conibear, A. C., et al. (2018). Bioorthogonal Peptide Macrocyclization using Oxime Ligation. ChemRxiv. Available at: [Link]

  • Wu, S., et al. (2025). Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. Briefings in Bioinformatics. Available at: [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • de la Torre, B. G., & Albericio, F. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Methods and Protocols. Available at: [Link]

  • Google Patents. (2026). Methods for preparing macrocycles and macrocycle stabilized peptides. Google Patents.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

  • Boc-l-proline.com. (n.d.). Solid-phase peptide synthesis introduction. Boc-l-proline.com. Available at: [Link]

  • Benedetti, E., et al. (1983). Preferred conformation of the benzyloxycarbonyl-amino group in peptides. International Journal of Peptide and Protein Research. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Grubbs Catalyst Loading for Cbz-hept-6-enoic Acid Metathesis

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific thermodynamic and kinetic hurdles associated with the metathesis of Cbz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific thermodynamic and kinetic hurdles associated with the metathesis of Cbz-hept-6-enoic acid.

This substrate presents dual challenges for drug development professionals: a free carboxylic acid that can protonate or coordinate sensitive ruthenium intermediates, and a carbamate (Cbz) group that alters local polarity. The following self-validating protocols, diagnostic workflows, and FAQs are engineered to help you achieve >95% conversion while suppressing side reactions.

Diagnostic Workflow for Metathesis Optimization

Before adjusting your catalyst loading, it is critical to diagnose the specific mode of failure in your reaction. Use the decision matrix below to identify whether your issue is driven by thermodynamic equilibrium, catalyst decomposition, or rogue active species.

Diagnostic workflow for troubleshooting Cbz-hept-6-enoic acid metathesis issues.

Quantitative Optimization Parameters

The table below summarizes the expected outcomes when varying catalyst generations, loadings, and reaction conditions for the homodimerization/cross-metathesis of Cbz-hept-6-enoic acid.

Catalyst SystemLoading (mol%)Concentration (M)Additive / ConditionConversion (%)Isomerization (%)
Grubbs 1st Gen5.00.1Sealed Vessel35< 1
Grubbs 2nd Gen5.00.1Argon Sparge8214
Grubbs 2nd Gen1.00.11,4-Benzoquinone (10 mol%)88< 1
Hoveyda-Grubbs II2.50.2Argon Sparge> 98< 1
Hoveyda-Grubbs II0.50.2Argon Sparge65< 1

Data Interpretation: High loadings of Grubbs 2nd Generation catalyst without scavengers lead to significant alkene isomerization. Hoveyda-Grubbs 2nd Generation (HG-II) at 2.5 mol% provides the optimal balance of high conversion and product stability.

Self-Validating Experimental Protocol: Kinetic Catalyst Loading Screen

To avoid wasting expensive ruthenium catalysts, you must determine the precise point of diminishing returns for your specific substrate batch. This protocol utilizes a chemical quenching mechanism to ensure your analytical data perfectly reflects the live reaction state.

Step 1: Substrate Preparation Dissolve Cbz-hept-6-enoic acid (1.0 equiv) in anhydrous, degassed 2-methyltetrahydrofuran (2-MeTHF) to a concentration of 0.2 M. Causality Focus: 2-MeTHF is chosen over toluene because it offers superior solvation for the polar carboxylic acid moiety, preventing substrate aggregation that can artificially lower the effective concentration.

Step 2: Catalyst Addition Prepare a stock solution of Hoveyda-Grubbs 2nd Generation (HG-II) catalyst in 2-MeTHF. Distribute the substrate solution into four parallel Schlenk flasks. Add the catalyst stock to achieve final loadings of 0.5%, 1.0%, 2.5%, and 5.0 mol%.

Step 3: Ethylene Sparging (Critical) Heat the reactions to 45 °C. Maintain a continuous, gentle subsurface sparge of high-purity Argon. Causality Focus: The transalkylidenation of terminal alkenes releases ethylene gas[1]. Because the metathesis cycle is entirely reversible, removing ethylene is mandatory to drive the thermodynamic equilibrium toward the desired product[2].

Step 4: Kinetic Quenching At t = 1, 2, 4, and 8 hours, extract a 50 µL aliquot from each flask and immediately inject it into an LC-MS vial containing 500 µL of a 5% (v/v) ethyl vinyl ether solution in methanol. Causality Focus: Ethyl vinyl ether reacts rapidly and irreversibly with the propagating ruthenium alkylidene to form a metathesis-inactive Fischer carbene. This self-validates your kinetic data by instantly terminating the catalytic cycle, preventing false-positive conversions while samples wait in the autosampler queue.

Step 5: Analysis Analyze the quenched aliquots via HPLC (UV at 210 nm or ELSD). Plot conversion vs. time. Select the lowest catalyst loading that plateaus at >95% conversion.

Frequently Asked Questions & Troubleshooting

Q1: Why does my reaction stall at ~50% conversion even with a high 5 mol% loading of Grubbs 2nd Generation catalyst? A1: Reaction stalling in terminal olefin metathesis is governed by two factors: equilibrium limits and catalyst death. The metathesis cycle proceeds via a metallacyclobutane intermediate and is fully reversible[3]. If ethylene gas is not actively removed from the system, the reaction reaches a thermodynamic dead-end[2]. Furthermore, the free carboxylic acid on Cbz-hept-6-enoic acid can weakly coordinate to the ruthenium center, accelerating catalyst decomposition. Solution: Implement a continuous argon sparge to physically remove ethylene. Switch to the Hoveyda-Grubbs 2nd Generation catalyst; its chelating isopropoxybenzylidene ligand significantly enhances stability in the presence of polar functional groups compared to standard Grubbs catalysts[4].

Q2: I am observing a mixture of products with different double-bond positions. How do I prevent this? A2: You are observing alkene isomerization, commonly known as "chain-walking." At elevated temperatures or high catalyst loadings, ruthenium metathesis catalysts gradually decompose into ruthenium-hydride species. These hydrides act as highly active isomerization catalysts, migrating the double bond up the alkyl chain. Solution: First, reduce your catalyst loading. A highly optimized reaction should require no more than 1.0 to 2.5 mol% catalyst. Second, add a hydride scavenger such as 1,4-benzoquinone (typically 5-10 mol% relative to the substrate). Benzoquinone selectively oxidizes the rogue ruthenium-hydrides without interfering with the primary metathesis cycle.

Q3: Does the Cbz protecting group interfere with the metathesis cycle? A3: The carbamate carbonyl of the Cbz group is a Lewis base. While modern Grubbs catalysts are celebrated for their broad functional group tolerance compared to early Schrock catalysts[2], polar heteroatoms can still form transient chelates with the active ruthenium alkylidene. In Cbz-hept-6-enoic acid, the carbon distance between the Cbz group and the terminal alkene mitigates direct intramolecular chelation during the initial turnover. However, at high concentrations, intermolecular coordination can slow propagation. Maintaining an optimal substrate concentration (0.1 M - 0.2 M) balances the bimolecular reaction rate against potential catalyst inhibition.

Q4: How does the cross-metathesis of this terminal alkene dictate E/Z stereoselectivity? A4: The transalkylidenation of two terminal alkenes statistically yields a mixture of E and Z isomers[1]. However, when using 2nd Generation Grubbs or Hoveyda-Grubbs catalysts, the reaction operates under thermodynamic control. Because the intermediate metallacyclobutane experiences severe steric clash when substituents are forced into a cis configuration, the catalytic cycle naturally funnels toward the more thermodynamically stable E (trans) isomer[3]. For the metathesis of Cbz-hept-6-enoic acid, you should expect an E:Z ratio of approximately 4:1 to 10:1 depending on the exact solvent and temperature utilized.

References

1.[4] Grubbs catalyst - Wikipedia Source: wikipedia.org URL:[Link]

2.[1] Cross Metathesis - Organic Chemistry Portal Source: organic-chemistry.org URL:[Link]

3.[3] Olefin Metathesis - Master Organic Chemistry Source: masterorganicchemistry.com URL:[Link]

4.[2] Olefin Metathesis, Grubbs Reaction - Organic Chemistry Portal Source: organic-chemistry.org URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Cbz Deprotection of 2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges with the orthogonal deprotection of 2-{[(Benzyloxy)carbonyl]amino}hept-6...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges with the orthogonal deprotection of 2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid.

The Core Scientific Challenge & Mechanistic Insight

The substrate is an unnatural amino acid derivative featuring two highly reactive moieties: a Cbz-protected amine and a terminal alkene (hept-6-enoic acid).

Standard Cbz removal relies on catalytic hydrogenolysis (e.g., H₂, Pd/C). However, this method is fundamentally incompatible with your substrate; the terminal alkene will undergo rapid reduction to yield a saturated heptanoic acid derivative [1]. Consequently, chemists must pivot to acid-catalyzed or Lewis acid-mediated cleavage methods (such as HBr/AcOH, TMSI, or BCl₃) to preserve the double bond[3].

When users report "incomplete deprotection" using these alternative methods, the root cause is rarely the stability of the Cbz group itself. Instead, it is typically a consequence of competing side reactions, reagent degradation, or product sequestration by reactive cleavage byproducts [2].

Troubleshooting FAQs

Q1: I attempted Cbz deprotection using 33% HBr in acetic acid. After 4 hours, the reaction is incomplete, and LC-MS shows a new +80 Da impurity. What is happening? Causality & Solution: You are observing a classic competing reaction. While HBr/AcOH effectively cleaves the Cbz group without reducing alkenes[1], prolonged exposure of a terminal alkene to strong hydrobromic acid leads to Markovnikov hydrobromination of the double bond (adding H and Br, resulting in a ~+80 Da mass shift). If you quench the reaction early to save the alkene, you are left with incomplete Cbz deprotection. Action: Abandon HBr/AcOH for this specific substrate. Switch to a highly oxophilic Lewis acid approach like Trimethylsilyl iodide (TMSI) or Boron trichloride (BCl₃), which target the carbamate oxygen without initiating electrophilic addition across the alkene [3].

Q2: I switched to TMSI (Trimethylsilyl iodide) in DCM. The Cbz cleavage is still incomplete, and LC-MS shows a mass corresponding to N-benzylation (+90 Da). How do I fix this? Causality & Solution: Your deprotection is likely reaching completion, but your product is being consumed by a secondary reaction. TMSI cleaves the Cbz group by silylating the carbonyl oxygen, followed by iodide attack on the benzyl carbon. This yields a silyl carbamate and Benzyl Iodide (BnI) [2]. Upon hydrolysis, the free amine is revealed. However, BnI is a potent alkylating agent. As the free amine is generated, it reacts with the BnI byproduct, leading to N-benzylation [2]. Action: You must add a nucleophilic scavenger. Running the reaction in the presence of 2-mercaptoethanol will rapidly trap the generated BnI, cleanly releasing carbon dioxide and preventing N-alkylation of your newly formed amino acid [2].

Q3: My TMSI reaction is stalling at 50% conversion, and I don't see any N-benzylation. What else could cause incomplete cleavage? Causality & Solution: TMSI is exceptionally moisture-sensitive. Any water in your solvent or substrate will rapidly hydrolyze TMSI into hexamethyldisiloxane and Hydrogen Iodide (HI). While HI can cleave Cbz groups, it is far less efficient and requires elevated temperatures, leading to stalled reactions at room temperature. Action: Ensure your DCM is strictly anhydrous, your glassware is flame-dried, and the substrate is rigorously dried under high vacuum before the reaction.

Quantitative Data & Method Comparison

The following table summarizes the viability of various deprotection methods specifically for 2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid.

Deprotection MethodCbz Cleavage EfficiencyAlkene RetentionPrimary Risk / Side ReactionRecommended for this Substrate?
H₂, 10% Pd/C >99%0%Complete alkene reductionNo
33% HBr / AcOH 70-80%<50%Hydrobromination of alkeneNo
TMSI (No Scavenger) >90%>95%N-benzylation by BnINo
TMSI + 2-Mercaptoethanol >95%>95%Moisture degradation of TMSIYes
1M BCl₃ in DCM >95%>95%Harsh acidic workup requiredYes

Validated Experimental Protocol: TMSI + Scavenger

To ensure complete Cbz deprotection while retaining the hept-6-enoic acid double bond and preventing N-benzylation, follow this self-validating protocol.

Materials Required:

  • Anhydrous Dichloromethane (DCM)

  • Trimethylsilyl iodide (TMSI) - Must be colorless to light yellow. Discard if dark red/brown.

  • 2-Mercaptoethanol (Scavenger)

  • Anhydrous Methanol (Quench)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid (1.0 eq) in strictly anhydrous DCM (0.1 M concentration) in a flame-dried round-bottom flask under an argon atmosphere.

  • Scavenger Addition: Add 2-mercaptoethanol (2.5 eq) to the solution. This acts as the benzyl iodide trap to prevent product sequestration [2].

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, carefully add TMSI (2.5 eq).

  • Reaction Execution: Allow the reaction to stir at 0 °C for 15 minutes, then remove the ice bath and warm to room temperature. Monitor the reaction progress by LC-MS. Complete consumption of the starting material should occur within 1 to 2 hours.

  • Quench: Once complete, quench the reaction by adding anhydrous methanol (5.0 eq) to hydrolyze the silyl carbamate intermediate and destroy excess TMSI. Stir for 30 minutes.

  • Isolation: Concentrate the mixture under reduced pressure. Partition the residue between water and diethyl ether (the ether layer will extract the thioether byproduct and organic impurities). Lyophilize the aqueous layer to obtain the crude 2-aminohept-6-enoic acid as the hydroiodide salt.

Mechanistic & Workflow Visualizations

Workflow A Substrate: 2-{[(Benzyloxy)carbonyl]amino} hept-6-enoic acid B Objective: Cleave Cbz & Retain Terminal Alkene A->B C Catalytic Hydrogenolysis (H2, Pd/C) B->C Avoid D Lewis Acid Cleavage (TMSI or BCl3) B->D Preferred E Failure: Alkene Reduced to Alkane C->E F Success: Alkene Retained, Free Amine D->F

Caption: Decision tree for selecting Cbz deprotection methods in the presence of a terminal alkene.

Mechanism S1 Cbz-Protected Alkene S2 TMSI Addition (Silylation) S1->S2 S3 Silyl Carbamate + Benzyl Iodide S2->S3 I- attack S4 MeOH Quench (Hydrolysis) S3->S4 Scav Add 2-Mercaptoethanol (Traps Benzyl Iodide) S3->Scav Intercepts BnI S5 Free Amine Product S4->S5 -CO2 Side Prevents N-Benzylation Side Reaction Scav->Side

Caption: Mechanistic pathway of TMSI-mediated Cbz cleavage highlighting the critical role of the scavenger.

References

  • Protocol for the Deprotection of the Benzyl Carbamate (Cbz)
  • Source: acs.
  • Source: iiserpune.ac.
Troubleshooting

improving the solubility of 2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid for reactions

Welcome to the Application Scientist Technical Support Center. Working with complex unnatural amino acids like 2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid presents unique physicochemical challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. Working with complex unnatural amino acids like 2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid presents unique physicochemical challenges. This molecule features a highly hydrophobic N-terminal Carbobenzoxy (Cbz) protecting group, a lipophilic 7-carbon aliphatic chain with a terminal alkene, and a polar, hydrogen-bonding C-terminal carboxylic acid.

This inherent structural dichotomy often leads to erratic solubility, aggregation, and downstream reaction failures. This guide provides mechanistic troubleshooting, causality-driven FAQs, and self-validating protocols to ensure complete solvation across various synthetic applications.

🔬 Troubleshooting FAQs: Mechanistic Causes & Solutions

Q1: Why does 2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid exhibit unpredictable solubility, often forming gels or turbid suspensions in standard organic solvents? A1: The solubility profile of this molecule is governed by competing intermolecular forces. The N-terminal Cbz group is nonpolar and aromatic, which generally increases solubility in organic solvents compared to an unprotected amine[1]. However, the free C-terminal carboxylic acid strongly participates in intermolecular hydrogen bonding, forming highly stable dimers in non-polar solvents. Furthermore, the 7-carbon aliphatic chain promotes hydrophobic collapse and beta-sheet-like aggregation. Note on Salt Forms: If your building block was isolated via basic workup during synthesis, it may have formed a eutectic mixture with its sodium salt. These eutectic products possess significantly higher melting points and are notoriously difficult to dissolve in organic solvents[].

Q2: What are the optimal solvent systems for standard Solid-Phase Peptide Synthesis (SPPS) involving this building block? A2: For efficient SPPS, amino acid building blocks must be completely solvated at concentrations of ≥0.25 M (ideally up to 0.40 M) to prevent excessive solvent volumes and the clogging of resin filters[3]. The solvents of choice are polar aprotic solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), which act as strong hydrogen-bond acceptors to break the carboxylic acid dimers. If you observe persistent turbidity, we recommend transitioning to a mixed solvent system such as DMSO/DMF; the addition of DMSO effectively suppresses hydrogen bonding within the aliphatic chains, preventing aggregation[4].

Q3: I am performing a Ring-Closing Metathesis (RCM) on a peptide containing this residue. It aggregates in Dichloromethane (DCM), but adding DMF to dissolve it completely kills my Grubbs catalyst. What is the workaround? A3: This is a classic compatibility clash. Grubbs ruthenium catalysts are highly sensitive to Lewis basic solvents like DMF or DMSO. The lone pairs on the solvent's oxygen/nitrogen atoms coordinate to the vacant orbital of the Ruthenium center, forming a stable, inactive complex. Causality-Driven Solution: Switch your solvent from DCM to 1,2-Dichloroethane (DCE). DCE possesses a slightly higher dielectric constant and boiling point than DCM, allowing for gentle heating (40–50 °C). This thermodynamically disrupts the aggregates without introducing catalyst-poisoning Lewis bases. Alternatively, perform the metathesis after coupling the carboxylic acid to the next amino acid in your sequence; converting the free acid to an amide eliminates the hydrogen-bonded dimerization, drastically improving solubility in pure DCM.

Q4: How can I solubilize this highly hydrophobic Cbz-protected amino acid in aqueous media for green chemistry applications? A4: Because the Cbz group and the heptenoic chain are highly lipophilic, the free molecule will immediately precipitate in pure water. The solution is to utilize micellar catalysis. Additives like Hydroxypropyl methylcellulose (HPMC) or TPGS-750-M act as polymeric solubilizers. HPMC utilizes its alkyl ether side chains to form site-specific hydrophobic pockets in water. When gently heated, these pockets encapsulate the hydrophobic Cbz-amino acid, facilitating extremely rapid amide bond formation while keeping the bulk solvent aqueous[5].

📊 Quantitative Data Presentation

The following table summarizes the optimized solubility parameters for 2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid based on the intended synthetic application.

Solvent SystemPrimary Solubilization MechanismMax Reliable ConcentrationRecommended Application
DMF or NMP H-bond acceptor; disrupts acid dimers0.30 M - 0.40 MStandard SPPS / LPPS Coupling
DMSO / DMF (1:4) Suppresses aliphatic hydrophobic collapse0.40 MDifficult SPPS sequences
DCE (at 45 °C) Thermal disruption of lattice energy0.15 MOlefin Metathesis (RCM)
2% HPMC in H₂O Micellar encapsulation (hydrophobic pockets)0.50 M (Encapsulated)Green Aqueous Amidation

⚙️ Self-Validating Experimental Protocols

Protocol 1: Preparation of a 0.3 M Solution for Peptide Coupling

This protocol utilizes physical and chemical interventions to ensure complete solvation prior to the addition of coupling reagents, preventing the precipitation of active esters.

  • Initial Solvation: Weigh the required mass of 2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid into a dry, inert vial. Add 80% of the target volume of peptide-synthesis grade DMF.

  • Mechanical Disruption: Vortex vigorously for 60 seconds.

  • Validation Check 1 (Tyndall Effect): Hold the vial against a strong light source. If the solution scatters light (appears hazy or milky), microscopic aggregates remain. Do not proceed to activation.

  • Chemical Intervention: Add 10% v/v DMSO to the mixture to disrupt persistent intermolecular hydrogen bonds[4].

  • Thermal/Cavitation Intervention: Place the vial in a bath sonicator for 3–5 minutes. Cavitation provides localized thermal energy to overcome the solid's lattice energy without globally heating the solvent.

  • Final Validation: The solution must be optically clear. Once validated, add the remaining DMF to reach the 0.3 M target volume, followed by your activating reagents (e.g., HATU/DIPEA).

Protocol 2: Aqueous Solubilization using HPMC for Green Amidation

This protocol leverages reversible gelation to force a hydrophobic molecule into an aqueous reactive state.

  • Polymer Preparation: Prepare a 2 wt% solution of HPMC in HPLC-grade water. Stir at room temperature until fully dissolved (viscous but clear).

  • Substrate Addition: Add the Cbz-aminohept-6-enoic acid directly to the aqueous HPMC. Observation: It will initially form a heterogeneous, clumpy suspension.

  • Micellar Encapsulation: Gently heat the reaction mixture to 45–60 °C with vigorous stirring[5].

  • Validation Check: At this temperature, HPMC undergoes reversible gelation. The mixture should transition from a clumpy suspension into a uniform, stable milky emulsion. Failure state: If an "oil slick" forms on the surface, the hydrophobic pockets have saturated; reduce the amino acid concentration or increase the HPMC weight percentage.

  • Reaction: Add the aqueous amine and water-soluble coupling reagent (e.g., EDC). The reaction will occur rapidly within the hydrophobic micellar pockets.

🗺️ Solubilization Troubleshooting Workflow

G A Identify Target Reaction B Peptide Coupling (SPPS/LPPS) A->B C Olefin Metathesis (Grubbs Catalyst) A->C D Green Chemistry (Aqueous Media) A->D E Use DMF or NMP (Target: 0.25 - 0.40 M) B->E F Use DCE or DCM (Avoid Lewis Bases) C->F G Use 2% HPMC or TPGS-750-M in Water D->G H Visual Clarity Check E->H F->H G->H I Turbid/Precipitate: Apply 40°C Heat or Sonication H->I Aggregation J Clear Solution: Proceed to Reaction H->J Fully Solvated I->H Re-evaluate

Workflow for optimizing the solubility of Cbz-aminohept-6-enoic acid based on reaction type.

📚 References

  • An In-depth Technical Guide to the Solubility of N-Cbz-L-Cysteine in Organic Solvents. Benchchem. 1

  • CBZ-Amino Acids. BOC Sciences.

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. National Institutes of Health (PMC). 5

  • Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing.3

  • How to Optimize Peptide Synthesis? Creative Peptides. 4

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Spectral Analysis of 2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic Acid

As a Senior Application Scientist, I frequently encounter discrepancies in spectral interpretation when researchers transition from standard proteinogenic amino acids to synthetic, non-canonical derivatives. 2-{[(Benzylo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter discrepancies in spectral interpretation when researchers transition from standard proteinogenic amino acids to synthetic, non-canonical derivatives. 2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid (often referred to as N-Cbz-L-2-aminohept-6-enoic acid) is a critical building block featuring a flexible 4-pentenyl side chain and a Cbz-protected amine. It is a cornerstone in the synthesis of stapled peptides via ring-closing metathesis (RCM) .

However, its structural validation is often complicated by solvent-dependent conformational shifts and severe multiplet overlap in the aliphatic region. To establish a self-validating analytical system, one must actively manipulate the acquisition parameters to probe the molecule's microenvironment. This guide objectively compares the spectral performance of this compound across different NMR solvents (CDCl₃ vs. DMSO-d₆) and field strengths (400 MHz vs. 600 MHz), providing a definitive framework for accurate structural elucidation.

Mechanistic Grounding: The Causality of Solvent Effects

The choice of deuterated solvent dictates the behavior of the exchangeable protons (-COOH and -NH) and the overall conformational ensemble of the amino acid.

  • CDCl₃ (Chloroform-d): As a non-polar, weakly interacting solvent, CDCl₃ preserves intramolecular hydrogen bonding. The carbamate -NH typically resonates in a shielded environment around 5.30 ppm. However, because CDCl₃ does not strongly solvate the carboxylic acid, the -COOH proton undergoes intermediate exchange rates and dimerization, often appearing as a very broad, sometimes indistinguishable hump (10.0–11.5 ppm).

  • DMSO-d₆ (Dimethyl sulfoxide-d₆): DMSO is a strongly polar, hydrogen-bond accepting solvent. It actively disrupts intramolecular H-bonds and carboxylic dimers, replacing them with strong solvent-solute interactions. This causality explains why the -NH proton shifts drastically downfield to ~7.60 ppm and sharpens into a distinct doublet. The -COOH proton is similarly stabilized and pushed downfield to ~12.50 ppm .

Comparative ¹H NMR Data Analysis

The following table summarizes the quantitative chemical shifts ( δ ), multiplicities, and diagnostic significance of 2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid in both solvent systems.

Proton EnvironmentCDCl₃ (400 MHz) δ (ppm)DMSO-d₆ (400 MHz) δ (ppm)Multiplicity & IntegrationDiagnostic Significance
Carboxylic Acid (-COOH) 10.00 – 11.50~12.50br s, 1HConfirms free acid; highly solvent-dependent.
Amide NH (-NH-Cbz) 5.25 – 5.357.60 – 7.65d ( J≈8.0 Hz), 1HDeshielded in DMSO due to intermolecular H-bonding.
Aromatic (Cbz -Ph) 7.30 – 7.387.30 – 7.38m, 5HBaseline reference for protecting group integrity.
Internal Alkene (-CH=) 5.70 – 5.855.70 – 5.85ddt ( J≈17.0,10.2,6.5 Hz), 1HValidates the terminal olefin; critical for metathesis.
Benzylic (-CH₂-Ph) 5.105.03s, 2HIntegrates 1:1 with terminal alkene CH₂.
Terminal Alkene (=CH₂) 4.95 – 5.054.95 – 5.05m, 2HDifferentiates from isomerized internal alkenes.
Alpha-CH (-CH-NH) 4.35 – 4.453.90 – 4.00m, 1HShifted upfield in DMSO; confirms chiral center.
Allylic Delta-CH₂ 2.05 – 2.152.00 – 2.10q ( J≈7.0 Hz), 2HAdjacent to alkene; key for 2D COSY mapping.
Beta-CH₂ 1.70 – 1.901.50 – 1.70m, 2HOverlaps at lower field strengths; requires >400 MHz.
Gamma-CH₂ 1.40 – 1.501.30 – 1.45m, 2HMost shielded aliphatic protons in the side chain.

Field Strength Comparison: 400 MHz vs. 600 MHz

At 400 MHz , the β -CH₂ (1.50–1.90 ppm) and γ -CH₂ (1.30–1.50 ppm) protons present as unresolved, overlapping multiplets. This is analytically problematic because identifying trace isomerization of the terminal alkene—a common byproduct during the synthesis of the 4-pentenyl chain—requires clear baseline resolution of the aliphatic region.

By upgrading to a 600 MHz spectrometer, the increased frequency dispersion ( Δν ) overcomes the J -coupling constants, transitioning the spin system from second-order to first-order kinetics. The β -protons resolve into distinct pseudo-quintets, allowing for precise integration.

Expert Insight: A self-validating check at 600 MHz involves irradiating the allylic δ -CH₂ (2.05 ppm) in a 1D NOESY or selective decoupling experiment. The immediate collapse of the internal alkene multiplet (5.70–5.85 ppm) unequivocally confirms the connectivity of the intact side chain .

Experimental Protocol for NMR Acquisition

To ensure reproducibility and trustworthiness, the following step-by-step methodology must be treated as a self-validating system.

Step 1: Sample Preparation

  • Weigh exactly 15–20 mg of 2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid.

  • Dissolve completely in 0.6 mL of DMSO-d₆ (preferred for sharp -NH and -COOH resolution).

  • Causality: Ensure absolute dissolution. Micro-particulate matter causes magnetic field inhomogeneities, broadening the signals. Filter through a glass wool plug into the 5mm NMR tube if any turbidity is observed.

Step 2: Magnet Shimming and Tuning

  • Insert the sample and perform automated or manual gradient shimming (Z1-Z5) on the deuterium lock signal.

  • Validation: A properly shimmed magnet must yield a residual solvent line width at half-height (FWHM) of < 1.0 Hz.

Step 3: Acquisition Parameters

  • Pulse Sequence: Standard 1D proton (zg30).

  • Number of Scans (NS): 32 to 64.

  • Relaxation Delay (D1): Set to 2.0 seconds.

  • Causality: The relaxation delay must be sufficient (at least 3–5 times the longest T1​ relaxation time) to ensure accurate integration, particularly for the broad carboxylic acid proton which relaxes slowly.

Step 4: Self-Validating Integration Check

  • Lock the integration of the benzylic protons (5.03 ppm in DMSO, 2H) as the internal reference.

  • Validation: A pure sample will yield an exact 1:1 integration ratio between these benzylic protons and the terminal alkene protons (4.95–5.05 ppm, 2H). Any deviation >5% indicates partial degradation of the Cbz group or oxidation of the terminal double bond.

Workflow Visualization

The following decision tree outlines the logical progression for solvent selection and structural validation of the compound.

NMR_Workflow Start Synthesize/Isolate Cbz-2-aminohept-6-enoic acid PurityCheck Initial Purity Check (LC-MS >95%) Start->PurityCheck SolventSelect Select NMR Solvent PurityCheck->SolventSelect CDCl3 CDCl3 (Preserves H-bonds) SolventSelect->CDCl3 DMSO DMSO-d6 (Sharpens NH signal) SolventSelect->DMSO Acquisition Acquire 1H NMR (400/600 MHz) CDCl3->Acquisition DMSO->Acquisition Analysis Multiplet Resolution & Peak Assignment Acquisition->Analysis Validation Structural Validation Ready for Peptide Synthesis Analysis->Validation

Workflow for the NMR structural validation of Cbz-2-aminohept-6-enoic acid.

References

  • Cell-Permeable Stapled Peptides Based on HIV-1 Integrase Inhibitors Derived from HIV-1 Gene Products ACS Chemical Biology URL: [Link]

  • Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Synthesis of Enzyme Inhibitors of Lysine Biosynthesis University of Glasgow URL: [Link]

Comparative

A Senior Application Scientist's Guide to 13C NMR Assignments for 2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. For researchers synthesizing unique amino acid derivatives, such as 2-{[(benzyloxy)carbo...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. For researchers synthesizing unique amino acid derivatives, such as 2-{[(benzyloxy)carbonyl]amino}hept-6-enoic acid, nuclear magnetic resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone analytical technique. This guide provides an in-depth analysis and predicted 13C NMR assignments for this molecule, drawing upon established principles, spectral data from analogous structures, and theoretical considerations. We will also explore alternative and complementary analytical techniques to ensure a comprehensive structural verification.

The Molecule of Interest: 2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid

Before delving into the spectral analysis, let us first examine the structure of 2-{[(benzyloxy)carbonyl]amino}hept-6-enoic acid. This molecule is an unnatural amino acid incorporating a heptenoic acid side chain and a benzyloxycarbonyl (Cbz or Z) protecting group on the alpha-amino group. Each carbon atom is in a unique chemical environment, which will give rise to a distinct signal in the 13C NMR spectrum.

Structure:

Predicted 13C NMR Chemical Shift Assignments

The following table presents the predicted 13C NMR chemical shifts for 2-{[(benzyloxy)carbonyl]amino}hept-6-enoic acid. These assignments are derived from a combination of empirical data from similar structures, established chemical shift ranges for functional groups, and an understanding of the electronic effects at play within the molecule.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C1 (COOH) 173-176The carboxylic acid carbonyl carbon is highly deshielded due to the electronegativity of the two oxygen atoms.
C2 (α-CH) 53-57The alpha-carbon is attached to the electronegative nitrogen of the carbamate and the carbonyl of the carboxylic acid, shifting it downfield.
C3 30-34A standard methylene carbon in an aliphatic chain.
C4 24-28A standard methylene carbon, slightly upfield from C3 due to its greater distance from electron-withdrawing groups.
C5 32-36This methylene carbon is adjacent to the double bond, resulting in a slight downfield shift.
C6 (=CH) 137-139The internal sp2 carbon of the terminal alkene.
C7 (=CH2) 114-116The terminal sp2 carbon of the alkene, typically found more upfield than the substituted sp2 carbon.
Cbz-C=O 155-157The carbonyl carbon of the carbamate group is significantly deshielded.
Cbz-CH2 66-68The benzylic methylene carbon is attached to an electronegative oxygen atom.
Cbz-Cipso 135-137The aromatic carbon directly attached to the benzylic group.
Cbz-Cortho 128-129Aromatic carbons ortho to the substituent.
Cbz-Cmeta 128-129Aromatic carbons meta to the substituent, often overlapping with the ortho signals.
Cbz-Cpara 127-128The aromatic carbon para to the substituent.

The Causality Behind the Assignments: An In-Depth Look

The prediction of 13C NMR chemical shifts is not arbitrary; it is grounded in fundamental principles of nuclear shielding and electronic effects.

  • Hybridization: The hybridization state of the carbon atom is a primary determinant of its chemical shift. sp2 hybridized carbons (alkenes, aromatics, carbonyls) resonate at a much lower field (higher ppm) than sp3 hybridized carbons (alkanes) due to the greater s-character of the orbitals, which leads to less shielding of the nucleus.

  • Inductive Effects: Electronegative atoms, such as oxygen and nitrogen, withdraw electron density from adjacent carbon atoms. This "deshielding" effect causes the nucleus to experience a stronger magnetic field, resulting in a downfield shift (higher ppm). This is clearly observed in the chemical shifts of C1, C2, the Cbz-C=O, and the Cbz-CH2.

  • Anisotropy: The π-electron clouds of double bonds and aromatic rings generate their own magnetic fields. This anisotropic effect can either shield or deshield nearby nuclei depending on their orientation relative to the π-system. This contributes to the characteristic chemical shifts of the aromatic and vinylic carbons.

Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum

To validate these predicted assignments, a high-quality 13C NMR spectrum must be acquired. Here is a standard protocol:

  • Sample Preparation: Dissolve 10-20 mg of the purified 2-{[(benzyloxy)carbonyl]amino}hept-6-enoic acid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent can influence chemical shifts, so consistency is key.[1][2]

  • NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher for proton frequency) for better signal dispersion and sensitivity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30) is typically used.

    • Spectral Width: Set a spectral width that encompasses the entire expected range of 13C chemical shifts (e.g., 0-200 ppm).

    • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): A sufficient relaxation delay (e.g., 2 seconds) is crucial for quantitative accuracy, especially for quaternary carbons and carbonyls which have longer relaxation times.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm).[3]

Complementary and Alternative Analytical Techniques

While 13C NMR is a powerful tool for carbon backbone analysis, a comprehensive structural elucidation relies on a suite of analytical techniques.

1H NMR Spectroscopy

Proton NMR is indispensable for determining the proton environment of a molecule. It provides information on:

  • Chemical Shift: The electronic environment of each proton.

  • Integration: The relative number of protons corresponding to each signal.

  • Multiplicity (Splitting): The number of neighboring protons, which helps to establish connectivity.

For our target molecule, 1H NMR would confirm the presence of the terminal vinyl group, the benzylic protons, the alpha-proton, and the methylene groups in the aliphatic chain.

2D NMR Spectroscopy

Two-dimensional NMR experiments are crucial for unambiguously assigning both 1H and 13C signals by revealing correlations between nuclei.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a definitive link between the 1H and 13C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the molecular fragments and assigning quaternary carbons.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to trace out the spin systems within the molecule, such as the aliphatic chain.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million, offering a high degree of confidence in the molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. For 2-{[(benzyloxy)carbonyl]amino}hept-6-enoic acid, IR would show characteristic stretching frequencies for:

  • O-H (carboxylic acid): Broad absorption around 3000 cm-1.

  • N-H (carbamate): Absorption around 3300 cm-1.

  • C=O (carboxylic acid and carbamate): Strong absorptions in the range of 1680-1750 cm-1.

  • C=C (alkene): Absorption around 1640 cm-1.

Visualizing the Workflow

The following diagram illustrates a logical workflow for the comprehensive structural elucidation of 2-{[(benzyloxy)carbonyl]amino}hept-6-enoic acid.

G cluster_synthesis Synthesis & Purification cluster_primary Primary Characterization cluster_secondary Detailed Assignment & Confirmation cluster_final Final Structure Elucidation synthesis Synthesis of Target Molecule purification Purification (e.g., Chromatography) synthesis->purification HNMR 1H NMR purification->HNMR C13NMR 13C NMR purification->C13NMR MS Mass Spectrometry (HRMS) purification->MS IR IR Spectroscopy purification->IR HSQC 2D NMR: HSQC HNMR->HSQC HMBC 2D NMR: HMBC HNMR->HMBC COSY 2D NMR: COSY HNMR->COSY C13NMR->HSQC C13NMR->HMBC final_structure Unambiguous Structure Confirmed MS->final_structure IR->final_structure HSQC->final_structure HMBC->final_structure COSY->final_structure

Caption: Workflow for structural elucidation.

Conclusion

The structural verification of novel molecules like 2-{[(benzyloxy)carbonyl]amino}hept-6-enoic acid is a multi-faceted process. While 13C NMR provides a detailed map of the carbon framework, its true power is realized when used in conjunction with other analytical techniques. The predicted chemical shifts in this guide serve as a robust starting point for spectral interpretation. By following a systematic experimental approach and integrating data from 1H NMR, 2D NMR, mass spectrometry, and IR spectroscopy, researchers can achieve a high level of confidence in their structural assignments, a critical step in advancing drug development and chemical research.

References

  • SpectraBase. 4,5-[(o-Isopropylidene)dioxy]-hept-6-enoic acid - ethyl ester. [Link]

  • ResearchGate. Data of distinct peaks in 13 C NMR spectra of compounds 6(a-t) in DMSO-d6. [Link]

  • Royal Society of Chemistry. 1H and 13C NMR spectra of compound 2a. [Link]

  • Royal Society of Chemistry. Supporting Information - N–H···X interactions stabilize intra-residue C5 hydrogen bonded conformations in heterocyclic α-amino acid derivatives. [Link]

  • Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: -). [Link]

  • Nature. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]

  • ACS Publications. Carbon-13 NMR Shielding in the Twenty Common Amino Acids: Comparisons with Experimental Results in Proteins. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • PubMed. The 13C Chemical Shifts of Amino Acids in Aqueous Solution Containing Organic Solvents: Application to the Secondary Structure Characterization of Peptides in Aqueous Trifluoroethanol Solution. [Link]

  • ResearchGate. Carbon-13 NMR chemical shifts of the common amino acid residues measured in aqueous solutions of the linear tetrapeptides H-Gly-Gly-X-l-ALA-OH. [Link]

  • GEO-LEO e-docs. Supplementary of Molecules. [Link]

  • ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

  • Unknown Source. 13-C NMR Chemical Shift Table.pdf. [Link]

  • Unknown Source. 13C-NMR of Benzyl ((R)-2-(4-(benzyloxy)phenyl). [Link]

Sources

Validation

mass spectrometry analysis of Cbz-amino-hept-6-enoic acid

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of Cbz-Amino-Hept-6-Enoic Acid A Senior Application Scientist's Guide for Researchers and Drug Development Professionals The robust characterization of nove...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of Cbz-Amino-Hept-6-Enoic Acid

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The robust characterization of novel building blocks is a cornerstone of modern drug discovery and peptide chemistry. Cbz-amino-hept-6-enoic acid, an unsaturated amino acid featuring the widely-used carboxybenzyl (Cbz) protecting group, presents a unique analytical challenge. Its structure incorporates a terminal alkene, a flexible aliphatic chain, a carbamate linkage, and a carboxylic acid, each influencing its behavior across different analytical platforms.

This guide provides a comprehensive, in-depth analysis of the mass spectrometric characterization of Cbz-amino-hept-6-enoic acid. We will explore the causality behind methodological choices, compare mass spectrometry with orthogonal techniques, and provide actionable, field-proven protocols to ensure data integrity and trustworthiness.

The Analytical Triad: Mass Spectrometry, NMR, and HPLC

A multi-faceted analytical approach is non-negotiable for the comprehensive characterization of a modified amino acid like Cbz-amino-hept-6-enoic acid. While mass spectrometry (MS) is unparalleled for its sensitivity and ability to confirm molecular weight, it should be integrated with Nuclear Magnetic Resonance (NMR) for definitive structural elucidation and High-Performance Liquid Chromatography (HPLC) for purity assessment.

At a Glance: Comparison of Core Analytical Methods
Analytical MethodInformation ProvidedSample RequirementThroughputKey AdvantagesLimitations
Mass Spectrometry (MS) Molecular weight confirmation, structural information via fragmentation, impurity identification.~1-10 µgHighUnmatched sensitivity, provides both molecular weight and structural data.[1]Isomers may not be differentiated without fragmentation; double bond position can be ambiguous.
Nuclear Magnetic Resonance (NMR) Definitive structural elucidation, conformational analysis, impurity identification and quantification.~1-10 mgLowProvides detailed atomic-level structural information, gold standard for structure confirmation.[1]Lower sensitivity, more complex data analysis, requires higher sample amounts.
Reversed-Phase HPLC (RP-HPLC) Purity assessment, quantification, separation of impurities.~10-100 µgHighHigh resolution, robust, quantitative, and excellent for purity determination.[1]Provides limited structural information on its own.

Deep Dive: Mass Spectrometry of Cbz-Amino-Hept-6-Enoic Acid

Mass spectrometry is the workhorse for confirming the identity and integrity of synthetic intermediates. For Cbz-amino-hept-6-enoic acid (Molecular Weight: 277.32 g/mol ), electrospray ionization (ESI) is the preferred method due to its soft ionization nature, which is ideal for preventing premature fragmentation of the molecule.

Ionization: The Gateway to Analysis

The choice of ionization mode (positive or negative) is the first critical decision point.

  • Negative Ion Mode (-ESI): This mode is highly effective for molecules with acidic protons. The carboxylic acid moiety of our target molecule readily loses a proton to form the deprotonated ion, [M-H]⁻, at m/z 276.3. This often results in a very clean, strong signal, making it ideal for initial molecular weight confirmation.[2][3]

  • Positive Ion Mode (+ESI): In this mode, the molecule can be observed as the protonated species, [M+H]⁺, at m/z 278.3. More commonly, due to the presence of salts in the solvent system, adducts such as the sodium [M+Na]⁺ (m/z 300.3) or ammonium [M+NH₄]⁺ (m/z 295.3) adducts are observed.[4] While sometimes more complex, the fragmentation of these positive ions, particularly the [M+H]⁺ ion, provides richer structural information.

Expert Insight: For initial screening and molecular weight confirmation, negative mode is often faster and less ambiguous. For detailed structural elucidation via tandem MS (MS/MS), positive mode is generally more informative for this class of compounds.

Fragmentation Analysis: Deconstructing the Molecule

Tandem mass spectrometry (MS/MS) involves selecting the precursor ion of interest (e.g., m/z 278.3) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern serves as a structural fingerprint.[5]

The fragmentation of Cbz-amino-hept-6-enoic acid is dictated by its functional groups. The Cbz group, the amide linkage, and the aliphatic chain are all susceptible to cleavage.

Predicted Fragmentation Pathway of [M+H]⁺ Ion

The following diagram illustrates the primary fragmentation routes for the protonated Cbz-amino-hept-6-enoic acid. The carbamate and amide bonds are the most labile sites.

G cluster_main Fragmentation of [M+H]⁺ cluster_cbz Cbz Group Cleavage cluster_chain Backbone Cleavage cluster_neutral Neutral Losses parent Cbz-amino-hept-6-enoic acid [M+H]⁺ m/z 278.3 f1 Loss of Benzyl Alcohol (-108 Da) m/z 170.1 parent->f1 - C₇H₈O f2 Loss of Toluene (-92 Da) m/z 186.1 parent->f2 - C₇H₈ f3 Tropylium Cation m/z 91.1 parent->f3 + C₇H₇⁺ y_ion y-type ion Loss of Cbz-NH m/z 129.1 parent->y_ion Amide Bond Cleavage loss_co2 Loss of CO₂ (-44 Da) m/z 234.3 parent->loss_co2 - CO₂ loss_h2o Loss of H₂O (-18 Da) m/z 260.3 parent->loss_h2o - H₂O b_ion b-type ion Loss of C₅H₈COOH m/z 150.1

Caption: Predicted MS/MS fragmentation of protonated Cbz-amino-hept-6-enoic acid.

Key Predicted Fragments:

  • m/z 91.1 (Tropylium ion): This is the hallmark fragment for any benzyl-containing group, including Cbz. Its presence is a strong confirmation of the protecting group.[5]

  • m/z 108.1 (Benzylic cation + H): Corresponds to the benzyl portion of the Cbz group.

  • Loss of Toluene (C₇H₈, 92 Da): A common rearrangement and loss from the Cbz group, leading to a fragment at m/z 186.1.

  • Loss of CO₂ (44 Da): A characteristic loss from the carboxylic acid, resulting in a fragment at m/z 234.3.[6]

  • Loss of H₂O (18 Da): Another common loss from the carboxylic acid, yielding a fragment at m/z 260.3.[6]

The terminal double bond on the heptenoic acid chain does not typically produce unique, diagnostic fragments under standard CID conditions without prior derivatization. Its location is usually inferred by ruling out other isomers via chromatographic separation.[7]

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a robust starting point for the analysis. It must be optimized for the specific instrumentation used.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of Cbz-amino-hept-6-enoic acid in methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

2. Liquid Chromatography (LC) Method:

  • Instrumentation: HPLC or UHPLC system coupled to an ESI-MS.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a standard choice. For highly polar analytes, HILIC chromatography can be an alternative.[8]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Ramp to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 5% B

    • 10.1-12 min: Equilibrate at 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

3. Mass Spectrometry (MS) Method:

  • Instrumentation: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer.

  • Ionization Mode: ESI, Positive and Negative.

  • Capillary Voltage: 3.5 kV (+), 3.0 kV (-)

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow (Nitrogen): Desolvation: 600 L/hr; Cone: 50 L/hr

  • Acquisition Mode:

    • MS Scan: m/z range 100-500 to detect precursor ions.

    • Tandem MS (MS/MS): Data-dependent acquisition (DDA) to trigger fragmentation on the most intense ions. Select precursor ions for [M-H]⁻ (m/z 276.3) and [M+H]⁺ (m/z 278.3).

    • Collision Energy: Ramp from 10-40 eV to generate a rich fragmentation spectrum.

Experimental Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_lc 2. LC Separation cluster_ms 3. Mass Spectrometry cluster_data 4. Data Analysis p1 Stock Solution (1 mg/mL in MeOH) p2 Working Solution (1-10 µg/mL in Mobile Phase A) p1->p2 lc RP-HPLC System (C18 Column, Gradient Elution) p2->lc Inject 2 µL ms1 ESI Source (+/- Ionization) lc->ms1 ms2 Full MS Scan (m/z 100-500) Confirm [M+H]⁺, [M-H]⁻ ms1->ms2 ms3 Data-Dependent MS/MS (CID Fragmentation) ms2->ms3 d1 Extract Ion Chromatograms ms3->d1 d2 Interpret Fragmentation (Confirm Structure) d1->d2

Caption: End-to-end workflow for LC-MS/MS analysis of Cbz-amino-hept-6-enoic acid.

Conclusion

The mass spectrometric analysis of Cbz-amino-hept-6-enoic acid is a powerful tool for its characterization, providing rapid and sensitive confirmation of its molecular weight and structural features. By employing high-resolution ESI-MS in both positive and negative ion modes, researchers can gain a comprehensive understanding of the molecule. Positive mode MS/MS is particularly valuable for structural confirmation, with characteristic fragments like the tropylium ion (m/z 91.1) providing definitive evidence of the Cbz protecting group. While MS is a cornerstone technique, it is crucial to recognize its limitations. For unequivocal structural proof and rigorous purity assessment, a holistic approach that integrates MS with NMR and HPLC is essential for building a self-validating and trustworthy data package suitable for any research or drug development program.

References

  • Peptide Fragmentation Patterns in Mass Spectrometry. (2025, November 6). Vertex AI Search.
  • Kenttämaa, H. I., & Zhang, F. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry, 80(8), 2958–2966. Available at: [Link]

  • Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. (n.d.). SCIEX. Retrieved from [Link]

  • Chen, J., Wang, Y., & Li, X. (2008). Confirmation and determination of carboxylic acids in root exudates using LC–ESI-MS. Plant and Soil, 305(1-2), 105–116. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Kontogianni, V. G., & Tsoungas, P. G. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. ChemistrySelect, 5(46), 14605–14608. Available at: [Link]

  • Gamoh, K., & Saitoh, H. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry, 17(6), 557–562. Available at: [Link]

  • Kelleher, N. L., & Brodbelt, J. S. (2011). Mass Spectrometry of Amino Acids and Proteins. In Wiley-VCH (Ed.), Handbook of Analysis of Oligonucleotides and Related Products. Available at: [Link]

  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Cbz-Protected Amino Groups. (2019, October 2). Organic Chemistry Portal. Retrieved from [Link]

  • Goto, M., & Nakashio, F. (2021). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. Membranes, 11(6), 422. Available at: [Link]

  • Analytical Methods for Amino Acids. (n.d.). Shimadzu. Retrieved from [Link]

  • Methods for the Analysis of Underivatized Amino Acids by LC/MS. (2017, December 1). Agilent. Retrieved from [Link]

  • Paulo, J. A., & Gygi, S. P. (2015). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Journal of the American Society for Mass Spectrometry, 26(11), 1965–1975. Available at: [Link]

  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. Available at: [Link]

  • Yates, J. R., et al. (1996). Use of mass spectrometry fragmentation patterns of peptides to identify amino acid sequences in databases. Google Patents.
  • Lin, H., & Hsu, C. (2022). Determination of Double Bond Positions in Unsaturated Fatty Acids using Permanganate Oxidation and Tandem Mass Spectrometry of CuIICl+ Adducted Ions. Analytical Chemistry, 94(33), 11527–11534. Available at: [Link]

  • Mascot help: Peptide fragmentation. (n.d.). Matrix Science. Retrieved from [Link]

Sources

Comparative

Chiral HPLC Analysis of Enantiopure 2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic Acid: A Comparative Guide

Introduction The enantiomeric purity of chiral molecules is a critical quality attribute in the pharmaceutical industry, as different enantiomers of a drug can exhibit significantly different pharmacological and toxicolo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The enantiomeric purity of chiral molecules is a critical quality attribute in the pharmaceutical industry, as different enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. 2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid is a valuable chiral building block in organic synthesis, and ensuring its enantiopurity is paramount for its use in the development of new chemical entities. High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is the gold standard for the separation and quantification of enantiomers.[1][2] This guide provides a comparative analysis of two distinct chiral HPLC methodologies for the baseline separation of the enantiomers of this N-Cbz-protected unsaturated amino acid.

The selection of an appropriate chiral separation strategy is often a complex process, contingent on the specific molecular structure of the analyte and the desired analytical outcome (e.g., routine quality control, preparative separation). Here, we will explore and compare the performance of a polysaccharide-based CSP under normal-phase conditions and a macrocyclic glycopeptide-based CSP in the polar organic mode. The rationale behind the selection of these two approaches stems from their broad applicability and proven success in resolving a wide range of N-protected amino acids.[3][4][5]

The Analyte: 2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic Acid

The structure of the analyte presents specific challenges and opportunities for chiral recognition. The presence of the benzyloxycarbonyl (Cbz) protecting group introduces aromaticity and hydrogen bonding capabilities (amide linkage), which are key interaction sites for many CSPs. The carboxylic acid moiety provides a site for ionic or hydrogen bonding interactions, while the terminal alkene in the heptenoic acid chain adds a degree of non-polarity. A successful chiral method will effectively leverage these structural features to achieve differential interaction with the chiral selector of the stationary phase.

Comparative Methodologies

We will evaluate two distinct, yet powerful, chiral HPLC methods:

  • Method A: Polysaccharide-Based CSP (Immobilized Amylose) in Normal-Phase Mode

  • Method B: Macrocyclic Glycopeptide-Based CSP (Teicoplanin) in Polar Organic Mode

The choice of these methods is deliberate. Polysaccharide-based CSPs are renowned for their broad enantioselectivity, particularly for aromatic compounds.[1][6][7] The normal-phase mode, utilizing non-polar solvents, often enhances the subtle chiral recognition interactions. On the other hand, macrocyclic glycopeptide CSPs, like those based on teicoplanin, are exceptionally effective for the separation of amino acids and their derivatives due to their complex structure offering multiple interaction points, including ionic, hydrogen bonding, and hydrophobic interactions.[8][9][10][11] The polar organic mode is a versatile approach compatible with this type of stationary phase.[12]

Experimental Workflow

The general workflow for the development and comparison of these two methods is outlined below.

Caption: General workflow for method development and comparison.

Method A: Polysaccharide-Based CSP in Normal-Phase Mode

Rationale: Polysaccharide-based CSPs, particularly those with derivatized amylose or cellulose, create chiral grooves and cavities that can induce enantioselectivity through a combination of hydrogen bonding, π-π interactions, and steric hindrance.[13] The Cbz group of the analyte, with its aromatic ring and carbonyl group, is an ideal candidate for such interactions. The normal-phase mobile phase, typically a mixture of a hydrocarbon and an alcohol, allows for these subtle polar interactions to dominate the separation mechanism.

Experimental Protocol
  • Column: A column with an immobilized amylose-based chiral selector is recommended for its robustness and broad solvent compatibility.

  • Mobile Phase: A starting mobile phase of n-Hexane/2-Propanol (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA) is a common starting point for acidic analytes.[2] The TFA serves to suppress the ionization of the carboxylic acid group, leading to better peak shape and reproducibility.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm (due to the aromatic Cbz group)

  • Injection Volume: 10 µL

Optimization Strategy

If the initial separation is not optimal, the following adjustments can be made:

  • Alcohol Modifier: The type and concentration of the alcohol modifier (e.g., 2-propanol, ethanol) can significantly impact selectivity and retention. A systematic variation of the alcohol percentage is the first step in optimization.[14]

  • Acidic Additive: The concentration of TFA can be adjusted to fine-tune peak shape.

Method B: Macrocyclic Glycopeptide-Based CSP in Polar Organic Mode

Rationale: Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, possess a complex three-dimensional structure with multiple stereogenic centers and various functional groups (hydroxyl, carboxyl, amino, and aromatic moieties).[9] This structural complexity allows for a multitude of potential interactions with the analyte, including hydrogen bonding, ionic interactions, and inclusion in hydrophobic pockets.[15] These columns are particularly well-suited for the separation of amino acids and their derivatives.[10][16] The polar organic mode, typically using methanol or acetonitrile with acidic and/or basic additives, is a powerful elution technique for these columns.[12]

Experimental Protocol
  • Column: A teicoplanin-based chiral stationary phase is a strong candidate.

  • Mobile Phase: A mobile phase of Methanol with 0.1% Formic Acid is a good starting point. The formic acid will ensure the analyte's carboxylic acid is protonated, facilitating consistent interactions with the CSP.

  • Flow Rate: 0.5 mL/min (lower flow rates often improve resolution on these types of columns[17])

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

Optimization Strategy
  • Mobile Phase Composition: The type of alcohol (methanol vs. ethanol) and the concentration of the acidic additive can be varied.

  • Temperature: Temperature can have a significant effect on the enantioselectivity of macrocyclic glycopeptide columns; exploring a range from 15-40 °C may be beneficial.[17][18]

Comparative Performance Data (Simulated)

The following table summarizes the expected performance of the two methods based on typical results for similar N-protected amino acids.

ParameterMethod A: Polysaccharide CSP (Normal Phase)Method B: Macrocyclic Glycopeptide CSP (Polar Organic)
Retention Time (t_R1) ~ 8.5 min~ 6.2 min
Retention Time (t_R2) ~ 10.2 min~ 8.9 min
Selectivity (α) 1.251.58
Resolution (R_s) 2.13.5
Peak Asymmetry (A_s) 1.11.3
Theoretical Plates (N) ~ 8500~ 7000

Discussion of Results and Method Selection

Both methods are capable of achieving baseline separation (R_s > 1.5) of the enantiomers of 2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid. However, the simulated data highlights key differences in their performance characteristics.

  • Method A (Polysaccharide CSP): This method provides good resolution and excellent peak shape. The normal-phase mobile phase is advantageous for preparative separations, as the solvents are highly volatile and easy to remove. The primary interactions driving the separation are likely hydrogen bonding and π-π stacking between the analyte's Cbz group and the chiral pockets of the amylose derivative.

  • Method B (Macrocyclic Glycopeptide CSP): This method demonstrates superior selectivity (α) and resolution (R_s), albeit with slightly broader peaks (lower theoretical plates). The stronger and more multifaceted interactions offered by the teicoplanin stationary phase likely contribute to this enhanced separation. The polar organic mobile phase is compatible with mass spectrometry (MS), which could be a significant advantage if MS detection is required for low-level impurity identification. The elution order on macrocyclic glycopeptide columns is often predictable, with the D-enantiomer being more strongly retained.[8]

The logical relationship for selecting a method based on analytical needs can be visualized as follows:

method_selection cluster_input Analytical Requirements cluster_decision Method Choice cluster_output Recommended Method requirement Primary Goal prep_scale Preparative Scale & Volatile Solvents requirement->prep_scale qc_speed High Resolution QC & MS Compatibility requirement->qc_speed method_a_rec Method A: Polysaccharide CSP prep_scale->method_a_rec method_b_rec Method B: Macrocyclic Glycopeptide CSP qc_speed->method_b_rec

Caption: Decision tree for method selection based on application.

Conclusion

For the chiral analysis of 2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid, both polysaccharide-based and macrocyclic glycopeptide-based CSPs offer viable and effective solutions.

  • Method A (Polysaccharide CSP in Normal Phase) is an excellent choice for routine quality control and is particularly well-suited for scaling up to preparative chromatography due to the volatile nature of the mobile phase.

  • Method B (Macrocyclic Glycopeptide CSP in Polar Organic Mode) provides superior resolution and is the preferred method when the highest degree of accuracy in quantifying enantiomeric excess is required. Its compatibility with mass spectrometry also offers greater flexibility for more in-depth analytical investigations.

The ultimate choice of method will depend on the specific requirements of the analysis, including the need for preparative scale-up, the desired level of resolution, and the necessity for MS-compatible conditions. This guide provides a solid foundation for initiating method development and making an informed decision based on sound scientific principles and comparative data.

References

  • Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview - PubMed. (URL: [Link])

  • Effect of the mobile phase on antibody-based enantiomer separations of amino acids in high-performance liquid chromatography - DOI. (URL: [Link])

  • HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic‐based chiral stationary phases: A review | Scilit. (URL: [Link])

  • Recent Advances in Chiral Analysis of Proteins and Peptides - MDPI. (URL: [Link])

  • 8.12 Chromatographic Separations and Analysis: Macrocyclic Glycopeptide Chiral Stationary Phases | Request PDF - ResearchGate. (URL: [Link])

  • Effect of the Mobile Phase on Antibody-Based Enantiomer Separations of Amino Acids in High-Performance Liquid Chromatography - PubMed. (URL: [Link])

  • Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes | Springer Nature Experiments. (URL: [Link])

  • Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - MDPI. (URL: [Link])

  • New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of () - FULIR. (URL: [Link])

  • Separation of enantiomers of native amino acids with polysaccharide-based chiral columns in supercritical fluid chromatography | Request PDF - ResearchGate. (URL: [Link])

  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM) - ResearchGate. (URL: [Link])

  • Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. (URL: [Link])

  • Effect of the Mobile Phase Acid Additives on Enantioselectivity of Amino Acid Derivative Using Quinine Carbamate Based Chiral Stationary Phase - ResearchGate. (URL: [Link])

  • Full article: Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography - Taylor & Francis. (URL: [Link])

  • Chiral Amino Acid and Peptide Separations – the Next Generation - Chromatography Today. (URL: [Link])

  • Chiral Amino Acid and Peptide Separations – the Next Generation | Chromatography Today. (URL: [Link])

  • Chiral HPLC Separation of Protected Amino Acids - Scilit. (URL: [Link])

  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine - Scientific Research Publishing. (URL: [Link])

  • Efficient method development for chiral separation by using CHIRAL ART columns. (URL: [Link])

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids | LCGC International. (URL: [Link])

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (URL: [Link])

  • HPLC Technical Tip: Chiral Method Development - Phenomenex. (URL: [Link])

  • Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis - PubMed. (URL: [Link])

  • COMBINING CHIRAL CHROMATOGRAPHIC STATIONARY PHASES AND N-DERIVATIZATION STRATEGIES FOR THE QUALITATIVE AND QUANTITATIVE ANALYSIS - MavMatrix. (URL: [Link])

  • Chiral HPLC Column Selection and Method Development Guide - Bioanalysis Zone. (URL: [Link])

Sources

Validation

A Comparative Guide to Cbz and Boc Protecting Groups for 2-Aminohept-6-enoic Acid

For Researchers, Scientists, and Drug Development Professionals The strategic use of protecting groups is fundamental to the successful synthesis of complex molecules, particularly in the field of peptide chemistry and d...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental to the successful synthesis of complex molecules, particularly in the field of peptide chemistry and drug development. When dealing with multifunctional compounds like 2-aminohept-6-enoic acid, which possesses both a nucleophilic amine and a reactive terminal alkene, the choice of an appropriate N-terminal protecting group is critical. This guide provides an in-depth comparison of two of the most ubiquitous amine protecting groups, Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc), with a specific focus on their application to this unsaturated amino acid.

Fundamental Chemical Properties and Orthogonality

The choice between Cbz and Boc is primarily dictated by their distinct deprotection conditions, a concept known as orthogonality.[1][2] An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of others, which is invaluable in multi-step syntheses.[3][]

  • Cbz (or Z) Group: The benzyloxycarbonyl group is renowned for its stability under a wide range of conditions, including both acidic and basic media.[1][5] Its primary mode of cleavage is through catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst).[5][6] This makes it an excellent choice when subsequent reaction steps involve acidic or basic reagents.

  • Boc Group: The tert-butoxycarbonyl group is characterized by its lability under acidic conditions.[7][8] It is stable to bases, nucleophiles, and catalytic hydrogenation.[1] This acid sensitivity is the cornerstone of its utility, allowing for mild deprotection with reagents like trifluoroacetic acid (TFA).[8][9]

The orthogonality of Cbz and Boc is a significant advantage; a Boc group can be removed with acid without affecting a Cbz group, and a Cbz group can be removed by hydrogenolysis in the presence of a Boc group.[2][7][10] This allows for precise, independent manipulation of different amine sites within a complex molecule.

Protection of 2-Aminohept-6-enoic Acid: Protocols and Mechanistic Insights

The introduction of both Cbz and Boc groups onto the amine of 2-aminohept-6-enoic acid is generally efficient and high-yielding. The core mechanism for both is the nucleophilic attack of the amine onto the electrophilic carbonyl carbon of the protecting group reagent.[5][7]

Protocol 1: Cbz Protection of 2-Aminohept-6-enoic Acid

This procedure utilizes classic Schotten-Baumann conditions, where the reaction is performed in an aqueous basic solution to neutralize the HCl byproduct.[5][11]

  • Dissolution: Dissolve 2-aminohept-6-enoic acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.

  • Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[11]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[11]

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[11]

  • Extraction and Isolation: Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[11]

Causality Behind Experimental Choices:

  • Base (Na₂CO₃): The sodium carbonate is crucial for neutralizing the hydrochloric acid generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine.[5]

  • Low Temperature: The initial addition is performed at low temperature to control the exothermic reaction and minimize potential side reactions or degradation of the reactive Cbz-Cl.

G cluster_reactants Reactants cluster_process Process cluster_products Products AminoAcid 2-Aminohept-6-enoic Acid Reaction Nucleophilic Acyl Substitution AminoAcid->Reaction CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Reaction Base Na₂CO₃ (aq) Base->Reaction Neutralizes HCl byproduct ProtectedAA N-Cbz-2-aminohept-6-enoic acid Reaction->ProtectedAA Byproducts NaCl + H₂O + CO₂ Reaction->Byproducts

Caption: Workflow for Cbz protection of 2-aminohept-6-enoic acid.

Protocol 2: Boc Protection of 2-Aminohept-6-enoic Acid

The most common reagent for Boc protection is di-tert-butyl dicarbonate (Boc₂O).[1] The reaction can be performed under various conditions, including in aqueous or anhydrous solvents.[9][12]

  • Dissolution: Dissolve 2-aminohept-6-enoic acid (1.0 equivalent) in a 1:1 mixture of dioxane and water. Add a base such as sodium hydroxide or triethylamine (1.5 equivalents) to adjust the pH to ~9-10.

  • Addition of Boc₂O: Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring by TLC. The reaction is driven by the decomposition of the mixed carbonate intermediate into CO₂ and tert-butanol.[7][13]

  • Work-up: Concentrate the mixture under reduced pressure to remove the dioxane.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 3 with a cold solution of potassium hydrogen sulfate.

  • Extraction and Isolation: Extract the product with an organic solvent like ethyl acetate. Dry the organic layer, filter, and concentrate to yield the Boc-protected amino acid.

Causality Behind Experimental Choices:

  • Boc₂O: This reagent is a stable, easy-to-handle solid and is less acutely toxic than Cbz-Cl.

  • Driving Force: A key feature of this reaction is the breakdown of the unstable tert-butyl carbonate intermediate, which releases carbon dioxide gas, providing a strong thermodynamic driving force for the reaction to proceed to completion.[7]

G cluster_reactants Reactants cluster_process Process cluster_products Products AminoAcid 2-Aminohept-6-enoic Acid Reaction Nucleophilic Attack AminoAcid->Reaction Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction Base Base (e.g., NaOH) Base->Reaction Maintains pH Decomposition Intermediate Decomposition Reaction->Decomposition ProtectedAA N-Boc-2-aminohept-6-enoic acid Decomposition->ProtectedAA Byproducts t-Butanol + CO₂ Decomposition->Byproducts Drives Reaction

Caption: Workflow for Boc protection of 2-aminohept-6-enoic acid.

Deprotection Strategies: A Critical Comparison for an Unsaturated Substrate

The presence of the terminal alkene in 2-aminohept-6-enoic acid is the most critical factor in selecting a deprotection strategy.

Cbz Deprotection: The Hydrogenolysis Challenge

The standard method for Cbz removal is catalytic hydrogenolysis.[5] This involves reacting the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst.[11]

Potential Complication: A significant drawback of this method for 2-aminohept-6-enoic acid is the potential for simultaneous reduction of the terminal double bond.[8] Standard catalytic hydrogenation conditions (H₂/Pd-C) are well-known to reduce alkenes.[14]

Alternative Cbz Deprotection (Alkene-Sparing): To avoid reducing the double bond, acid-mediated cleavage is a viable alternative for the Cbz group, although it requires harsh conditions.[6][15]

  • HBr in Acetic Acid: Strong acids like HBr in acetic acid can cleave the Cbz group. However, these conditions are harsh and may not be suitable for sensitive substrates.[15]

  • Lewis Acids: A milder, more modern approach involves using a Lewis acid like Aluminum chloride (AlCl₃) in a solvent such as hexafluoroisopropanol (HFIP). This system can effectively deprotect N-Cbz groups while leaving reducible groups like alkenes and benzyl ethers intact.[14][15]

G cluster_start Starting Material cluster_methods Deprotection Methods cluster_outcomes Outcomes CbzAA N-Cbz-2-aminohept-6-enoic acid Hydrogenolysis Standard: H₂, Pd/C CbzAA->Hydrogenolysis Acidolysis Alternative: AlCl₃/HFIP CbzAA->Acidolysis DesiredProduct 2-Aminohept-6-enoic acid Hydrogenolysis->DesiredProduct Potential SideProduct 2-Aminoheptanoic acid (Alkene Reduced) Hydrogenolysis->SideProduct High Risk Acidolysis->DesiredProduct Selective

Caption: Deprotection pathways for Cbz-protected 2-aminohept-6-enoic acid.

Boc Deprotection: The Clear Advantage

The removal of the Boc group is achieved with acid, conditions to which the terminal alkene is stable.[7][8] This provides a significant advantage over the standard Cbz deprotection method for this particular substrate.

Protocol 3: Boc Deprotection

  • Dissolution: Dissolve the N-Boc-2-aminohept-6-enoic acid (1.0 equivalent) in a suitable solvent like dichloromethane (DCM) or dioxane.

  • Acid Addition: Add a strong acid such as trifluoroacetic acid (TFA, 20-50% in DCM) or a solution of HCl in dioxane (e.g., 4M).[9][16]

  • Reaction: Stir the mixture at room temperature for 1-2 hours. The deprotection mechanism involves the formation of a stable tert-butyl cation and an unstable carbamic acid, which decarboxylates to the free amine.[8][16]

  • Isolation: Remove the volatiles (solvent and excess acid) under reduced pressure to yield the amine salt (e.g., hydrochloride or trifluoroacetate salt).

G cluster_start Starting Material cluster_process Process cluster_products Products BocAA N-Boc-2-aminohept-6-enoic acid Acidolysis Acidolysis (TFA or HCl) BocAA->Acidolysis Product 2-Aminohept-6-enoic acid Salt Acidolysis->Product Clean & Selective Byproducts Isobutylene + CO₂ Acidolysis->Byproducts Volatile

Caption: Deprotection workflow for Boc-protected 2-aminohept-6-enoic acid.

Comparative Data Summary

FeatureCbz (Carboxybenzyl)Boc (tert-Butoxycarbonyl)
Protection Reagent Benzyl Chloroformate (Cbz-Cl)Di-tert-butyl dicarbonate (Boc₂O)
Stability Stable to acids and bases.[1]Stable to bases, nucleophiles, hydrogenation.[1][7]
Standard Deprotection Catalytic Hydrogenolysis (e.g., H₂/Pd-C).[5]Mild Acid (e.g., TFA, HCl in dioxane).[9]
Alkene Compatibility POOR with standard deprotection (alkene reduction).[8] GOOD with alternative methods (e.g., AlCl₃/HFIP).[15]EXCELLENT . The alkene is stable to acidic deprotection conditions.
Byproducts Toluene, CO₂ (volatile).[11]Isobutylene, CO₂ (volatile).[17]
Orthogonality Orthogonal to Boc, Fmoc.[5]Orthogonal to Cbz, Fmoc.[7]

Conclusion and Recommendations

For the N-terminal protection of 2-aminohept-6-enoic acid, the Boc group is the superior choice under most circumstances.

The primary reason is the complete compatibility of its acidic deprotection method with the terminal alkene functionality. The Boc protection and deprotection protocols are robust, high-yielding, and the byproducts are volatile and easily removed. This straightforward and chemoselective pathway minimizes the risk of unwanted side reactions, ensuring the integrity of the unsaturated backbone.

While the Cbz group offers excellent stability, its standard deprotection via hydrogenolysis poses a significant and often unacceptable risk of reducing the double bond. Although alkene-sparing deprotection methods for Cbz exist, they either require harsh acidic conditions or more specialized Lewis acid reagents. Therefore, the Cbz group should only be considered for this specific substrate if the synthetic route absolutely requires a protecting group that is stable to strong acids, and the researcher is prepared to employ non-hydrogenolytic deprotection strategies.

References

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Fiveable. Orthogonal Protection Definition. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz). [Link]

  • ACS Central Science. An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. [Link]

  • Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • International Formulae Group. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

Sources

Comparative

Comparative Reactivity Guide: 2-Aminohept-6-enoic Acid vs. Alternative Unsaturated Amino Acids in Peptide Engineering

As peptide therapeutics and engineered proteins grow in complexity, the strategic incorporation of non-canonical amino acids (ncAAs) with terminal alkenes has become a cornerstone of modern chemical biology. These unsatu...

Author: BenchChem Technical Support Team. Date: March 2026

As peptide therapeutics and engineered proteins grow in complexity, the strategic incorporation of non-canonical amino acids (ncAAs) with terminal alkenes has become a cornerstone of modern chemical biology. These unsaturated residues serve as critical bioorthogonal handles for structural rigidification (peptide stapling) and late-stage functionalization (bioconjugation).

This guide provides an authoritative, data-driven comparison of 2-aminohept-6-enoic acid (HeAA) against its shorter-chain homologues—namely allylglycine and homoallylglycine. By examining the underlying thermodynamic and steric causalities, this guide will equip researchers with the mechanistic insights required to optimize synthetic workflows.

Structural Causality: The Role of the Aliphatic Spacer

The reactivity of terminal alkene amino acids is not solely dictated by the double bond itself, but by the length of the aliphatic spacer connecting the alkene to the peptide backbone.

  • Allylglycine (1-Carbon Spacer): The proximity of the alkene to the sterically bulky peptide backbone severely limits its accessibility. In transition-metal catalysis, this proximity often leads to the formation of stable, unreactive chelates between the metal center and the backbone amide carbonyl, effectively poisoning the catalyst [1]. Furthermore, poly(allylglycine) segments exhibit a strong propensity to form insoluble β -sheet aggregates, burying the reactive handles from the solvent [2].

  • Homoallylglycine (2-Carbon Spacer): The addition of a single methylene group relieves significant steric tension, improving reactivity in cross-metathesis and allowing the peptide to adopt more soluble α -helical conformations [2].

  • 2-Aminohept-6-enoic Acid (3-Carbon Spacer): HeAA represents the optimal thermodynamic "sweet spot" for many applications. The 3-carbon spacer provides sufficient flexibility to prevent backbone chelation during metathesis while projecting the alkene far enough into the solvent to enable near-quantitative radical-mediated additions [1, 3].

Quantitative Reactivity Comparison
Amino AcidSpacer LengthRCM Reactivity (Yield)Thiol-Ene ConjugationSecondary Structure Propensity
Allylglycine 1 Carbon (-CH 2​ -)Unsuitable (<10%)Low (Insoluble) β -sheet (Aggregating)
Homoallylglycine 2 CarbonsModerate-HighHigh (>90%) α -helix (Soluble)
2-Aminohept-6-enoic Acid 3 CarbonsExcellent (56–84%+)High (>90%) α -helix (Soluble)
2-Aminooct-7-enoic Acid 4 CarbonsExcellentHigh α -helix (Soluble)

Modality 1: Ruthenium-Catalyzed Olefin Metathesis

Ring-closing metathesis (RCM) is widely used to synthesize "stapled" peptides, which exhibit enhanced proteolytic stability and cell permeability [3]. When selecting an unsaturated amino acid for RCM, the spacer length dictates whether the reaction will proceed through a productive catalytic cycle or terminate prematurely.

Mechanistic Insights

When allylglycine is subjected to Grubbs-type ruthenium catalysts, the metal coordinates to the alkene but is immediately trapped by the adjacent amide oxygen, forming a stable 6-membered chelate. This arrests the formation of the necessary metallocyclobutane intermediate. Conversely, the 3-carbon spacer of 2-aminohept-6-enoic acid prevents this chelation. The alkene is sterically unhindered, allowing the ruthenium alkylidene to efficiently form the metallocyclobutane and drive the reaction forward to release ethylene gas—an entropic driving force that pushes the reaction to completion [1].

Metathesis_Causality cluster_allylglycine Allylglycine (1C Spacer) cluster_heaa 2-Aminohept-6-enoic Acid (3C Spacer) A1 Ru Catalyst Binding A2 Stable Chelate Formation (Backbone Amide) A1->A2 A3 RCM Arrested (<10% Yield) A2->A3 B1 Ru Catalyst Binding B2 Productive Metallocyclobutane (No Steric Clash) B1->B2 B3 Successful RCM (>80% Yield) B2->B3

Mechanistic divergence in Ruthenium-catalyzed Ring-Closing Metathesis based on spacer length.

Self-Validating Protocol: Solid-Phase Peptide Stapling

To ensure a robust and reproducible stapling workflow using HeAA, execute the following self-validating protocol on solid support [3]:

  • Synthesis: Synthesize the linear peptide sequence on Rink Amide resin via standard Fmoc-SPPS. Incorporate Fmoc-2-aminohept-6-enoic acid at positions i and i+4 (or i+7).

  • Preparation: Wash the resin extensively with anhydrous 1,2-dichloroethane (DCE) to swell the polymer matrix and remove all traces of DMF, which can coordinate and deactivate the Ru catalyst.

  • Catalysis: Suspend the resin in a solution of Grubbs 1st or 2nd Generation Catalyst (20 mol % relative to peptide) in anhydrous DCE.

  • Reaction: Bubble with nitrogen and agitate at room temperature (or 60 °C for sterically hindered sequences) for 2 hours.

  • Validation Checkpoint: Perform a micro-cleavage of a few resin beads using TFA/TIPS/H 2​ O (95:2.5:2.5). Analyze the crude product via LC-MS. Causality of Validation: The successful RCM product must exhibit a precise mass shift of -28 Da (loss of one ethylene molecule) relative to the linear precursor. The complete disappearance of the linear mass validates that the reaction has reached quantitative conversion.

  • Cleavage: Once validated, wash the bulk resin with DCE, DCM, and MeOH, then cleave the final stapled peptide.

Modality 2: Radical-Mediated Thiol-Ene Bioconjugation

Thiol-ene "click" chemistry is a powerful, bioorthogonal tool for attaching fluorophores, PEG chains, or glycosyl groups to proteins [4]. The efficiency of this single-electron radical addition is heavily dependent on the secondary structure and solvent accessibility of the alkene.

Mechanistic Insights

In aqueous media, peptides containing multiple allylglycine residues collapse into rigid β -sheets due to hydrophobic packing close to the backbone. This aggregation physically shields the terminal alkenes from the thiyl radicals. By substituting allylglycine with 2-aminohept-6-enoic acid, the extended aliphatic side chains promote the formation of highly soluble α -helices. The alkenes are forced outward into the aqueous solvent shell, removing mass-transfer limitations and allowing the anti-Markovnikov addition of the thiyl radical to proceed with >90% efficiency [2].

ThiolEne_Workflow N1 1. SPPS Synthesis (Incorporate HeAA) N2 2. Cleavage & Purification N1->N2 N3 3. Add Thiol & Photoinitiator (LAP) N2->N3 N4 4. UV Irradiation (365 nm, 15 min) N3->N4 N5 5. Thioether Conjugate (>90% Yield) N4->N5

Standardized workflow for UV-initiated thiol-ene bioconjugation of HeAA-containing peptides.

Self-Validating Protocol: UV-Initiated Thiol-Ene Click Chemistry
  • Preparation: Dissolve the purified HeAA-containing peptide in a degassed aqueous buffer (pH 7.0) to a final concentration of 1 mM.

  • Reagent Addition: Add 10–20 equivalents of the desired thiol (e.g., PEG-thiol or glycosyl thiol) to drive the equilibrium.

  • Initiation: Add 0.1–0.5 equivalents of a water-soluble photoinitiator, such as LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate).

  • Irradiation: Irradiate the mixture with 365 nm UV light for 15–30 minutes at room temperature.

  • Validation Checkpoint: Analyze an aliquot of the crude mixture via analytical RP-HPLC and MALDI-TOF MS. Causality of Validation: The desired conjugate will exhibit a mass shift corresponding exactly to the mass of the added thiol. The absence of the unreacted starting peptide peak, combined with a singular, cleanly shifted HPLC peak, confirms quantitative conversion without the formation of disulfide byproducts.

Conclusion

While allylglycine remains a low-cost option for basic exploratory chemistry, it is fundamentally limited by steric hindrance and poor secondary structure control. For advanced applications—ranging from the synthesis of highly constrained stapled therapeutics to quantitative bioconjugations—2-aminohept-6-enoic acid provides a demonstrably superior reactivity profile. Its 3-carbon spacer eliminates catalyst poisoning in metathesis and ensures optimal solvent exposure in radical-mediated click chemistry, making it the premier choice for rational peptide engineering.

References

  • Synthesis of Cyclic Peptides and Peptidomimetics by Metathesis Reactions. Utrecht University Repository.
  • Homoallylglycine residues are superior precursors to orthogonally modified thioether containing polypeptides. Royal Society of Chemistry.
  • Cell-Permeable Stapled Peptides Based on HIV-1 Integrase Inhibitors Derived from HIV-1 Gene Products. National Institutes of Health (NIH).
  • Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies. American Chemical Society (ACS).
Validation

A Comparative Guide to the MS/MS Validation of Peptides Containing 2-Aminohept-6-enoic Acid

For researchers, scientists, and drug development professionals venturing into the synthesis and characterization of novel peptides, the incorporation of non-standard amino acids like 2-aminohept-6-enoic acid presents bo...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals venturing into the synthesis and characterization of novel peptides, the incorporation of non-standard amino acids like 2-aminohept-6-enoic acid presents both exciting opportunities and significant analytical challenges. The unique structural features of these residues can impart desirable pharmacological properties, but they also complicate routine sequence validation by mass spectrometry. This guide provides an in-depth technical comparison of common tandem mass spectrometry (MS/MS) fragmentation techniques for the confident validation of peptide sequences containing the unsaturated, non-canonical amino acid, 2-aminohept-6-enoic acid.

The Challenge of Non-Standard Residues

The primary structure of a peptide dictates its function. Therefore, unambiguous sequence validation is a critical step in peptide-based research and drug development. While tandem mass spectrometry is the gold standard for peptide sequencing, the algorithms used for data interpretation are often optimized for the 20 common proteinogenic amino acids. The introduction of a non-standard residue like 2-aminohept-6-enoic acid, with its unsaturated aliphatic side chain, can lead to:

  • Atypical Fragmentation: The double bond in the side chain can influence fragmentation pathways, potentially leading to unexpected neutral losses or side-chain cleavages that are not accounted for in standard sequencing software.

  • Database Search Failures: Standard database search algorithms, which match experimental spectra to theoretical spectra from a protein database, will fail to identify peptides containing unknown or modified residues.

  • Ambiguous Localization: In cases of isobaric amino acids or modifications, pinpointing the exact location of the non-standard residue within the peptide sequence can be challenging.

To overcome these hurdles, a multi-faceted approach employing different fragmentation methods and de novo sequencing strategies is essential. This guide will compare and contrast the utility of Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD) for the validation of a model peptide containing 2-aminohept-6-enoic acid.

Experimental Design for Robust Validation

A self-validating experimental workflow is paramount. The following protocol outlines a comprehensive approach to characterizing a synthetic peptide containing 2-aminohept-6-enoic acid, which we will denote as 'Xaa' for simplicity in our model peptide: Ac-Tyr-Ala-Val-Xaa-Gly-Leu-Arg-NH₂ .

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_fragmentation Fragmentation Methods cluster_data_analysis Data Analysis peptide_synthesis Peptide Synthesis & Purification sample_dissolution Dissolution in 0.1% Formic Acid peptide_synthesis->sample_dissolution lc_separation nanoLC Separation (C18 column) sample_dissolution->lc_separation ms1_analysis MS1 Survey Scan (Precursor Ion Selection) lc_separation->ms1_analysis ms2_fragmentation MS/MS Fragmentation ms1_analysis->ms2_fragmentation cid CID ms2_fragmentation->cid Method 1 hcd HCD ms2_fragmentation->hcd Method 2 etd ETD ms2_fragmentation->etd Method 3 de_novo De Novo Sequencing cid->de_novo hcd->de_novo etd->de_novo manual_validation Manual Spectral Interpretation de_novo->manual_validation

Caption: Experimental workflow for the validation of a peptide containing 2-aminohept-6-enoic acid.

Step-by-Step Methodology
  • Peptide Synthesis and Purification: The model peptide, Ac-Tyr-Ala-Val-Xaa-Gly-Leu-Arg-NH₂, is synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The 2-aminohept-6-enoic acid is incorporated as a protected amino acid derivative. Following synthesis, the peptide is cleaved from the resin, deprotected, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity. The purified peptide is lyophilized.

  • Sample Preparation for MS Analysis: A stock solution of the purified peptide is prepared in a solution of 50% acetonitrile/50% water with 0.1% formic acid to a final concentration of 1 mg/mL. For LC-MS/MS analysis, this stock is further diluted to a working concentration of 1-10 pmol/µL in 0.1% formic acid in water.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Chromatography: The peptide solution is injected onto a nano-flow liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument). Separation is achieved on a C18 analytical column using a gradient of acetonitrile in water with 0.1% formic acid.

    • Mass Spectrometry: The mass spectrometer is operated in positive ion mode. A full MS1 survey scan is performed to detect the precursor ion of the peptide. The doubly and triply charged precursor ions are sequentially isolated and subjected to fragmentation using CID, HCD, and ETD in separate analytical runs.

Comparative Analysis of Fragmentation Techniques

The choice of fragmentation technique is critical for obtaining comprehensive sequence information, especially for peptides with non-standard residues. Below is a comparison of the expected outcomes for our model peptide using CID, HCD, and ETD.

Collision-Induced Dissociation (CID)

CID is a low-energy fragmentation method that primarily cleaves the peptide backbone at the amide bonds, generating b- and y-type fragment ions.

  • Expected Fragmentation Pattern: For the model peptide, CID is expected to produce a series of b- and y-ions, allowing for the deduction of the peptide sequence. However, the presence of the unsaturated side chain of 2-aminohept-6-enoic acid may introduce complexities. The double bond can facilitate side-chain fragmentation through allylic cleavage, leading to a characteristic neutral loss. This neutral loss, while potentially diagnostic, can also complicate the spectrum by introducing additional, less predictable fragment ions.

  • Advantages: Widely available on most mass spectrometers and effective for sequencing standard peptides.

  • Limitations: Can produce incomplete fragmentation, especially for longer peptides or those with stable modifications. The low-energy nature of CID may not be sufficient to induce fragmentation of the more stable parts of the peptide backbone, leading to gaps in the sequence coverage. For peptides with labile modifications, CID can lead to the preferential loss of the modification, masking the underlying peptide sequence information.[1][2]

Higher-Energy Collisional Dissociation (HCD)

HCD is a beam-type CID technique that imparts higher energy to the precursor ions, resulting in more extensive fragmentation.

  • Expected Fragmentation Pattern: HCD is expected to generate a more complete series of b- and y-ions compared to CID, with higher resolution and mass accuracy, particularly when analyzed in an Orbitrap mass analyzer.[3][4] The higher energy may also induce more prominent side-chain fragmentation of the 2-aminohept-6-enoic acid, providing a stronger diagnostic signal for its presence. The increased fragmentation energy generally leads to a richer and more informative spectrum.

  • Advantages: Produces high-resolution, accurate-mass fragment ions, leading to more confident sequence assignments. It is generally more effective than CID for sequencing modified peptides.[2][5]

  • Limitations: The higher energy can sometimes lead to the loss of labile modifications, similar to CID.

Electron Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged precursor ion, leading to cleavage of the N-Cα bond of the peptide backbone and the formation of c- and z-type fragment ions.

  • Expected Fragmentation Pattern: ETD is particularly advantageous for peptides with labile modifications or non-standard amino acids because it tends to preserve side chains.[1][2] For our model peptide, ETD is expected to produce a comprehensive series of c- and z-ions, allowing for unambiguous sequencing of the backbone. Crucially, the unsaturated side chain of 2-aminohept-6-enoic acid is likely to remain intact on the fragment ions, simplifying the spectrum and confirming the location of this residue.

  • Advantages: Preserves labile modifications and side chains, making it ideal for sequencing peptides with post-translational modifications or non-standard amino acids.[1][2] It provides complementary fragmentation information to CID and HCD.

  • Limitations: ETD is most effective for multiply charged precursor ions (≥2+). It can be less efficient for shorter peptides with low charge states.

Predicted Fragmentation of 2-Aminohept-6-enoic Acid Side Chain

fragmentation_pattern cluster_peptide cluster_sidechain cluster_fragmentation backbone ...-NH-CH-CO-... sidechain CH₂-CH₂-CH₂-CH=CH₂ cleavage1 Allylic Cleavage neutral_loss Neutral Loss cleavage1->neutral_loss

Caption: Predicted fragmentation of the 2-aminohept-6-enoic acid side chain.

Data Analysis: The Necessity of De Novo Sequencing

Given the presence of a non-standard amino acid, traditional database search methods are not applicable. Therefore, de novo sequencing is the required method for interpreting the MS/MS data.

  • De Novo Sequencing: This approach deduces the peptide sequence directly from the MS/MS spectrum without relying on a database.[6] Modern de novo sequencing algorithms can analyze the mass differences between fragment ions to identify the amino acid sequence. By comparing the results from CID, HCD, and ETD, a consensus sequence can be built with high confidence.

  • Manual Validation: Following automated de novo sequencing, manual inspection of the spectra is crucial to confirm the sequence and characterize any unusual fragmentation patterns associated with the 2-aminohept-6-enoic acid. This includes identifying the characteristic b-, y-, c-, and z-ion series and any prominent neutral losses.

Comparative Summary of Expected Performance

FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Electron Transfer Dissociation (ETD)
Primary Fragment Ions b- and y-ionsb- and y-ionsc- and z-ions
Sequence Coverage Moderate, may be incompleteHigh, generally comprehensiveHigh, complementary to CID/HCD
Side Chain Fragmentation Possible neutral loss, can complicate spectraMore prominent side-chain fragmentationMinimal side-chain fragmentation, preserves residue identity
Suitability for Non-Standard Amino Acids Moderate, potential for ambiguityGood, provides high-resolution dataExcellent, preserves side-chain integrity
Charge State Requirement Effective for 2+ and 3+ ionsEffective for 2+ and 3+ ionsMost effective for ≥2+ ions
Primary Advantage Widely availableHigh-resolution and accurate-mass fragmentsPreserves labile modifications and side chains

Conclusion and Recommendations

The validation of peptide sequences containing non-standard amino acids such as 2-aminohept-6-enoic acid requires a thoughtful and multi-faceted analytical strategy. While CID can provide initial sequence information, its low-energy nature may lead to incomplete data and ambiguous interpretation due to potential side-chain fragmentation.

For a comprehensive and confident validation, a combination of HCD and ETD is highly recommended .

  • HCD provides high-resolution and accurate-mass data for the peptide backbone, resulting in high confidence in the overall sequence.

  • ETD offers complementary fragmentation that preserves the non-standard side chain, confirming its identity and precise location within the peptide.

By integrating these advanced fragmentation techniques with robust de novo sequencing and manual spectral validation, researchers can overcome the challenges posed by non-standard amino acids and ensure the fidelity of their synthetic peptides, a critical step in advancing research and drug development.

References

  • Investigation of neutral loss during collision-induced dissociation of peptide ions. (2005). Journal of the American Society for Mass Spectrometry. [Link]

  • De novo discovery of synthetic peptide binders to protein-protein interfaces. (n.d.). DSpace@MIT. [Link]

  • Characterizing Peptide Neutral Losses Induced by Negative Electron-Transfer Dissociation (NETD). (2015). Journal of the American Society for Mass Spectrometry. [Link]

  • CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. (2012). Walsh Medical Media. [Link]

  • Peptide Sequencing with Electrospray LC/MS Part 2: Interpretation of a Simple Spectrum. (2024). LCGC North America. [Link]

  • Investigation of neutral loss during collision induced dissociation of peptide ions. (2005). Journal of the American Society for Mass Spectrometry. [Link]

  • Structure and fragmentation chemistry of the peptide radical cations of glycylphenylalanylglycine (GFG). (2024). Journal of the American Society for Mass Spectrometry. [Link]

  • Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. (n.d.). University of Oxford. [Link]

  • Improved peptide identification by targeted fragmentation Using CID, HCD and ETD on an LTQ-Orbitrap Velos. (2025). ResearchGate. [Link]

  • A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. (n.d.). Royal Society of Chemistry. [Link]

  • Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. (2012). Journal of the American Society for Mass Spectrometry. [Link]

  • A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides. (2012). Journal of the American Society for Mass Spectrometry. [Link]

  • ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome. (2016). Journal of the American Society for Mass Spectrometry. [Link]

  • NS-Pep: De novo Peptide Design with Non-Standard Amino Acids. (2025). arXiv.org. [Link]

  • Ambiguous loss of neutral residue from N-and C-terminal peptide extremities. (n.d.). ResearchGate. [Link]

  • Peptide Fragmentation Patterns in Mass Spectrometry. (2025). Proteomics Resource Center. [Link]

  • A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. (2024). Analyst. [Link]

  • CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. (2012). Walsh Medical Media. [Link]

  • Elucidation of Fragmentation Mechanisms of Protonated Peptide Ions and Their Products: A Case Study on Glycylglycylglycine Using Density Functional Theory and Threshold Collision-Induced Dissociation. (2003). Journal of the American Chemical Society. [Link]

  • Denovo-GCN: De Novo Peptide Sequencing by Graph Convolutional Neural Networks. (2023). bioRxiv. [Link]

  • Improved peptide identification by targeted fragmentation Using CID, HCD and ETD on an LTQ-Orbitrap Velos. (2025). ResearchGate. [Link]

  • Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments. (1996). Rapid Communications in Mass Spectrometry. [Link]

  • Influence of glycine in CID peptide fragmentation. (n.d.). ResearchGate. [Link]

  • Mass spectrometry analysis and quantitation of peptides presented on the MHC II molecules of mouse spleen dendritic cells. (2007). Journal of Immunological Methods. [Link]

  • Mascot help: Peptide fragmentation. (n.d.). Matrix Science. [Link]

  • MS/MS fragmentation spectrum of the candidate peptide. (n.d.). ResearchGate. [Link]

  • Cu and Zn Interactions with Peptides Revealed by High-Resolution Mass Spectrometry. (2022). Molecules. [Link]

  • Evidence for a lysine-specific fragmentation in fast-atom bombardment mass spectra of peptides. (1991). Journal of the American Society for Mass Spectrometry. [Link]

  • Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. (n.d.). University of Akron. [Link]

Sources

Comparative

comparative study of the conformational effects of incorporating 2-aminohept-6-enoic acid in peptides

Executive Summary In the landscape of peptide engineering, conformationally restricting a linear sequence is paramount for enhancing target affinity, protease resistance, and cell permeability. While α,α -disubstituted a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of peptide engineering, conformationally restricting a linear sequence is paramount for enhancing target affinity, protease resistance, and cell permeability. While α,α -disubstituted amino acids (such as S5​ ) are the traditional workhorses for all-hydrocarbon stapling, (S)-2-aminohept-6-enoic acid (Aha) —also known as pentenylglycine or HeAA—offers a distinct, highly valuable structural alternative. Aha is a mono-substituted noncanonical amino acid (ncAA) featuring a five-carbon terminal alkene side chain. It can be1[1] or through 2 for live-cell studies[2].

As a Senior Application Scientist, I have designed this guide to objectively compare the conformational mechanics of Aha against traditional stapling alternatives, providing you with the experimental causality and self-validating protocols needed to successfully deploy this amino acid in your drug development pipelines.

Mechanistic Overview: Aha vs. Traditional Stapling Amino Acids

The core structural divergence between Aha and standard stapling residues (like S5​ ) lies at the α -carbon. S5​ possesses an α -methyl group that severely restricts the ϕ and ψ dihedral angles via the Thorpe-Ingold effect, pre-organizing the unstapled peptide into a nascent helix. Aha lacks this methylation.

Causality of Conformation: Because Aha is mono-substituted, the unstapled peptide experiences higher entropic freedom, often defaulting to a 3[3]. However, upon ruthenium-catalyzed ring-closing metathesis (RCM), the covalent hydrocarbon bridge forces the backbone into a rigid α -helical state. This creates an "adaptive helix." In drug development, this is critical: Aha-stapled peptides can navigate tighter steric environments (e.g., fully buried protein-protein interaction interfaces) where the bulky α -methyl group of S5​ would induce detrimental steric clashes.

Comparative Conformational Data

To objectively evaluate Aha's performance, we compare its conformational effects against wild-type linear peptides and S5​ -stapled alternatives. The data below synthesizes structural readouts from4[4].

Peptide VariantCross-linking Residues α -Carbon SubstitutionUnstapled Conformation (CD)Stapled Conformation (CD)Helicity (%)Steric Profile
Wild-Type NoneNatural (Mono)Broad 215 nm min ( β -sheet)N/A< 15%Minimal
Aha-Aha Aha ( i,i+4 )Mono-substitutedBroad 215 nm min ( β -sheet)208, 222 nm mins ( α -helix)60 - 75%Low
S5-S5 S5​ ( i,i+4 ) α,α -DisubstitutedNascent α -helixSharp 208, 222 nm mins80 - 95%High

Visualizing the Conformational Pathways

Conformational_Pathways Start Linear Peptide Sequence Aha Aha Incorporation (Mono-substituted) Start->Aha S5 S5 Incorporation (α,α-Disubstituted) Start->S5 UnstapledAha High Flexibility (β-sheet / Coil) Aha->UnstapledAha UnstapledS5 Pre-organized (Moderate Helix) S5->UnstapledS5 RCM1 RCM (Grubbs) UnstapledAha->RCM1 RCM2 RCM (Grubbs) UnstapledS5->RCM2 StapledAha Adaptive α-Helix (Low Steric Clash) RCM1->StapledAha StapledS5 Rigid α-Helix (Locked Conformation) RCM2->StapledS5

Conformational pathways of Aha versus α,α-disubstituted (S5) amino acids.

Experimental Workflows & Self-Validating Protocols

A protocol is only as reliable as its built-in validation checkpoints. Below is the optimized, field-proven workflow for Aha incorporation, stapling, and structural validation.

Experimental_Workflow A 1. Fmoc-SPPS (Aha at i, i+4/7) B 2. On-Resin RCM (Grubbs Catalyst, DCE) A->B C 3. Cleavage & Deprotection (TFA Cocktail) B->C D 4. LC-MS Validation (Δm = -28.05 Da) C->D E 5. CD Spectroscopy (Calculate % Helicity) D->E

Step-by-step experimental workflow for Aha-stapled peptide synthesis and validation.

Protocol 1: Fmoc-SPPS Incorporation of Aha
  • Step: Swell Rink amide resin in DMF. Deprotect Fmoc using 20% piperidine.

  • Step: Couple Aha using 4 equivalents of the amino acid, activated with HATU and DIPEA (1:1:2 ratio) for 2 hours.

  • Expertise & Causality: While Aha lacks the severe steric hindrance of α,α -disubstituted amino acids, its hydrophobic pentenyl chain can still reduce coupling kinetics. HATU generates a highly reactive HOAt ester, driving the acylation forward efficiently.

  • Self-Validation: Perform a Kaiser test post-coupling. A negative (yellow) result confirms complete primary amine acylation, validating the step before proceeding.

Protocol 2: Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)
  • Step: Wash the resin-bound Aha-containing peptide thoroughly with 1,2-dichloroethane (DCE) to remove all traces of DMF (which can poison the catalyst).

  • Step: Treat the resin with4[4].

  • Expertise & Causality: The ruthenium catalyst coordinates the terminal alkenes, facilitating metathesis. Performing this on-resin is critical; the solid support acts as a pseudo-dilute environment, preventing intermolecular cross-linking (dimerization) and favoring intramolecular macrocyclization.

  • Self-Validation: Cleave a micro-aliquot using a TFA/TIPS/H2O cocktail and analyze via LC-MS. Successful stapling is unequivocally validated by a mass shift of Δm=−28.05 Da , corresponding to the entropically driven loss of ethylene gas.

Protocol 3: Circular Dichroism (CD) Conformational Readout
  • Step: Purify the cleaved peptide via RP-HPLC. Dissolve in H2​O (with 0.625% to 10% trifluoroethanol, TFE, if necessary to stabilize secondary structures) at a concentration of 12.5 μM .

  • Step: Scan from 190 nm to 260 nm using a spectropolarimeter at 20 °C.

  • Expertise & Causality: α -helices exhibit characteristic exciton coupling of the amide π→π∗ and n→π∗ transitions. By comparing the unstapled linear precursor to the RCM-treated peptide, we can quantify the structural induction.

  • Self-Validation: A self-validating Aha-stapled system will show a dramatic structural transition from a3[3]. Calculate the Mean Residue Ellipticity (MRE) at 222 nm to determine the exact percentage of α -helicity.

References

  • [3] Title: Cell-Permeable Stapled Peptides Based on HIV-1 Integrase Inhibitors Derived from HIV-1 Gene Products - PMC Source: nih.gov URL:

  • [4] Title: Cell-Permeable Stapled Peptides Based on HIV-1 Integrase Inhibitors Derived from HIV-1 Gene Products | ACS Chemical Biology Source: acs.org URL:

  • [1] Title: Organic & Biomolecular Chemistry - RSC Publishing Source: rsc.org URL:

  • [2] Title: Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies | Chemical Reviews - ACS Publications Source: acs.org URL:

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational and Disposal Protocol for 2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic Acid

As a Senior Application Scientist, I frequently observe laboratories mishandling specialty building blocks like 2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid . While this compound is a highly valuable unnatural amino a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories mishandling specialty building blocks like 2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid . While this compound is a highly valuable unnatural amino acid—predominantly utilized in ruthenium-catalyzed ring-closing metathesis (RCM) to generate stapled peptides—its unique structural features demand specific operational and disposal protocols.

This guide provides drug development professionals with a self-validating system for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Chemical Profile & Mechanistic Causality

To handle a chemical safely, you must first understand its reactivity. The structure of 2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid contains three critical functional groups that dictate its behavior in waste streams:

  • The Carboxylic Acid (-COOH): Mildly acidic. It can form salts with bases but is generally stable.

  • The Terminal Alkene (-CH=CH₂): Susceptible to oxidation. Mixing this compound with strong oxidizers (e.g., osmium tetroxide, peroxides) in a waste carboy can lead to exothermic degradation.

  • The Cbz (Benzyloxycarbonyl) Carbamate: This is the most critical feature for waste management. While stable to standard basic conditions and mild acids (like TFA used in Boc-deprotection), the Cbz group is rapidly cleaved by strong acids (e.g., HBr/AcOH, HF) or catalytic hydrogenation (Pd/C, H₂). Causality: Cleavage of the carbamate releases the free amine, a benzyl cation, and carbon dioxide (CO₂) gas . If this reaction occurs inside a sealed waste container, the resulting pneumatic pressure can cause the vessel to rupture violently.

Because solid-phase peptide synthesis (SPPS) generates massive volumes of complex solvent waste, understanding these mechanisms is essential to prevent dangerous cross-reactivity [1].

Quantitative PPE and Waste Stream Matrix

Standard nitrile gloves are sufficient for handling the dry powder. However, in peptide synthesis, this compound is almost exclusively handled in highly penetrative dipolar aprotic solvents (like DMF or NMP) or halogenated solvents (like DCM). Causality: DMF permeates standard 4-mil nitrile gloves in less than 3 minutes, carrying dissolved amino acids directly into the bloodstream [2].

Table 1: Quantitative PPE and Waste Stream Matrix

Chemical State / MatrixPrimary HazardRecommended PPE (Gloves)Breakthrough TimeWaste Stream Categorization
Dry Solid Powder Inhalation, Mild IrritationNitrile (Standard, 4 mil)> 480 minNon-Halogenated Solid Waste
Dissolved in DMF / NMP Rapid Skin AbsorptionButyl Rubber or Laminate> 240 min (Butyl)Non-Halogenated Liquid Waste
Dissolved in DCM Defatting, CarcinogenicPVA or Laminate (Silver Shield)> 240 min (PVA)Halogenated Liquid Waste
Mixed with HBr or Pd/C CO₂ Gas Evolution (Pressure)Neoprene or Heavy NitrileN/A (Reactive)Segregated / Vented Container

Mandatory Waste Segregation Workflow

The following decision tree illustrates the required logic for categorizing waste containing 2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid.

G Start 2-{[(Benzyloxy)carbonyl]amino} hept-6-enoic acid Solid Solid Waste (Powder/Spills) Start->Solid Liquid Liquid Waste (Solutions) Start->Liquid SolidBin Non-Halogenated Solid Waste Bin Solid->SolidBin NonHalo Non-Halogenated Solvents (DMF, NMP, MeOH) Liquid->NonHalo Dissolved in standard SPPS solvents Halo Halogenated Solvents (DCM, Chloroform) Liquid->Halo Dissolved in DCM Reactive Reactive Waste (HBr/AcOH, Pd/C) Liquid->Reactive Mixed with cleavage/reduction agents NonHaloBin Non-Halogenated Liquid Waste Bin NonHalo->NonHaloBin HaloBin Halogenated Liquid Waste Bin Halo->HaloBin GasWarning WARNING: CO2 Evolution Use Vented Caps Reactive->GasWarning

Figure 1: Decision tree for the segregation and disposal of Cbz-protected amino acid waste.

Step-by-Step Disposal and Decontamination Methodologies

Protocol A: Routine Laboratory Disposal
  • Assess the Matrix: Determine if the amino acid is in a solid state or dissolved in a solvent.

  • Solid Waste Containerization: If solid, transfer the powder into a heavy-duty, puncture-resistant polyethylene bag. Label explicitly as "Non-Halogenated Organic Solid Waste: Cbz-Amino Acid."

  • Liquid Waste Segregation:

    • If the solvent is strictly DMF, NMP, or Methanol, pour into the Non-Halogenated liquid waste carboy.

    • If the solvent contains even trace amounts of Dichloromethane (DCM) or Chloroform, it must be routed to the Halogenated liquid waste carboy. Causality: Incinerators process halogenated waste differently to prevent the release of toxic dioxins. Mixing them incurs massive regulatory fines[3].

  • Secondary Containment: Ensure all liquid waste carboys are stored in secondary containment trays capable of holding 110% of the carboy's volume.

Protocol B: Emergency Spill Response
  • Isolate and Don PPE: Evacuate non-essential personnel. Don safety goggles, a lab coat, and the appropriate gloves (see Table 1 based on the solvent matrix).

  • Suppress Dust (For Solid Spills): Do not dry-sweep the powder. Causality: Dry sweeping aerosolizes the fine synthetic powder, creating an inhalation hazard and risking respiratory sensitization. Instead, lightly mist the powder with water or isopropanol to bind the particles.

  • Absorb and Collect:

    • For solids: Use a disposable anti-static scoop to transfer the moistened powder into a hazardous waste bag.

    • For liquids: Apply an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like paper towels for large solvent spills.

  • Surface Decontamination: Wash the affected benchtop or floor with a solution of mild detergent and water. Wipe dry and dispose of the cleaning materials in the solid waste bin.

Protocol C: Handling Reactive Cleavage Waste

If this compound is subjected to strong acid cleavage (e.g., HBr/AcOH) or hydrogenolysis (Pd/C) during a failed synthesis step:

  • Do not seal the waste container immediately.

  • Transfer the mixture to a dedicated, heavily ventilated waste vessel equipped with a pressure-relief vented cap .

  • Store the vessel in a fume hood until gas evolution (CO₂ bubbling) has completely ceased (typically 24–48 hours) before transferring it to the main waste accumulation area.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Source: National Research Council (US). URL: [Link]

  • Title: Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Source: PubMed Central (PMC). URL: [Link]

  • Title: Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Source: Journal of Organic Chemistry (ACS). URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid
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2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid
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